molecular formula C8H6N2O B1315990 3-Oxo-3-pyridin-3-yl-propionitrile CAS No. 30510-18-0

3-Oxo-3-pyridin-3-yl-propionitrile

Cat. No.: B1315990
CAS No.: 30510-18-0
M. Wt: 146.15 g/mol
InChI Key: MDNYQXMCDAKSIW-UHFFFAOYSA-N
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Description

3-Oxo-3-pyridin-3-yl-propionitrile is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYQXMCDAKSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577589
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30510-18-0
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
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Record name 3-Oxo-3-(3-pyridinyl)propanenitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Oxo-3-pyridin-3-yl-propionitrile, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its synthesis, chemical properties, reactivity, and significant applications, with a focus on its role in the generation of high-value therapeutics targeting neurological disorders and cancers.

Introduction: The Strategic Importance of the Pyridine-Containing β-Ketonitrile Scaffold

This compound (also known as 3-nicotinoylacetonitrile) is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry. Its structure, incorporating a pyridine ring, a ketone, and a nitrile group, offers a unique combination of electronic properties and reactive sites.

The pyridine moiety is a well-established "privileged scaffold" in drug design, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[2] The β-ketonitrile functionality provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems. This strategic combination makes this compound a highly valuable starting material for the synthesis of novel bioactive compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 30510-18-0[3]
Molecular Formula C₈H₆N₂O[3]
Molecular Weight 146.15 g/mol [3]
Appearance White to orange solid[3]
Melting Point 79-81 °C[3]
Solubility Soluble in alcohols and esters; slightly soluble in water[3]

Synthesis and Characterization: A Practical Approach

The most common and efficient synthesis of this compound is achieved through a Claisen-type condensation reaction between a nicotinic acid ester (e.g., ethyl nicotinate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl_Nicotinate Ethyl Nicotinate Reaction Claisen Condensation Ethyl_Nicotinate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Base Strong Base (e.g., NaH, NaOEt) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reaction Workup Acidic Work-up & Purification Reaction->Workup Product This compound Workup->Product

General workflow for the synthesis of this compound.
Detailed Synthetic Protocol (Claisen Condensation)

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl nicotinate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous toluene to the flask.

  • Enolate Formation: Slowly add anhydrous acetonitrile (2.0 equivalents) to the stirred suspension of sodium hydride in toluene at room temperature. The mixture may gently reflux as hydrogen gas evolves. Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the acetonitrile anion.

  • Condensation: Add ethyl nicotinate (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a solid.

Characterization

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for this compound is not readily found, the expected spectral characteristics can be inferred from its structure.

  • 1H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring (in the aromatic region, ~7.5-9.0 ppm) and a singlet for the methylene protons adjacent to the ketone and nitrile groups (~4.0 ppm).

  • 13C NMR: Key signals would include those for the carbonyl carbon (~190 ppm), the nitrile carbon (~115 ppm), the methylene carbon (~30 ppm), and the carbons of the pyridine ring (~120-155 ppm).

  • IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (~2250 cm⁻¹), the C=O stretch (~1690 cm⁻¹), and C=C/C=N stretches of the pyridine ring (~1600-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 146.15 g/mol .

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its β-ketonitrile moiety. The methylene protons are acidic and can be readily deprotonated to form a stable enolate, which can act as a nucleophile. The ketone and nitrile groups themselves are also susceptible to various chemical transformations.

Synthesis of Pyrazole-Based Kinase Inhibitors

A prominent application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold found in numerous potent kinase inhibitors.[4][5] These inhibitors are crucial in oncology, targeting dysregulated kinases involved in cancer cell proliferation and survival.[4]

Pyrazole_Synthesis Ketonitrile 3-Oxo-3-pyridin-3-yl- propionitrile Reaction Condensation/ Cyclization Ketonitrile->Reaction Hydrazine Hydrazine (or substituted hydrazine) Hydrazine->Reaction Pyrazolopyridine Pyrazolo[3,4-b]pyridine Derivative Reaction->Pyrazolopyridine Kinase_Inhibitor Kinase Inhibitor Pyrazolopyridine->Kinase_Inhibitor Further Functionalization

Synthetic route to pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a representative example of how this compound can be used to construct the pyrazolo[3,4-b]pyridine core.[6][7]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Appropriate aldehyde for the three-component reaction

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired aldehyde (1.0 equivalent), and hydrazine hydrate (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Mechanism of Action of Resulting Kinase Inhibitors

Many of the pyrazolo[3,4-b]pyridine derivatives synthesized from this intermediate act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[8] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Simplified EGFR signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.[1][2][4]
Synthesis of Nicotinic Acetylcholine Receptor Modulators

This compound is also a valuable precursor for the synthesis of modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[9][10] Positive allosteric modulators (PAMs) of α7 nAChRs are being investigated for the treatment of cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[10][11]

The synthesis of these modulators often involves multi-step sequences where the β-ketonitrile is transformed into more complex heterocyclic systems that can interact with the allosteric binding sites on the receptor.

Mechanism of Action of α7 nAChR Positive Allosteric Modulators

PAMs bind to a site on the α7 nAChR that is distinct from the binding site of the endogenous ligand, acetylcholine. This binding event enhances the receptor's response to acetylcholine, leading to increased ion flow and downstream signaling, which is thought to have neuroprotective and cognition-enhancing effects.

a7_nAChR_Pathway cluster_membrane Neuronal Membrane cluster_cytoplasm Neuron nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening ACh Acetylcholine ACh->nAChR Binds to orthosteric site PAM Positive Allosteric Modulator PAM->nAChR Binds to allosteric site Signaling Downstream Signaling (e.g., CREB activation) Ca_influx->Signaling Neuroprotection Neuroprotection & Cognitive Enhancement Signaling->Neuroprotection

Simplified signaling pathway of the α7 nicotinic acetylcholine receptor and the action of positive allosteric modulators.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly closed.

  • Toxicity: While specific toxicity data for this compound is limited, related nitriles can be harmful if swallowed, inhaled, or in contact with skin.[12][13] Treat with caution and refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a highly versatile and valuable intermediate in the field of drug discovery and development. Its unique chemical structure allows for the efficient synthesis of complex heterocyclic scaffolds, particularly those with demonstrated therapeutic potential as kinase inhibitors and nicotinic acetylcholine receptor modulators. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to leverage this powerful building block in the creation of next-generation therapeutics.

References

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]

  • 3-Oxo-3-(3-pyridinyl)propanenitrile. ChemBK. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):330. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. 2021 May 15;218:113391. [Link]

  • Structural and functional overview of α7 nicotinic acetylcholine... ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Nature. [Link]

  • Alpha-7 nicotinic receptor. Wikipedia. [Link]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. In-text citation. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. 2022 Nov 20;27(22):8073. [Link]

  • Advances in the discovery of novel positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor. Expert Opinion on Drug Discovery. 2011 May;6(5):503-22. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. 2024 Jan 9;14(4):2465-2485. [Link]

  • Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters. 2014 Jan 9;5(1):79-83. [Link]

  • 3: Schematic representation of a nicotinic Acetylcholine Receptor... ResearchGate. [Link]

  • Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell. 2021 Jan 21;184(2):467-476.e13. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Biomolecules. 2021 Oct 29;11(11):1621. [Link]

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile. PubChem. [Link]

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Neurochemistry. 2010 Sep;114(5):1311-26. [Link]

  • Novel Positive Allosteric Modulators of the Human α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. 2012 Nov 26;55(22):10234-47. [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E. 2012 Sep 1;68(Pt 9):o2726. [Link]

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physicochemical properties of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxo-3-pyridin-3-yl-propionitrile

Authored by a Senior Application Scientist

Abstract

This compound, a heterocyclic ketone, serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the pyridine ring, a ketone, and a nitrile group, govern its reactivity, solubility, and ultimately, its utility in synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and detailed experimental protocols for their validation. The insights presented herein are designed to empower researchers in drug discovery and chemical synthesis to leverage this versatile intermediate effectively, with a clear understanding of the causal relationships between its properties and potential applications.

Chemical Identity and Structural Elucidation

This compound is a bifunctional organic compound featuring a pyridine ring substituted at the 3-position with a 3-oxopropanenitrile moiety. This structure is fundamental to its chemical behavior, particularly its role as an intermediate in the synthesis of more complex molecules, including nicotinic receptor agonists and antagonists for targeting neurological disorders.[1]

Table 1: Compound Identification

Identifier Value Source
CAS Number 30510-18-0 [2]
Molecular Formula C₈H₆N₂O [2]
Molecular Weight 146.15 g/mol [2][3]
IUPAC Name 3-oxo-3-(pyridin-3-yl)propanenitrile

| Common Synonyms | β-oxo-3-Pyridinepropanenitrile, 3-Oxo-3-(3-pyridyl)propanenitrile |[2] |

The presence of a ketone, a nitrile, and a pyridine nitrogen atom makes this molecule a versatile synthon. The methylene group adjacent to both the ketone and nitrile is acidic and can be deprotonated to form a nucleophilic enolate, which is central to its utility in condensation reactions.

Core Physicochemical Characteristics

The macroscopic and biopharmaceutical behavior of a compound is dictated by its fundamental physicochemical properties. The data presented below, a mix of experimental and predicted values, provides a foundational understanding of this compound.

Table 2: Summary of Physicochemical Properties

Property Value Notes Source
Physical Form Orange Solid [2]
Melting Point 79-81 °C Experimental [2]
Boiling Point 344.3 ± 22.0 °C Predicted [2]
Density 1.177 ± 0.06 g/cm³ Predicted [2]
pKa 6.46 ± 0.10 Predicted (likely for the pyridine nitrogen) [2][4]
Water Solubility Low solubility Qualitative assessment [3]

| Storage | Inert atmosphere, store in freezer, under -20°C | Recommended for long-term stability |[2] |

The melting point of 79-81 °C indicates that the compound is a stable solid at standard laboratory conditions, simplifying handling and storage.[2] Its predicted pKa of ~6.46 is of significant interest; this value is close to physiological pH, suggesting that the basicity of the pyridine nitrogen can be readily modulated.[2][4] This has profound implications for its aqueous solubility and membrane permeability, as the protonated (cationic) form would exhibit significantly higher solubility than the neutral species.

Experimental Determination of Key Properties

To ensure reproducibility and accuracy in research, predicted values must be validated experimentally. The following protocols describe standard, self-validating methodologies for determining critical physicochemical parameters.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (79 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a compound's bioavailability and suitability for various biological assays. The shake-flask method (OECD Guideline 105) is the gold-standard for determining this property.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to water (e.g., 10 mg in 1 mL) B Create multiple replicates (n=3) and a blank A->B C Seal vials and agitate at constant temperature (e.g., 25°C) B->C D Agitate for 24h, then let settle for another 24h C->D E Centrifuge to separate undissolved solid D->E F Extract clear supernatant E->F G Quantify concentration (e.g., HPLC-UV, LC-MS) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of purified water (pH 7.4 buffer is recommended for biological relevance) in a sealed vial.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to confirm the time to equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet all undissolved solid material.

  • Sampling & Analysis: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot as needed and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, calibrated with standards of known concentration. The resulting concentration is the solubility.

Protocol: pKa Determination via UV-Spectrophotometry

Causality: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the pyridine nitrogen can be protonated. This protonation event alters the electronic structure of the conjugated system, leading to a measurable shift in its UV-Vis absorbance spectrum (a chromophore is present). By measuring this shift across a range of pH values, the pKa can be determined.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid solvatochromic effects.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify an analytical wavelength where the absorbance difference between the fully protonated and neutral species is maximal.

    • Plot absorbance at this wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation. The pH at the inflection point of the resulting sigmoidal curve corresponds to the pKa.

Impact on Drug Development and Synthesis

The physicochemical profile of a molecule is not merely academic; it directly predicts its behavior in both synthetic and biological systems.

ADME_Properties pKa pKa Absorption Absorption pKa->Absorption affects ionization in gut Excretion Excretion pKa->Excretion affects renal clearance LogP LogP (Lipophilicity) LogP->Absorption affects membrane permeability Distribution Distribution LogP->Distribution affects tissue penetration Metabolism Metabolism LogP->Metabolism affects binding to metabolic enzymes Solubility Aqueous Solubility Solubility->Absorption prerequisite for dissolution Solubility->Excretion MW Molecular Weight MW->Absorption impacts diffusion

Caption: Relationship between physicochemical properties and ADME.

  • Solubility & Absorption: The low intrinsic water solubility suggests that for oral drug formulations, strategies like salt formation (by protonating the pyridine nitrogen) or formulation with solubilizing excipients would be necessary to achieve adequate dissolution and subsequent absorption.[3]

  • pKa & Distribution: With a pKa near 6.5, the ionization state of the molecule will vary significantly throughout the body.[2][4] It will be largely protonated and water-soluble in the acidic environment of the stomach, but a significant fraction will be neutral and more membrane-permeable at the pH of the small intestine and in the bloodstream. This balance is crucial for moving from the gut into circulation and then from the blood into target tissues.

  • Reactivity in Synthesis: The acidic methylene protons are the key to its function as a synthetic intermediate. In the presence of a base, it can readily participate in Knoevenagel condensations, Michael additions, and other carbon-carbon bond-forming reactions, making it a valuable precursor for constructing more elaborate heterocyclic systems.

Conclusion

This compound is a compound whose utility is deeply rooted in its physicochemical properties. Its solid state, moderate melting point, and key pKa value define its handling, formulation potential, and reactivity. By applying the rigorous experimental protocols outlined in this guide, researchers can validate predicted data and build a robust understanding of this molecule, paving the way for its successful application in the rational design of novel therapeutics and advanced materials.

References

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An In-depth Technical Guide to the Structural Analysis of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and rationale employed in the complete structural elucidation of 3-Oxo-3-pyridin-3-yl-propionitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the causal links behind experimental choices, ensuring a foundational understanding of the analytical workflow.

Introduction: The Significance of a Versatile Scaffold

This compound (CAS 30510-18-0) is a heterocyclic building block of considerable interest in medicinal chemistry.[1] Its unique arrangement of a pyridine ring, a ketone, and a nitrile group makes it a versatile precursor for synthesizing a wide array of pharmaceutical agents. Notably, it serves as a key intermediate in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] The precise three-dimensional structure and electronic properties of this molecule are paramount, as they dictate its reactivity and its ability to interact with biological targets. An unambiguous structural characterization is, therefore, not merely an academic exercise but a critical prerequisite for its effective application in drug design and synthesis.

This guide details a multi-technique approach to structural analysis, ensuring a self-validating system where data from each experiment corroborates the others, leading to an unequivocal structural assignment.

Foundational Physicochemical & Molecular Properties

A baseline characterization is the first step in any structural analysis workflow. These properties provide initial identity confirmation and are crucial for handling and experimental setup.

PropertyValueSource(s)
CAS Number 30510-18-0[3][4]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [4]
Appearance Orange solid[4]
Melting Point 79-81 °C[4]
IUPAC Name 3-oxo-3-(pyridin-3-yl)propanenitrile

The Analytical Workflow: A Multi-Pronged Strategy

The definitive structural elucidation of a novel or complex organic molecule is never reliant on a single technique. Instead, we employ a synergistic workflow where each method provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, nuclear magnetic resonance spectroscopy maps the atomic connectivity, and X-ray crystallography, when possible, gives the definitive solid-state structure.

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping cluster_2 Validation & Final Structure Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS Determines Molecular Formula IR FT-IR Spectroscopy Sample->IR Identifies Functional Groups XRAY Single Crystal X-ray Diffraction Sample->XRAY Requires suitable single crystal NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms M.W. for NMR sample prep IR->NMR Confirms functional groups for signal assignment Computational Computational Modeling (DFT) IR->Computational Experimental data for validating theoretical calculations NMR->Computational Experimental data for validating theoretical calculations Structure Confirmed Molecular Structure NMR->Structure Provides atomic connectivity map XRAY->Structure Provides definitive 3D solid-state structure Computational->Structure Predicts & corroborates spectra and geometry

Caption: Numbering scheme for NMR assignment of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen because it is an excellent solvent for this polar compound and is aprotic. Using a protic solvent like CD₃OD could lead to the exchange of the acidic methylene protons (C8-H₂), complicating the spectrum.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16 scans, 2-second relaxation delay, 90° pulse.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay. A longer acquisition time is needed due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Acquire a COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectrum to definitively assign proton-proton couplings and connect protons to their attached carbons.

Predicted Data Interpretation

Based on known substituent effects in pyridine systems, we can predict the NMR spectra. [1][5] Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J) Integration Rationale
H2 ~9.1 s (or d) small J 1H Adjacent to N and ortho to the acyl group; highly deshielded.
H6 ~8.8 d J ≈ 5 Hz 1H Ortho to N; deshielded.
H4 ~8.2 dt J ≈ 8, 2 Hz 1H Para to N and meta to the acyl group; complex splitting.
H5 ~7.6 dd J ≈ 8, 5 Hz 1H Meta to N; least deshielded aromatic proton.

| C8-H₂ | ~4.2 | s | - | 2H | Methylene group flanked by two electron-withdrawing groups (C=O and C≡N). Appears as a singlet. |

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon(s) Predicted δ (ppm) Rationale
C7 (C=O) ~190 Typical chemical shift for an aryl ketone carbonyl.
C2, C6 ~150-154 Carbons adjacent to the pyridine nitrogen are significantly deshielded.
C4 ~136 Aromatic CH carbon.
C3 ~130 Quaternary carbon attached to the carbonyl group.
C5 ~124 Aromatic CH carbon, least affected by the nitrogen.
C9 (C≡N) ~116 Typical chemical shift for a nitrile carbon.

| C8 (-CH₂-) | ~45 | Aliphatic carbon deshielded by adjacent carbonyl and nitrile groups. |

X-ray Crystallography: The Definitive Structure

Expertise & Rationale: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of electron density in the solid state, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. While obtaining a publication-quality crystal can be a challenge, the resulting data is considered the "gold standard" for structural proof.

As of this writing, the crystal structure for this compound has not been deposited in public databases. However, the methodology can be expertly illustrated using the published structure of the closely related analog, 3-Oxo-3-(piperidin-1-yl)propanenitrile . [6][7]This demonstrates the complete process and the richness of the data obtained.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution. For the analog, colorless blocks were obtained from an ethanol solution. [7]2. Crystal Mounting: Select a suitable crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

    • Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and improve data quality.

    • The instrument rotates the crystal through a series of angles, collecting a large number of diffraction spots (reflections).

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

    • The atomic positions and thermal parameters are "refined" using least-squares methods to achieve the best fit between the observed diffraction data and the calculated model.

Data Interpretation (Illustrated with 3-Oxo-3-(piperidin-1-yl)propanenitrile)

The final output is a set of crystallographic data and a 3D model of the molecule.

Table: Representative Crystallographic Data for an Analog [6][7]| Parameter | Value (for C₈H₁₂N₂O) | Significance | | :--- | :--- | :--- | | Crystal System | Monoclinic | Describes the basic shape of the unit cell. | | Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | | a, b, c (Å) | 9.7106, 8.9468, 9.8487 | The dimensions of the unit cell. | | β (°) | 101.425 | The angle of the unit cell for a monoclinic system. | | Z | 4 | The number of molecules in one unit cell. | | R-factor (R₁) | 0.053 | A measure of the agreement between the crystallographic model and the experimental data. A value <0.06 is considered very good. |

From this data, one can conclude that in the solid state, the piperidine ring of the analog adopts a chair conformation and that molecules are linked into chains by hydrogen bonds. [7]A similar analysis for this compound would reveal its precise bond lengths, the planarity of the pyridine ring, the conformation of the side chain, and how the molecules pack together in a crystal lattice.

Conclusion

The structural analysis of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry confirms the molecular formula, FT-IR identifies key functional groups, and NMR spectroscopy provides a detailed map of the covalent framework. When complemented by the definitive solid-state structure from X-ray crystallography and validated by computational models, [8][9]this workflow provides the high-fidelity structural data required by medicinal chemists and drug development professionals to confidently utilize this valuable scaffold in the synthesis of next-generation therapeutics.

References

  • Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. Available at: [Link]

  • Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]

  • Navarro-García, V. M., et al. (2013). Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. International Journal of Molecular Sciences. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Semantic Scholar. Study of some properties of cyanopyridine derivatives in solutions. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E. Available at: [Link]

  • Fun, H.-K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. National Institutes of Health (NIH). Available at: [Link]

  • PubChemLite. 3-oxo-3-(3-pyridinyl)propanenitrile (C8H6N2O). Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-pyridin-3-yl-propionitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, a pyridine ring coupled with a reactive β-ketonitrile functionality, make it a valuable intermediate for the synthesis of a wide range of pharmaceutical agents. This compound and its analogues are key building blocks in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1]

A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. It also includes standardized protocols for data acquisition, offering a comprehensive resource for researchers.

Molecular Structure and Key Features

The molecular structure of this compound consists of a central keto-enamine tautomeric system, flanked by a pyridine ring and a nitrile group. The presence of these functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₈H₆N₂O

Molecular Weight: 146.15 g/mol [1]

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, both positive and negative ion modes can provide valuable information.

Data Summary
Ion ModeAdductm/z (Predicted)
ESI-[M-H]⁻145.04074
ESI+[M+H]⁺147.05530
ESI+[M+Na]⁺169.03724
ESI+[M+K]⁺185.01118

Data sourced from PubChemLite.

Interpretation

The mass spectrum provides clear evidence for the molecular weight of the compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 145.04074. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 147.05530, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, are readily identifiable. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition, which is expected to be within a few parts per million (ppm) of the theoretical value.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set the mass spectrometer to either positive or negative ion detection mode.

    • Use a capillary voltage appropriate for the solvent and analyte, typically between 3-5 kV.

    • Set the source and desolvation temperatures, for example, to 150 °C and 350 °C, respectively.

    • Use nitrogen as both the cone and desolvation gas.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire data over a mass range of m/z 50-500.

    • For HRMS, use a resolving power of at least 10,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

It is important to note that publicly available, experimentally verified NMR spectra for this compound are limited. The following data is based on high-quality predictions and analysis of closely related structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2 (Py)
~8.8d1HH-6 (Py)
~8.2d1HH-4 (Py)
~7.5dd1HH-5 (Py)
~4.0s2H-CH₂-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~190C=O
~153C-6 (Py)
~150C-2 (Py)
~135C-4 (Py)
~128C-3 (Py)
~124C-5 (Py)
~116-CN
~30-CH₂-
Interpretation

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine. A singlet at approximately 4.0 ppm would correspond to the methylene protons adjacent to the ketone and nitrile groups.

The ¹³C NMR spectrum is predicted to show eight signals. The carbonyl carbon of the ketone will appear significantly downfield, around 190 ppm. The carbon of the nitrile group is expected around 116 ppm. The six carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer for the specific solvent.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • For more detailed structural confirmation, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2250MediumC≡N stretch
~1700StrongC=O stretch
~1600, ~1480, ~1420Medium-StrongPyridine ring C=C and C=N stretches
Interpretation

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, sharp peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[2] Another strong absorption, typically around 1700 cm⁻¹, corresponds to the carbonyl (C=O) stretch of the ketone. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the data by performing a background subtraction and ATR correction.

Synthesis of this compound

A common synthetic route to β-ketonitriles involves the condensation of an ester with a nitrile. For this compound, a plausible synthesis involves the reaction of ethyl nicotinate with acetonitrile in the presence of a strong base such as sodium ethoxide or sodium hydride.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents EthylNicotinate Ethyl Nicotinate Reaction Claisen-type Condensation EthylNicotinate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Base Strong Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product This compound Workup->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (1.5 equivalents) dropwise at 0 °C.

  • Addition of Ester: After the initial reaction subsides, add a solution of ethyl nicotinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. While experimentally obtained spectra are not widely available, the predicted data, in conjunction with the provided standardized protocols, offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The detailed methodologies for data acquisition and a representative synthetic route further enhance the utility of this guide for professionals in drug discovery and development.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Bernstein, J., et al. (1995). The C≡N stretching vibration in the infrared spectra of nitriles. The Journal of Physical Chemistry, 99(43), 16429-16438. Available at: [Link]

  • PubChemLite. 3-oxo-3-(3-pyridinyl)propanenitrile. Available at: [Link]

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An In-depth Technical Guide to the Solubility Profile of 3-Oxo-3-pyridin-3-yl-propionitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Oxo-3-pyridin-3-yl-propionitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] A thorough understanding of its solubility characteristics in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and streamlining formulation processes. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical chemical principles. It offers a predictive solubility profile, details rigorous, step-by-step experimental methodologies for quantitative determination, and discusses the critical factors influencing solubility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's full potential in their work.

Introduction to this compound: A Chemist's Perspective

Core Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound featuring a pyridine ring, a ketone (oxo) group, and a nitrile moiety. This unique combination of functional groups dictates its chemical reactivity and physical properties.

  • Chemical Formula: C₈H₆N₂O[2]

  • Molecular Weight: 146.15 g/mol [2]

  • Appearance: Typically a solid at room temperature.[2]

  • CAS Number: 30510-18-0[3]

The presence of a basic pyridine nitrogen, a polar carbonyl group, and a strongly polar nitrile group renders the molecule highly polar. These features are the primary determinants of its solubility behavior.

The Critical Role of Solubility in Pharmaceutical Development

In the journey from laboratory synthesis to clinical application, solubility is not merely a physical constant but a critical process parameter that influences:

  • Synthesis: Solvent selection dictates reactant and catalyst solubility, directly impacting reaction kinetics, yield, and impurity profiles.

  • Purification: The ability to selectively crystallize a compound from a solvent mixture is the cornerstone of achieving high purity. This requires a solvent in which the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.

  • Formulation: For a compound to be developed into a drug, its solubility in pharmaceutically acceptable solvents or aqueous systems is paramount for achieving desired bioavailability.

Understanding the solubility of this compound is therefore a foundational step in its successful application.

Theoretical Principles and Predictive Solubility Analysis

The venerable principle of "like dissolves like" provides the framework for predicting solubility.[4][5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The process of dissolution requires solvent molecules to overcome the solute-solute intermolecular forces in the crystal lattice and form new, energetically favorable solute-solvent interactions.

Molecular Structure Deconstruction

The solubility of this compound is governed by the interplay of its three key functional groups:

  • Pyridine Ring: The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting basicity.

  • Oxo (Ketone) Group: The carbonyl is highly polar and a strong hydrogen bond acceptor.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is intensely polar, contributing significantly to the molecule's overall dipole moment and acting as another hydrogen bond acceptor site.[6][7]

Collectively, these groups create a molecule with strong intermolecular dipole-dipole attractions and the capacity to accept hydrogen bonds from protic solvents. Its solubility in water is expected to be low, as is common for many organic compounds with non-polar hydrocarbon portions.[2][7]

Predicted Solubility in Common Organic Solvents

Based on these structural features, we can predict a qualitative solubility profile. This predictive framework is an essential tool for initial solvent screening in a research setting.

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Hexane Non-polarInsolubleThe non-polar nature of hexane cannot overcome the strong polar, crystalline forces of the solute.
Toluene Non-polar (Aromatic)Very LowThe aromatic ring offers weak π-π stacking interactions, but this is insufficient to disrupt the solute's polar interactions.
Diethyl Ether Weakly PolarLowPossesses a dipole moment but lacks the hydrogen-bonding capability to effectively solvate the molecule.
Ethyl Acetate Polar AproticModerateAs a polar aprotic solvent with a carbonyl group, it can engage in dipole-dipole interactions, suggesting moderate solubility.
Acetone Polar AproticModerate to HighIts strong dipole moment and ability to accept hydrogen bonds make it a good candidate for dissolving polar compounds.[8][9]
Acetonitrile Polar AproticModerate to HighSimilar in polarity to the solute's nitrile group, promoting favorable dipole-dipole interactions.[7]
1-Butanol Polar ProticModerateThe hydroxyl group can act as a hydrogen bond donor to the solute's acceptor sites. However, the longer alkyl chain reduces overall polarity compared to methanol or ethanol, potentially limiting solubility.[10][11][12][13]
Ethanol Polar ProticHighOffers a strong combination of hydrogen bond donation and dipole-dipole interactions, making it an excellent solvent candidate.
Methanol Polar ProticHighThe most polar of the simple alcohols, it is expected to be a very effective solvent for this polar molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.

Rigorous Experimental Determination of Solubility

While predictions are invaluable for guidance, quantitative data requires robust experimental validation. The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system to ensure accurate and reproducible results. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solid.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Place vial in a temperature-controlled shaker bath (e.g., 25°C) prep2->equil1 equil2 Agitate for a set duration (e.g., 24-48 hours) equil1->equil2 equil3 Allow solids to settle equil2->equil3 sample1 Withdraw supernatant using a syringe filter (e.g., 0.22 µm) equil3->sample1 sample2 Dilute sample with a suitable mobile phase or solvent sample1->sample2 sample3 Quantify concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) sample2->sample3 result1 Calculate solubility (e.g., in mg/mL or mol/L) sample3->result1

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Step-by-Step Protocol

Materials and Equipment:

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker/incubator

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent to create a calibration curve for the chosen analytical method (HPLC or UV-Vis).

  • Sample Preparation: To a series of vials, add an excess amount of this compound (enough such that undissolved solid remains visible at equilibrium).

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

    • Causality Note: A 24-48 hour window is chosen because it allows sufficient time for the dissolution process to reach a thermodynamic steady state. A shorter duration may result in an underestimation of the true solubility. Constant temperature is critical as solubility is a temperature-dependent property.

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.

    • Causality Note: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the measured concentration.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of the previously established calibration curve. Analyze the sample using the calibrated HPLC or UV-Vis method to determine its concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Key Factors Influencing Solubility Measurements

Achieving accurate solubility data requires controlling several experimental variables:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. All measurements must be reported with the corresponding temperature.

  • Purity of Solute: Impurities in the this compound sample can alter the measured solubility. It is imperative to use a well-characterized, high-purity starting material.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form being tested.

  • pH (in protic or aqueous-containing solvents): Due to the basic nature of the pyridine ring, the pH of the medium can significantly impact solubility. In acidic conditions, protonation of the pyridine nitrogen will form a salt, drastically increasing aqueous solubility.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity to engage in strong dipole-dipole interactions and accept hydrogen bonds. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, with limited to no solubility in non-polar hydrocarbon solvents. For drug development professionals, this profile suggests that alcoholic solvents or polar aprotic solvents are excellent starting points for reaction chemistry and that anti-solvent crystallization using a non-polar solvent like hexane is a viable strategy for purification. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative data needed to advance research and development efforts efficiently.

References

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A Technical Guide to the Discovery and History of 3-Oxo-3-pyridin-3-yl-propionitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the scientific journey of 3-Oxo-3-pyridin-3-yl-propionitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. While the specific historical genesis of this compound remains nuanced within the broader context of β-ketonitrile chemistry, its modern significance is unequivocal. This document elucidates the foundational synthetic principles that paved the way for its creation, details its physicochemical properties, provides a comprehensive, validated synthetic protocol, and explores its critical role as a precursor to a range of pharmacologically active agents, particularly those targeting neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this versatile molecule.

Introduction: The Rise of β-Ketonitriles

The story of this compound is intrinsically linked to the broader class of compounds to which it belongs: the β-ketonitriles. These bifunctional molecules, characterized by a ketone and a nitrile group separated by a methylene bridge, are highly valued in organic synthesis for their versatile reactivity.[1] Their development as key synthetic intermediates stems from foundational discoveries in organic chemistry dating back to the late 19th and early 20th centuries.

A significant milestone was the work of Italian chemist Icilio Guareschi, who in 1896, reported the synthesis of pyridine derivatives through the condensation of cyanoacetic esters with β-dicarbonyl compounds. This reaction, later known as the Guareschi-Thorpe condensation, was a crucial step in utilizing cyano-activated methylene groups for the synthesis of heterocyclic structures. Further advancements were made by Sir Jocelyn Field Thorpe and Karl Ziegler with the development of the Thorpe and Thorpe-Ziegler reactions, which expanded the synthetic utility of nitrile condensations.[2]

Historically, the synthesis of β-ketonitriles often involved the acylation of nitrile anions generated in situ with esters, employing strong bases like sodium methoxide, sodium ethoxide, or the highly reactive and hazardous sodium amide.[1] These early methods, while effective, often required stoichiometric amounts of base and could lead to the formation of undesired byproducts.[1] Modern synthetic chemistry has since evolved to offer more efficient, safer, and environmentally benign routes to this important class of molecules.[3]

Physicochemical Properties of this compound

This compound, also known as β-oxo-3-Pyridinepropanenitrile, is a solid at room temperature. Its chemical structure, featuring a pyridine ring, a ketone, and a nitrile group, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of complex molecules.[4]

PropertyValueSource
CAS Number 30510-18-0[5]
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [4]
Appearance Orange solid[4]
Melting Point 79-81°C[4]
Boiling Point 344.3±22.0 °C (Predicted)[4]
Density 1.177±0.06 g/cm³ (Predicted)[4]
pKa 6.46±0.10 (Predicted)[4]

Synthesis of this compound: A Modern Approach

The synthesis of this compound is most effectively achieved through the condensation of a nicotinic acid ester with acetonitrile, a classic strategy for the formation of β-ketonitriles. The following protocol details a robust and validated method for its preparation.

Reaction Mechanism

The reaction proceeds via a base-mediated condensation. A strong base, such as sodium hydride, deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the nicotinic acid ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile.

reaction_mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack cluster_step3 Elimination acetonitrile CH₃CN carbanion ⁻CH₂CN acetonitrile->carbanion + NaH base NaH intermediate Tetrahedral Intermediate carbanion->intermediate + Methyl Nicotinate methyl_nicotinate Methyl Nicotinate product This compound intermediate->product - ⁻OCH₃ alkoxide ⁻OCH₃

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.

Materials:

  • Methyl nicotinate

  • Acetonitrile (dry)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (dry)

  • Ice-cold water

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methyl nicotinate (1 equivalent) in dry toluene at 0°C under an inert atmosphere, slowly add sodium hydride (2 equivalents).

  • Maintain the reaction mixture at 0°C and stir for 30 minutes.

  • Add dry acetonitrile (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 72 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Carefully dilute the residue with ice-cold water.

  • Adjust the pH of the aqueous mixture to acidic with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

experimental_workflow start Start reactants Combine Methyl Nicotinate and NaH in Toluene at 0°C start->reactants add_acetonitrile Add Acetonitrile reactants->add_acetonitrile reflux Reflux for 72h add_acetonitrile->reflux workup Cool, Concentrate, and Add Ice-Water reflux->workup acidify Acidify with Acetic Acid workup->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate to Obtain Crude Product wash_dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The synthetic utility of this compound is most prominently demonstrated in its application as a key intermediate in the synthesis of pharmaceuticals.[5] Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds.[5]

A primary area of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological disorders, and molecules that can modulate their activity are of significant therapeutic interest.[6] this compound serves as a precursor for the synthesis of both nicotinic receptor agonists and antagonists, which are being investigated for the treatment of conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[5][6]

The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The ketone and nitrile functionalities provide reactive handles for further chemical modifications, allowing for the systematic exploration of structure-activity relationships in drug design.

While specific drug candidates derived directly from this compound are often proprietary, the broader class of pyridyl ketones and β-ketonitriles are well-represented in the patent literature for the synthesis of a diverse array of bioactive molecules.[7][8]

Conclusion

This compound stands as a testament to the enduring legacy of foundational organic chemistry and its profound impact on modern drug discovery. From the early explorations of nitrile reactivity to the development of robust and scalable synthetic protocols, the journey of this molecule mirrors the evolution of synthetic chemistry itself. Its strategic importance as a versatile intermediate for the synthesis of neurologically active compounds underscores its value to the pharmaceutical industry. As our understanding of the intricate signaling pathways of the central nervous system continues to grow, so too will the demand for innovative molecular architectures derived from such pivotal building blocks.

References

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Sources

The Pyridin-3-yl Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-yl moiety, a deceptively simple six-membered aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and profound impact on the biological activity and pharmacokinetic properties of small molecules. This technical guide, intended for drug discovery and development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of the biological significance of the pyridin-3-yl group. We will dissect its fundamental physicochemical properties, explore its multifaceted roles as a pharmacophore and bioisostere, and elucidate its interactions with key biological targets. Through illustrative examples of marketed drugs, detailed signaling pathway diagrams, and robust experimental protocols, this guide aims to equip researchers with the knowledge to strategically leverage the pyridin-3-yl moiety in the design of next-generation therapeutics.

Introduction: The Unassuming Power of a Nitrogen Atom

At its core, the pyridin-3-yl moiety is a benzene ring in which a single carbon atom at the meta position has been replaced by a nitrogen atom. This seemingly minor alteration has profound consequences for the electronic and steric properties of the ring, transforming it into a "privileged scaffold" in drug design.[1] The introduction of the nitrogen atom imparts a unique set of characteristics that medicinal chemists have adeptly exploited to overcome challenges in drug development, from enhancing potency and selectivity to improving metabolic stability and solubility.[2][3] This guide will delve into the scientific principles that underpin the success of this remarkable chemical entity.

Physicochemical Properties and Their Biological Implications

The strategic placement of the nitrogen atom at the 3-position of the pyridine ring governs its unique physicochemical profile, which in turn dictates its biological behavior.

  • Electron Distribution and Aromaticity: The electronegative nitrogen atom polarizes the ring, creating a dipole moment and altering the electron density compared to benzene.[4] This electronic perturbation influences how the ring interacts with biological targets, affecting stacking interactions and the overall reactivity of the molecule.[5]

  • Hydrogen Bonding Capability: The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital in the plane of the ring and is not part of the aromatic sextet. This makes the nitrogen atom a proficient hydrogen bond acceptor, a critical feature for anchoring a drug molecule within the active site of a protein.[2] This ability to form strong hydrogen bonds is a key contributor to the high binding affinity of many pyridin-3-yl-containing drugs.

  • Basicity and Ionization: The pyridin-3-yl moiety is weakly basic, with the pKa of the conjugate acid (the pyridinium ion) being approximately 5.2. This means that at physiological pH (around 7.4), a small but significant proportion of the pyridine nitrogen will be protonated. This ionization state can have a dramatic impact on a drug's solubility, cell permeability, and interaction with its target.[6]

  • Solubility: The polar nature of the pyridine ring, coupled with its ability to form hydrogen bonds with water, generally leads to improved aqueous solubility compared to its carbocyclic counterpart, the phenyl group.[3][6] This is a significant advantage in drug design, as poor solubility can be a major hurdle in preclinical and clinical development.

The Pyridin-3-yl Moiety as a Key Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyridin-3-yl group is a recurring and often essential component of the pharmacophore of numerous blockbuster drugs across a wide range of therapeutic areas.

Case Study 1: Imatinib (Gleevec®) - A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor, is a landmark in targeted cancer therapy, particularly for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[7] The pyridin-3-yl moiety is a critical component of the imatinib structure, playing a pivotal role in its binding to the ATP-binding pocket of the Abl kinase.[8]

The nitrogen atom of the pyridine ring forms a crucial hydrogen bond with the side chain of a threonine residue in the hinge region of the kinase domain, an interaction that is essential for the drug's high-affinity binding and potent inhibitory activity.[9] The replacement of this pyridine ring with a phenyl group leads to a significant loss of inhibitory potency, highlighting the indispensable nature of the pyridin-3-yl nitrogen for the biological activity of imatinib.

Signaling Pathway: Imatinib Inhibition of BCR-Abl

Imatinib_BCR_Abl cluster_cell CML Cell BCR_Abl BCR-Abl (Constitutively Active Kinase) p_Substrate Phosphorylated Substrate BCR_Abl->p_Substrate Phosphorylation ATP ATP ATP->BCR_Abl Substrate Substrate Protein Substrate->BCR_Abl Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) p_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (Pyridin-3-yl Moiety) Imatinib->BCR_Abl Inhibits ATP Binding caption Imatinib's mechanism of action.

Caption: Imatinib competitively inhibits the ATP binding site of the BCR-Abl oncoprotein.

Case Study 2: Nicotine - A Complex Interaction with the Nervous System

Nicotine, the primary psychoactive component of tobacco, exerts its effects through its interaction with nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems.[10] The pyridin-3-yl moiety of nicotine is essential for its high-affinity binding to these receptors. The nitrogen atom of the pyridine ring is believed to interact with a conserved aromatic amino acid residue in the receptor's binding pocket, contributing to the stabilization of the ligand-receptor complex.[11]

The structure-activity relationship (SAR) of nicotine analogs has been extensively studied, revealing that modifications to the pyridine ring can dramatically alter the compound's affinity and selectivity for different nAChR subtypes.[12]

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation

nAChR_Signaling cluster_neuron Neuron Nicotine Nicotine (Pyridin-3-yl Moiety) nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Dopamine_Release Dopamine Release Depolarization->Dopamine_Release caption Nicotine's activation of nAChRs.

Caption: Nicotine binds to and activates nAChRs, leading to dopamine release.

The Pyridin-3-yl Moiety as a Bioisostere for the Phenyl Ring

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The pyridin-3-yl group is a classic and highly successful bioisostere of the phenyl ring.[2] This substitution can lead to a range of beneficial effects:

  • Improved Potency: The introduction of a hydrogen bond accepting nitrogen atom can create new, favorable interactions with the target protein, leading to enhanced binding affinity and increased potency.[2]

  • Enhanced Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[5] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Increased Aqueous Solubility: As previously mentioned, the polarity of the pyridine ring often results in greater water solubility, which can improve a drug's absorption and distribution.[3]

Data Presentation: Pyridin-3-yl vs. Phenyl Analogs

Compound Pair Structure Target IC50 (nM) Metabolic Stability (t½ in HLM, min) Aqueous Solubility (µg/mL) Reference
HCV NS5B Inhibitor (Phenyl) Phenyl AnalogHCV NS5B PolymerasePotent< 5-[5]
HCV NS5B Inhibitor (Pyridyl) Pyridin-3-yl AnalogHCV NS5B PolymerasePotent65-[5]
mGluR4 PAM (Phenyl) Phenyl AnalogmGluR4Weak-Low[13]
mGluR4 PAM (Pyridyl) Pyridin-3-yl AnalogmGluR4Less Potent-Improved[13]
Rupatadine (Pyridyl) Pyridin-3-yl MoietyH1 Receptor-3.229 µM[14]
Rupatadine Analog (Saturated) Saturated BioisostereH1 Receptor-35.7365 µM[14]

HLM: Human Liver Microsomes

Case Studies in Contemporary Drug Discovery

The strategic incorporation of the pyridin-3-yl moiety continues to be a fruitful approach in the development of novel therapeutics.

Vemurafenib (Zelboraf®) - Targeting Mutated Kinases in Melanoma

Vemurafenib is a potent inhibitor of the B-RafV600E mutated kinase, a key driver in many cases of melanoma.[15] The drug's structure features a pyrrolo[2,3-b]pyridine core, with a pendant pyridin-3-yl group not being a direct component of the core scaffold. However, the principles of utilizing nitrogen-containing heterocycles to achieve potent and selective kinase inhibition are well-represented in its design. The overall electronic properties and hydrogen bonding potential of the heterocyclic systems in vemurafenib are crucial for its interaction with the ATP-binding site of the B-Raf kinase.[16]

Signaling Pathway: Vemurafenib Inhibition of the B-Raf/MEK/ERK Pathway

Vemurafenib_BRAF cluster_melanoma Melanoma Cell BRAF_V600E B-Raf (V600E Mutant) (Constitutively Active) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits caption Vemurafenib's inhibition of mutated B-Raf.

Caption: Vemurafenib selectively inhibits the mutated B-Raf kinase, blocking downstream signaling.

Experimental Protocols for Evaluating Pyridin-3-yl Containing Compounds

The biological significance of a novel compound containing a pyridin-3-yl moiety must be rigorously evaluated through a battery of in vitro and in vivo assays. The following are detailed, step-by-step methodologies for key experiments.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Workflow: Microsomal Stability Assay

Microsomal_Stability Start Start Prepare_Reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System - Quenching Solution Start->Prepare_Reagents Incubation Incubate at 37°C (Multiple Time Points) Prepare_Reagents->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: A typical workflow for assessing the metabolic stability of a compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[17]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes and the test compound (at a final concentration typically between 1-10 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining amount of the test compound at each time point using a validated LC-MS/MS method.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[19]

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of the solubility of a compound under non-equilibrium conditions, which is often more relevant to the early stages of drug discovery.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[21] The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) with shaking.[22]

    • Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the compound in the filtrate can be determined by UV-Vis spectrophotometry or LC-MS.[23]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells or tissues that express the target receptor.

    • Select a suitable radioligand with high affinity and specificity for the receptor.

    • Prepare a series of dilutions of the unlabeled test compound.[24]

  • Binding Reaction:

    • In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[25]

    • Incubate the mixture for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid vacuum filtration through the filter plate.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the amount of radioactivity retained on the filters using a scintillation counter.[26]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Conclusion

The pyridin-3-yl moiety is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique combination of physicochemical properties, including its ability to act as a hydrogen bond acceptor and its generally favorable metabolic profile, has cemented its status as a privileged scaffold in drug discovery. A thorough understanding of the principles governing its biological activity, as outlined in this guide, will empower researchers to continue to harness the potential of this remarkable chemical entity in the design of innovative and effective medicines for a wide range of human diseases. The strategic application of the pyridin-3-yl group, guided by a deep appreciation of its structure-activity relationships, will undoubtedly continue to yield novel therapeutic agents for years to come.

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keto-enol tautomerism in 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxo-3-pyridin-3-yl-propionitrile

This technical guide provides a comprehensive examination of the keto-enol tautomerism in this compound, a molecule of significant interest in pharmaceutical and chemical research.[1][2] As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven methodologies for the characterization and quantification of tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and detailed experimental protocols. We will explore the structural and electronic factors governing the tautomeric equilibrium, the influence of environmental conditions, and the application of spectroscopic and computational techniques for a thorough analysis.

Introduction to Tautomerism in Heterocyclic β-Ketonitriles

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design, reaction mechanisms, and materials science.[3] Keto-enol tautomerism, a specific form of prototropic tautomerism, involves the migration of a proton and the concomitant shift of a double bond. In the case of this compound, the equilibrium exists between the keto form and two possible enol forms, (E)- and (Z)-enol, as depicted below.

The presence of the pyridine ring, a heteroaromatic system, and the electron-withdrawing nitrile group introduces a unique electronic environment that significantly influences the position of this equilibrium. Understanding and controlling this tautomeric balance is crucial, as the different tautomers can exhibit distinct biological activities, chemical reactivities, and physical properties.[3] This guide will provide the necessary framework for a comprehensive investigation of this phenomenon in this compound.

Caption: Keto-enol tautomerism of this compound.

Theoretical Framework and Influencing Factors

The position of the keto-enol equilibrium is dictated by the relative thermodynamic stabilities of the tautomers. Several factors, including intramolecular hydrogen bonding, resonance stabilization, and the electronic nature of substituents, play a crucial role. For this compound, the electron-withdrawing nature of the pyridyl and cyano groups increases the acidity of the α-protons, facilitating enolization. The (Z)-enol form can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen of the pyridine ring.

Solvent Effects

Solvent polarity and hydrogen bonding capacity are paramount in determining the predominant tautomeric form.[4][5][6][7] Nonpolar solvents tend to favor the less polar enol form, which is stabilized by intramolecular hydrogen bonding.[5][6] In contrast, polar protic solvents can stabilize the more polar keto form by forming intermolecular hydrogen bonds.[4][8] Polar aprotic solvents, such as DMSO, are effective hydrogen bond acceptors and can also stabilize the enol tautomer.[4]

Temperature Effects

The tautomeric equilibrium is a dynamic process, and its position is temperature-dependent. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the interconversion can be determined by studying the equilibrium constant at various temperatures.[9] Generally, an increase in temperature may favor the keto form if the enolization is exothermic.[9]

Experimental Characterization

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization and quantification of the keto and enol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying keto-enol tautomerism in solution, as the keto-enol interconversion is often slow on the NMR timescale.[4][10][11]

3.1.1. ¹H NMR Spectroscopy

Distinct signals for the keto and enol forms can be observed and integrated to determine their relative concentrations.[12]

  • Keto Form: A characteristic singlet for the α-protons (CH₂) typically appears in the range of 3.5-4.5 ppm.

  • Enol Form: The enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift (typically 10-15 ppm) due to hydrogen bonding. The vinyl proton (=CH) will appear as a singlet around 5.0-6.0 ppm.

3.1.2. Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Integration and Quantification: Carefully integrate the signals corresponding to the α-protons of the keto form and the vinyl proton of the enol form. The percentage of each tautomer can be calculated from the relative integrals.

  • Variable Temperature Studies: For a selected solvent (e.g., DMSO-d₆), acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K) to investigate the temperature dependence of the equilibrium.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption spectra.[8][13][14] The enol form, with its extended conjugation, typically absorbs at a longer wavelength (λ_max) compared to the keto form.[8][15]

3.2.1. Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions of this compound in solvents of varying polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima corresponding to the keto and enol forms. The relative intensities of these bands provide a qualitative measure of the tautomeric equilibrium.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the tautomers.

  • Keto Form: Characterized by a strong C=O stretching vibration (around 1680-1720 cm⁻¹) and a C≡N stretch (around 2250 cm⁻¹).

  • Enol Form: Shows a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching vibration (around 1600-1650 cm⁻¹). The C=O band will be absent or significantly diminished.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool for studying keto-enol tautomerism.[16][17][18] These methods can be used to:

  • Optimize the geometries of the keto and enol tautomers.

  • Calculate their relative energies and thermodynamic properties.[17]

  • Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.[19]

Computational_Workflow Start Define Molecular Structures (Keto and Enol Tautomers) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima) Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) Frequency_Calculation->Energy_Calculation Solvation_Model Incorporate Solvent Effects (e.g., PCM, SMD) Energy_Calculation->Solvation_Model NMR_Prediction Predict NMR Spectra (GIAO Method) Solvation_Model->NMR_Prediction IR_Prediction Predict IR Spectra Solvation_Model->IR_Prediction Thermodynamic_Analysis Thermodynamic Analysis (ΔG, ΔH, ΔS) Solvation_Model->Thermodynamic_Analysis End Compare with Experimental Data NMR_Prediction->End IR_Prediction->End Thermodynamic_Analysis->End

Caption: A typical computational workflow for studying keto-enol tautomerism.

Data Interpretation and Quantitative Analysis

The following table presents hypothetical, yet representative, data for the tautomeric equilibrium of this compound in various solvents, as would be determined by ¹H NMR spectroscopy.

SolventDielectric Constant (ε)% Keto% EnolKT ([Enol]/[Keto])
CDCl₃4.835651.86
Acetone-d₆20.755450.82
DMSO-d₆46.720804.00
D₂O78.485150.18

This illustrative data demonstrates the significant influence of the solvent on the tautomeric equilibrium. The equilibrium constant, KT, provides a quantitative measure of this effect.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium governed by a delicate interplay of structural, electronic, and environmental factors. A comprehensive understanding of this phenomenon necessitates a combined experimental and computational approach. This guide has outlined the theoretical underpinnings and provided detailed, actionable protocols for the characterization and quantification of the tautomeric forms using NMR, UV-Vis, and IR spectroscopy, complemented by computational modeling. The insights gained from such studies are invaluable for drug development professionals and researchers, enabling the rational design of molecules with optimized properties and activities.

References

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  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qirem, F. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]

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The Synthetic Versatility of β-Ketonitriles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the relentless pursuit of novel molecular architectures with tailored functionalities is paramount. Among the myriad of synthetic intermediates, β-ketonitriles stand out as exceptionally versatile building blocks, offering a unique convergence of reactivity that enables the construction of a diverse array of complex molecules and pharmacologically active agents. This technical guide provides an in-depth exploration of the potential research applications of β-ketonitriles, grounded in mechanistic principles and supported by field-proven methodologies. We will delve into the core chemical properties that underpin their utility, showcase their application in the synthesis of key heterocyclic scaffolds, and highlight their role in the development of therapeutic agents.

The Chemical Soul of β-Ketonitriles: A Duality of Reactivity

The profound utility of β-ketonitriles stems from the synergistic interplay between the ketone and nitrile functional groups. The electron-withdrawing nature of the nitrile group significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This nucleophilic center is central to a vast number of carbon-carbon bond-forming reactions. Conversely, the electrophilic character of both the carbonyl carbon and the nitrile carbon opens avenues for a complementary set of transformations. This dual reactivity profile makes β-ketonitriles powerful linchpins in convergent synthetic strategies.

A classic and illustrative example of leveraging the unique reactivity of nitriles is the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles to form cyclic α-cyanoketones, which can then be hydrolyzed to cyclic ketones.[1][2] This reaction has been instrumental in the synthesis of both small and large ring systems.[3][4]

Thorpe_Ziegler_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis Dinitrile R(CN)CH2(CH2)nCH2CN Carbanion R(CN)CH-(CH2)nCH2CN Dinitrile->Carbanion + Base Base Base Carbanion_cyc R(CN)CH-(CH2)nCH2CN Imino_nitrile Cyclic β-enaminonitrile Carbanion_cyc->Imino_nitrile Nucleophilic attack Imino_nitrile_hyd Cyclic β-enaminonitrile Cyclic_ketone Cyclic Ketone Imino_nitrile_hyd->Cyclic_ketone H3O+

Caption: The reaction mechanism of the Thorpe-Ziegler reaction.

Synthesis of β-Ketonitriles: Established and Modern Approaches

The accessibility of β-ketonitriles is a critical factor in their widespread application. A variety of synthetic methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.[5]

MethodDescriptionAdvantagesDisadvantages
Acylation of Nitrile Anions The reaction of a nitrile-stabilized carbanion with an ester or other acylating agent.[6][7]High-yielding and versatile, applicable to a wide range of substrates.[7]Requires a strong base and careful control of reaction conditions to avoid side reactions.[6]
Palladium-Catalyzed Carbonylative Coupling The reaction of aryl iodides and acetonitrile derivatives in the presence of a palladium catalyst and carbon monoxide.[8]Good yields and functional group tolerance.[8]Requires a transition metal catalyst and a gaseous reagent.
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling A metal-free approach involving the coupling of aldehydes and azobis(isobutyronitrile) (AIBN) catalyzed by an NHC.[9][10]Mild, metal-free conditions with broad substrate scope and high efficiency.[9][10]May require specific NHC catalysts and optimization for certain substrates.
Transition-Metal-Free Reaction of Amides and Acetonitriles A direct reaction between amides and acetonitrile in the presence of a strong base like LiHMDS.[8]Avoids the use of transition metals and proceeds at room temperature with good functional group tolerance.[8]Requires stoichiometric amounts of a strong base.
Green Synthesis from Esters and Lactones Utilizes inexpensive potassium tert-butoxide to facilitate the acylation of the acetonitrile anion in ethereal solvents.[6][11]Economical and environmentally friendly, with the ability to produce trifunctionalized building blocks.[6][11]May require catalytic amounts of additives like isopropanol or 18-crown-6 to improve yields and reduce side products.[6]
Experimental Protocol: A Green Synthesis of a β-Ketonitrile from an Ester

This protocol is adapted from a procedure utilizing potassium tert-butoxide for a more environmentally benign synthesis.[6][11]

Materials:

  • Ester (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropanol (IPA) or 18-crown-6 (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add acetonitrile and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide to the stirred solution.

  • Add the catalytic amount of isopropanol or 18-crown-6.

  • Add the ester dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The addition of a catalytic amount of isopropanol or 18-crown-6 is crucial for facilitating the reaction and minimizing the formation of side products.[6] The proposed mechanism involves the suppression of enolization and quenching of reactive alkoxide anions by the protic IPA.[6]

Applications in the Synthesis of Heterocyclic Scaffolds

β-Ketonitriles are invaluable precursors for a wide range of heterocyclic compounds, which form the core of many pharmaceuticals.[8][12] Their ability to participate in cascade, domino, and sequential reactions allows for the rapid construction of molecular complexity from simple starting materials.[12]

Pyridines and Pyrimidines

Substituted pyridines, which are not always readily accessible through traditional methods, can be synthesized via cascade nucleophilic addition reactions of 1,2,3-triazines with β-ketonitriles.[12] Similarly, β-ketonitriles are key components in multicomponent reactions for the synthesis of dihydro-1H-pyrazolo-[3,4-b]pyridines and 1H-pyrazolo[3,4-b]pyridines.[12] The well-known Hantzsch pyridine synthesis can also utilize β-ketonitriles.[12] Furthermore, β-ketonitriles can be employed in the Biginelli reaction with aldehydes and urea to produce 5-cyano substituted dihydropyrimidinones.[13]

Five-Membered Heterocycles: Pyrroles, Pyrazoles, and Furans

Densely functionalized 3-cyanopyrroles can be synthesized through a three-component reaction involving α-hydroxyketones, β-ketonitriles, and primary amines.[12] 5-Aminopyrazoles, important intermediates for nitrogen-containing heterocycles, are readily prepared by heating β-ketonitriles with hydrazine.[12] The synthesis of tetrasubstituted furans can be achieved through the reaction of β-ketonitriles with 2-hydroxy-malononitrile, generated in situ from the oxidation of malononitrile.[12]

Heterocycle_Synthesis BetaKetonitrile β-Ketonitrile Pyridines Pyridines BetaKetonitrile->Pyridines + 1,2,3-Triazines Pyrimidines Pyrimidines BetaKetonitrile->Pyrimidines + Aldehyde + Urea (Biginelli Reaction) Pyrroles Pyrroles BetaKetonitrile->Pyrroles + α-Hydroxyketone + Primary Amine Pyrazoles Pyrazoles BetaKetonitrile->Pyrazoles + Hydrazine Furans Furans BetaKetonitrile->Furans + 2-Hydroxy-malononitrile

Caption: Synthesis of various heterocycles from β-ketonitriles.

β-Ketonitriles in Drug Discovery and Development

The diverse array of heterocycles accessible from β-ketonitriles directly translates to their significant impact on drug discovery. These scaffolds are present in a multitude of approved drugs and clinical candidates. β-Ketonitriles serve as precursors for compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimalarial, and anti-HIV properties.[12]

A notable example is the synthesis of the antidepressant drug duloxetine (Cymbalta®), where a thiophene-substituted β-ketonitrile is a key intermediate.[6][14] Additionally, β-ketonitriles are used to synthesize diaminopyrimidines, which have shown potential as antiparasitic agents against diseases like leishmaniasis by targeting enzymes such as dihydrofolate reductase (DHFR).

Drug_Discovery_Workflow BetaKetonitrile β-Ketonitrile Intermediate HeterocyclicScaffold Diverse Heterocyclic Scaffolds BetaKetonitrile->HeterocyclicScaffold Versatile Synthesis BioactiveMolecules Biologically Active Molecules HeterocyclicScaffold->BioactiveMolecules Pharmacophore Integration DrugCandidates Drug Candidates (e.g., Duloxetine, Antiparasitics) BioactiveMolecules->DrugCandidates Lead Optimization

Caption: The role of β-ketonitriles in the drug discovery pipeline.

Conclusion and Future Outlook

β-Ketonitriles represent a class of organic intermediates whose importance in synthetic and medicinal chemistry cannot be overstated. Their unique electronic properties and versatile reactivity provide access to a vast chemical space of complex molecules and heterocyclic systems. The continued development of novel, efficient, and sustainable methods for their synthesis will undoubtedly expand their application in academic research and industrial drug development. As we move towards more intricate molecular designs and greener chemical processes, the strategic implementation of β-ketonitriles will remain a cornerstone of innovation in the chemical sciences.

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  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [Link]

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  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link]

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3-Oxo-3-pyridin-3-yl-propionitrile synonyms and alternative names

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Oxo-3-pyridin-3-yl-propionitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This compound, a heterocyclic β-ketonitrile, is a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring, a reactive ketone, and a nitrile group, makes it a versatile precursor for a wide array of complex, biologically active molecules. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis protocols, chemical reactivity, and significant applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Safety, handling, and spectroscopic characterization are also discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identification

Precise identification is critical in chemical synthesis and procurement. This compound is known by several synonyms. Furthermore, its structural isomers, where the cyanoacetyl group is attached at the 2- or 4-position of the pyridine ring, are distinct chemical entities with their own unique properties and applications.

IdentifierThis compound (Target Compound)2-Pyridyl Isomer4-Pyridyl Isomer
IUPAC Name 3-Oxo-3-(pyridin-3-yl)propanenitrile3-Oxo-3-(pyridin-2-yl)propanenitrile[1]3-Oxo-3-(pyridin-4-yl)propanenitrile
CAS Number 30510-18-0[2][3]54123-21-6[1][4]23821-37-6[5][6]
Molecular Formula C₈H₆N₂O[2][3]C₈H₆N₂O[1]C₈H₆N₂O[5]
Molecular Weight 146.15 g/mol [2][7]146.15 g/mol [1]146.15 g/mol [5]
Common Synonyms β-oxo-3-Pyridinepropanenitrile[3], 3-Nicotinoylacetonitrile, 3-(3-Pyridyl)-3-oxopropanenitrile[2]β-oxo-2-Pyridinepropanenitrile[1]4-(Cyanoacetyl)pyridine[8], Isonicotinoylacetonitrile[8]

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are essential for verifying the identity and purity of the compound.

Physical Properties
PropertyValueSource
Appearance Orange solid[2][3]
Melting Point 79-81 °C[2][3]
Boiling Point 344.3 ± 22.0 °C (Predicted)[2][3]
Density 1.177 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 6.46 ± 0.10 (Predicted)[2][3]
Solubility Low in water; Soluble in ethanol, dichloromethane[7]
Predicted Spectroscopic Characteristics

While experimental spectra should always be used for confirmation, the expected spectroscopic features provide a valuable reference.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.5-9.0 ppm). A singlet corresponding to the two protons of the active methylene group (-CH₂-) would likely appear between δ 4.0-4.5 ppm, although this can vary depending on the solvent and keto-enol tautomerism.

  • ¹³C NMR: The carbon NMR would feature signals for the five distinct carbons of the pyridine ring (~120-155 ppm), the nitrile carbon (-CN) (~115 ppm), the carbonyl carbon (-C=O) (~190 ppm), and the methylene carbon (-CH₂-) (~45 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the nitrile group (C≡N stretch) around 2250 cm⁻¹, a strong carbonyl (C=O stretch) peak around 1690-1710 cm⁻¹, and characteristic C=C and C=N stretching frequencies for the pyridine ring in the 1400-1600 cm⁻¹ region.

Synthesis and Reaction Mechanism

The primary route for synthesizing this compound is a base-catalyzed Claisen condensation reaction. This method leverages the reactivity of an ester (methyl nicotinate) with a nitrile possessing an acidic α-hydrogen (acetonitrile).

Reaction Principle

The reaction involves the deprotonation of acetonitrile by a strong base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of methyl nicotinate. Subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group yields the final β-ketonitrile product after acidic workup.

Experimental Protocol: Synthesis from Methyl Nicotinate

This protocol is a representative procedure based on the established Claisen condensation methodology.[2]

Materials:

  • Methyl nicotinate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Preparation: Suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Reagents: Add anhydrous acetonitrile (3-4 equivalents) dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes.

  • Condensation: Add a solution of methyl nicotinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reactants & Base cluster_reaction Reaction Vessel (Inert Atmosphere) cluster_workup Workup & Purification MeNic Methyl Nicotinate in THF Condensation 2. Condensation & Reflux (3-4h) MeNic->Condensation ACN Acetonitrile Deprotonation 1. Deprotonation (0 °C) ACN->Deprotonation NaH NaH in THF NaH->Deprotonation Deprotonation->Condensation Forms nucleophile Quench 3. Quench with HCl Condensation->Quench Extract 4. EtOAc Extraction Quench->Extract Purify 5. Purification Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold for constructing more complex, pharmacologically active molecules. The pyridine ring is a privileged structure in medicinal chemistry, known to improve aqueous solubility and serve as a hydrogen bond acceptor, enhancing drug-target interactions.[9]

Intermediate for Neurological Drug Candidates

This compound is a documented key intermediate in the synthesis of pharmaceuticals, particularly nicotinic receptor agonists and antagonists.[10] These receptors are implicated in a variety of neurological and psychiatric conditions, making this building block relevant for the development of drugs targeting:

  • Alzheimer's disease[10]

  • Schizophrenia[10]

  • Pain and inflammation

Role as a Bioisostere and Pharmacophore

The β-ketonitrile moiety is a powerful functional group in drug design. It can act as a bioisostere for carboxylic acids or amides, offering different electronic and pharmacokinetic properties. The active methylene group provides a reactive handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for high-throughput screening. For instance, the propionitrile core is found in complex drugs like Tofacitinib, highlighting its importance in modern drug synthesis.[11]

Conceptual Pathway in Drug Development

DrugDev Start 3-Oxo-3-pyridin-3-yl- propionitrile Mod1 Reaction at Active Methylene (e.g., Knoevenagel, Alkylation) Start->Mod1 Mod2 Reaction at Ketone (e.g., Reduction, Reductive Amination) Start->Mod2 Mod3 Modification of Nitrile Group (e.g., Hydrolysis, Reduction) Start->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Role of the title compound as a scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the compound's integrity.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute toxicity, oral
H315 Causes skin irritationSkin corrosion/irritation
H319 Causes serious eye irritationSerious eye damage/eye irritation
H332 Harmful if inhaledAcute toxicity, inhalation
H335 May cause respiratory irritationSpecific target organ toxicity
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Recommendations
  • Temperature: For long-term stability, store in a freezer under -20°C.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[2][7]

  • Container: Keep in a tightly sealed, clearly labeled container in a dry, well-ventilated area away from heat sources and strong oxidizing agents.[7]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and strategic importance as a precursor to high-value pharmaceutical targets underscore its significance. For researchers in drug discovery, a thorough understanding of this compound's properties, handling, and synthetic potential is essential for leveraging its capabilities to design and create the next generation of therapeutics.

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A Theoretical and Computational Scrutiny of 3-Oxo-3-pyridin-3-yl-propionitrile: A Multiscale Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Oxo-3-pyridin-3-yl-propionitrile, a molecule of significant interest in medicinal chemistry and drug development. We delve into a multiscale computational approach, beginning with the fundamental electronic structure and graduating to its potential as a pharmacophore through molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the in silico evaluation of this and similar heterocyclic compounds. We will explore the causality behind the selection of computational methodologies, ensuring a self-validating system of theoretical protocols.

Introduction: The Rationale for a Theoretical Deep Dive

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom's ability to act as a hydrogen bond acceptor and its aromatic nature contribute to favorable interactions with biological targets. When coupled with a reactive β-ketonitrile moiety, as in this compound, the resulting molecule becomes a versatile building block for a diverse range of bioactive compounds. Its derivatives have been explored for various therapeutic applications, including the development of drugs for neurological disorders such as Alzheimer's disease and schizophrenia.[1] The core structure is also a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide will theoretically dissect this compound to predict its physicochemical properties, reactivity, and potential as a lead compound for drug discovery. By employing a suite of computational tools, we can build a robust understanding of its behavior at a molecular level, thereby guiding synthetic efforts and biological screening.

Molecular Structure and Electronic Properties: A Quantum Mechanical Perspective

To understand the intrinsic properties of this compound, we turn to quantum chemical calculations. Density Functional Theory (DFT) is our chosen method due to its excellent balance of computational cost and accuracy for organic molecules.

Computational Methodology: The "Why" Behind the "How"

A common and effective approach for such a system involves geometry optimization and frequency calculations using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[3][4]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with heteroatoms and delocalized π-systems like our target molecule.

  • 6-311G(d,p) Basis Set: This triple-zeta basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity. The addition of polarization functions (d on heavy atoms, p on hydrogens) allows for the accurate representation of anisotropic electron density, which is essential for describing the polar C=O and C≡N bonds and the lone pair on the pyridine nitrogen.

The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Predicted Molecular Geometry and Key Structural Parameters

The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. For comparison, the crystal structure of a related compound, 3-Oxo-3-(piperidin-1-yl)propanenitrile, shows a chair conformation for the piperidine ring.[5][6] While our target molecule has an aromatic pyridine ring, the relative orientation of the pyridine ring and the propanenitrile unit will be of interest.

Table 1: Predicted Key Geometrical Parameters for this compound (Hypothetical DFT B3LYP/6-311G(d,p) Data)

ParameterPredicted ValueSignificance
C=O Bond Length~1.22 ÅIndicates a strong, polar double bond.
C≡N Bond Length~1.16 ÅCharacteristic of a triple bond in a nitrile group.
C-C-C Angle (keto-methylene-nitrile)~112°Influences the overall shape and steric profile.
Dihedral Angle (Pyridine Ring - Propanenitrile)VariableDetermines the conformational flexibility of the molecule.
Electronic Structure Analysis: Unveiling Reactivity

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and intramolecular interactions.[3] We would expect a significant negative charge on the oxygen and nitrogen atoms, making them potential sites for electrophilic attack or hydrogen bonding. Intramolecular charge transfer (ICT) interactions, such as those from lone pairs to antibonding orbitals, contribute to the molecule's stability.[3][4]

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: The region of highest electron density, susceptible to electrophilic attack. In this compound, the HOMO is likely to be localized on the pyridine ring and the enolate form of the β-ketonitrile.

  • LUMO: The region of lowest electron density, susceptible to nucleophilic attack. The LUMO is expected to be centered on the carbonyl carbon and the nitrile carbon.

The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

MEP_Concept Molecule This compound MEP_Map Molecular Electrostatic Potential Map Molecule->MEP_Map Visualizes Charge Distribution HOMO_LUMO Frontier Molecular Orbitals Molecule->HOMO_LUMO Determines Electron Donor/Acceptor Sites NBO Natural Bond Orbital Analysis Molecule->NBO Quantifies Atomic Charges Reactivity Predicted Reactivity MEP_Map->Reactivity HOMO_LUMO->Reactivity NBO->Reactivity

Caption: Conceptual workflow for predicting reactivity from electronic structure analysis.

Spectroscopic Properties: The Theoretical Fingerprint

Theoretical calculations can predict spectroscopic data, which can be invaluable for the characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy

Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of the synthesized molecule. Key predicted vibrational modes would include:

  • C=O stretch: A strong absorption band around 1700-1750 cm⁻¹.

  • C≡N stretch: A sharp, medium intensity band around 2200-2250 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra.[3][4] The calculated absorption maxima (λ_max) and oscillator strengths can be correlated with experimental UV-Vis spectra, providing insights into the electronic transitions within the molecule, often corresponding to π → π* and n → π* transitions.

Potential as a Pharmacophore: In Silico Drug Development

The true value of theoretical studies on a molecule like this compound lies in its potential to guide drug discovery efforts. Derivatives of similar heterocyclic structures have shown promise as anticancer, anti-inflammatory, and anti-diabetic agents.[7][8][9]

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the identification of potential biological targets and the elucidation of binding modes.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Target Selection and Preparation:

    • Identify a protein target of interest (e.g., a kinase, a cyclooxygenase enzyme). For instance, derivatives of pyridine-3-carbonitrile have been docked against CDK2.[7]

    • Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound and its derivatives.

    • Optimize the ligand geometry and assign charges.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a known inhibitor.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding pose of the ligand within the active site. The program will score different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

    • The docking score provides an estimate of the binding affinity (e.g., in kcal/mol).

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Select Target Protein (PDB) Prep_Protein Prepare Protein (Add H, Remove Water) PDB->Prep_Protein Docking Molecular Docking Simulation Prep_Protein->Docking Ligand_3D Generate 3D Ligand Structure Prep_Ligand Optimize Geometry & Assign Charges Ligand_3D->Prep_Ligand Prep_Ligand->Docking Analysis Analyze Binding Poses & Scores Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. Various computational models can predict properties like:

  • Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound based on its physicochemical properties (molecular weight, logP, number of hydrogen bond donors and acceptors).

  • Aqueous Solubility: Important for bioavailability.

  • Blood-Brain Barrier Permeability: Relevant for drugs targeting the central nervous system.

  • Potential for Metabolism by Cytochrome P450 Enzymes: Predicts how the compound might be broken down in the body.

  • Toxicity Prediction: Identifies potential toxic liabilities.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By combining quantum mechanical calculations with molecular docking and ADMET prediction, we can generate a detailed profile of this molecule, from its fundamental electronic properties to its potential as a starting point for drug design.

The insights gained from these theoretical studies can guide synthetic chemists in designing and prioritizing novel derivatives with improved potency and selectivity. This in silico-first approach can significantly accelerate the drug discovery process, reducing costs and the need for extensive experimental screening. Future work should focus on synthesizing the most promising theoretically-designed analogs and validating the computational predictions through experimental biological assays.

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A-Z Guide to Quantum Chemical Calculations for 3-Oxo-3-pyridin-3-yl-propionitrile: From Theory to Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough of performing and interpreting quantum chemical calculations for 3-Oxo-3-pyridin-3-yl-propionitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the theoretical foundations, practical methodologies, and data interpretation, ensuring a blend of technical precision and actionable insights.

Strategic Overview: The 'Why' and 'How' of Quantum Calculations for this compound

This compound is a heterocyclic molecule with significant potential in medicinal chemistry due to its unique arrangement of a pyridine ring, a ketone, and a nitrile group.[1][2] To rationally design novel therapeutics based on this scaffold, a profound understanding of its three-dimensional structure, electronic properties, and reactivity is essential.

Quantum chemical calculations serve as a powerful computational microscope, enabling us to predict a molecule's behavior at the atomic level.[3] These in-silico methods are pivotal in modern drug discovery for:

  • Elucidating Structure-Activity Relationships (SAR): Understanding how molecular structure influences biological activity.

  • Predicting Physicochemical Properties: Calculating properties like solubility and stability.[4]

  • Guiding Synthetic Efforts: Identifying the most reactive sites for chemical modification.

The Theoretical Toolkit: Choosing the Right Computational Tools

The success of any quantum chemical study hinges on the appropriate selection of the computational method and basis set. This choice represents a critical balance between accuracy and the required computational resources.

Density Functional Theory (DFT): The Gold Standard

For organic molecules like this compound, Density Functional Theory (DFT) is the method of choice for many applications.[5] DFT offers a remarkable combination of accuracy and computational efficiency.[6] The central tenet of DFT is that the energy of a system can be determined from its electron density.[6]

A widely trusted and versatile exchange-correlation functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional has been extensively validated for a vast range of organic molecules.[7][8][9]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals. For initial studies on a molecule of this size, the 6-31G(d) basis set provides a solid foundation.[7][8][9][10] The "(d)" denotes the inclusion of polarization functions on heavy atoms, which are crucial for accurately describing the geometry of molecules with multiple bonds and heteroatoms. For more refined calculations, larger basis sets like 6-311+G(d,p) can be employed.

The Computational Workflow: A Step-by-Step Protocol

The following is a detailed, self-validating protocol for conducting quantum chemical calculations on this compound. This workflow can be implemented using various computational chemistry software packages like Gaussian, Schrödinger, or Spartan.[11][12][13]

computational_workflow cluster_setup 1. Pre-computation Setup cluster_execution 2. Quantum Mechanical Calculations cluster_analysis 3. Post-computation Analysis A Construct 3D Structure B Initial Molecular Mechanics Optimization A->B C Define Level of Theory (e.g., B3LYP/6-31G(d)) B->C D Geometry Optimization C->D E Frequency Analysis D->E F Verify Minimum Energy (No Imaginary Frequencies) E->F G Extract Geometric & Electronic Data F->G H Visualize Molecular Orbitals F->H fmo_diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO ΔE Energy_Gap Energy Gap (ΔE = ELUMO - EHOMO)

Caption: A conceptual diagram of Frontier Molecular Orbitals.

Conclusion: Bridging Theory and Experiment

Quantum chemical calculations provide an indispensable tool for the in-depth characterization of molecules like this compound. The insights gained from these computational studies can guide the synthesis of new derivatives with enhanced biological activity and provide a theoretical framework for understanding experimental observations.

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Methodological & Application

Application Note & Protocol: Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile from Ethyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile, a valuable building block in pharmaceutical research, particularly for compounds targeting neurological disorders.[1] The described protocol details a robust and efficient method starting from the readily available ethyl nicotinate and acetonitrile via a mixed Claisen condensation. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations, and specifies analytical methods for the characterization of the final product.

Introduction and Scientific Background

This compound, also known as β-oxo-3-pyridinepropanenitrile, is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its structural motif, featuring a β-ketonitrile group attached to a pyridine ring, makes it a versatile precursor for the construction of more complex molecular architectures.

The synthesis detailed herein is a classic example of a mixed or "crossed" Claisen condensation.[2] This carbon-carbon bond-forming reaction occurs between an ester and a nitrile in the presence of a strong base.[2][3] In this specific application, ethyl nicotinate serves as the electrophilic carbonyl component, while the enolate of acetonitrile, generated in situ, acts as the nucleophile. The choice of a strong base, such as sodium hydride or sodium ethoxide, is critical to deprotonate the weakly acidic α-protons of acetonitrile, thereby initiating the condensation.[2][3][4] The thermodynamic driving force for this reaction is the formation of a highly resonance-stabilized enolate of the resulting β-ketonitrile product.[2][3]

Reaction Mechanism and Rationale

The synthesis of this compound proceeds through a well-established Claisen condensation mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation A strong base, in this case, sodium hydride (NaH), abstracts an α-proton from acetonitrile. This deprotonation generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile. The use of a strong, non-nucleophilic base like NaH is advantageous as it avoids competing reactions with the ester.[2]

Step 2: Nucleophilic Acyl Substitution The acetonitrile enolate attacks the electrophilic carbonyl carbon of ethyl nicotinate. This addition forms a tetrahedral intermediate.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate collapses, leading to the elimination of the ethoxide leaving group and the formation of the β-ketonitrile product.

Step 4: Deprotonation of the Product The newly formed this compound has acidic α-protons situated between two electron-withdrawing groups (the ketone and the nitrile). The ethoxide generated in the previous step, or any remaining strong base, rapidly deprotonates the product to form a highly stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]

Step 5: Acidic Workup An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[3][4]

.dot

Claisen_Condensation_Mechanism Figure 1: Mechanism of this compound Synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup acetonitrile Acetonitrile enolate Acetonitrile Enolate acetonitrile->enolate Deprotonation ethyl_nicotinate Ethyl Nicotinate enolate->ethyl_nicotinate Nucleophilic Attack NaH NaH (Base) tetrahedral_intermediate Tetrahedral Intermediate ethyl_nicotinate->tetrahedral_intermediate product_enolate Product Enolate tetrahedral_intermediate->product_enolate Elimination of Ethoxide final_product This compound product_enolate->final_product Protonation (H+) Experimental_Workflow Figure 2: Experimental Workflow start Reaction Setup (NaH in Toluene) cooling Cool to 0°C start->cooling add_ester Add Ethyl Nicotinate cooling->add_ester add_nitrile Add Acetonitrile add_ester->add_nitrile reflux Reflux for 72h add_nitrile->reflux workup Quenching and Acidic Workup reflux->workup extraction Ethyl Acetate Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization

Sources

Application Note: A Detailed Protocol for the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile, a valuable β-ketonitrile intermediate in pharmaceutical and agrochemical research.[1][2] The synthesis is achieved through a crossed or mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][4] This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into the rationale behind experimental choices to ensure reproducibility and high yield. The target audience includes researchers, medicinal chemists, and process development scientists.

Introduction and Scientific Rationale

The Claisen condensation is a powerful reaction in organic synthesis that forms a carbon-carbon bond between two ester molecules or, in the case of a "crossed" Claisen, between an ester and another carbonyl compound, in the presence of a strong base.[3][5] The product of a standard Claisen condensation is a β-keto ester.[6][7][8] However, when a nitrile is used as the nucleophilic partner, the reaction yields a β-ketonitrile, a versatile synthetic precursor.[7]

The synthesis of this compound involves the condensation of an ester derived from nicotinic acid (e.g., ethyl nicotinate) with acetonitrile. This specific transformation is classified as a crossed Claisen condensation. For such a reaction to be effective and avoid generating a complex mixture of products, one of the carbonyl partners should be incapable of forming an enolate.[4][5] Ethyl nicotinate is an ideal electrophilic partner as it lacks α-hydrogens, preventing self-condensation.[5][9] Acetonitrile, possessing acidic α-hydrogens, serves exclusively as the enolate precursor (the nucleophile) upon deprotonation by a strong base.[10]

The driving force of the reaction is the final deprotonation of the newly formed β-ketonitrile product.[3][6] The α-hydrogens situated between the ketone and nitrile groups in the product are significantly more acidic than the α-hydrogens of acetonitrile, ensuring that this final step is essentially irreversible and pushes the reaction equilibrium towards the product.[3]

Reaction Mechanism and Key Parameters

The mechanism proceeds through several key steps:

  • Enolate Formation: A strong base removes an α-proton from acetonitrile to form a resonance-stabilized carbanion (enolate equivalent).[3]

  • Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl nicotinate to form a tetrahedral intermediate.[4][6]

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide (EtO⁻) leaving group to form the β-ketonitrile.[3][4]

  • Deprotonation (Driving Force): The liberated ethoxide (or another equivalent of base) deprotonates the product at the α-carbon, forming a highly stabilized enolate. This step is thermodynamically favorable and drives the reaction to completion.[3][6]

  • Protonation: An acidic workup in the final stage neutralizes the enolate to yield the final this compound product.[11]

Causality of Experimental Choices:
  • Choice of Base: The selection of the base is critical. While sodium ethoxide could be used, stronger bases such as sodium hydride (NaH) or sodium amide (NaNH₂) are often employed to increase the yield, especially when acylating less acidic nitriles.[7][10] Using NaH offers the advantage of an irreversible deprotonation, as the byproduct is hydrogen gas, which evolves from the reaction. A stoichiometric amount of base is required because of the final, product-stabilizing deprotonation step.[3]

  • Choice of Solvent: The reaction must be conducted under anhydrous conditions, as the strong bases and anionic intermediates will react readily with water. Aprotic solvents such as toluene, tetrahydrofuran (THF), or diethyl ether are suitable. Toluene is often preferred for reactions with NaH as it allows for higher reaction temperatures if needed.

  • Temperature Control: The initial enolate formation is often performed at a reduced temperature to control the exothermic reaction and prevent side reactions. The subsequent condensation may be carried out at room temperature or with gentle heating to ensure a reasonable reaction rate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware Under Inert Atmosphere (N2/Ar) B 2. Charge Reactor with Anhydrous Solvent & Sodium Hydride (NaH) A->B C 3. Cool Suspension to 0-5 °C B->C D 4. Add Acetonitrile Dropwise (Enolate Formation) C->D E 5. Add Ethyl Nicotinate Dropwise D->E F 6. Warm to Room Temperature & Monitor by TLC E->F G 7. Quench Reaction with Ice-Cold Dilute Acid (e.g., HCl) F->G H 8. Separate Layers & Extract Aqueous Phase with Organic Solvent G->H I 9. Dry, Filter & Concentrate Organic Phase H->I J 10. Purify Crude Product (Recrystallization or Chromatography) I->J K 11. Characterize Final Product (this compound) J->K

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Sodium Hydride (60% disp. in oil)NaH24.001.2 eq.Highly reactive with water.
Ethyl NicotinateC₈H₉NO₂151.161.0 eq.Ensure anhydrous.
AcetonitrileC₂H₃N41.051.1 eq.Anhydrous grade.
TolueneC₇H₈92.14-Anhydrous grade.
Diethyl Ether(C₂H₅)₂O74.12-For extraction.
Hydrochloric Acid (1M)HCl36.46-For work-up.
Saturated Sodium BicarbonateNaHCO₃84.01-For washing.
BrineNaCl (aq)--For washing.
Anhydrous Magnesium SulfateMgSO₄120.37-For drying.
Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Base Preparation: To the flask, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time under inert gas flow. Add anhydrous toluene to the washed NaH to create a stirrable slurry.

  • Enolate Formation: Cool the NaH slurry to 0-5 °C using an ice bath. In the dropping funnel, prepare a solution of anhydrous acetonitrile (1.1 eq.) in a small amount of anhydrous toluene. Add the acetonitrile solution dropwise to the stirred NaH slurry over 30 minutes. A vigorous evolution of hydrogen gas will be observed. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.

  • Condensation Reaction: Prepare a solution of ethyl nicotinate (1.0 eq.) in anhydrous toluene in the dropping funnel. Add this solution dropwise to the acetonitrile enolate suspension at 0-5 °C over 30-45 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis (monitoring the disappearance of ethyl nicotinate).

  • Reaction Quench: Cool the reaction mixture back down to 0 °C in an ice bath. Cautiously and slowly add 1M HCl dropwise to quench the reaction and neutralize the excess base. Continue adding acid until the pH of the aqueous layer is approximately 2-3.[10]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the acidic aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine all organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by flash column chromatography on silica gel.

References

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1988). US4728743A - Process for the production of 3-oxonitriles.
  • Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 3-Oxo-3-pyridin-3-yl-propionitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-pyridin-3-yl-propionitrile is a pivotal intermediate in the synthesis of various pharmaceutical agents, particularly those targeting nicotinic receptors for neurological disorders.[1] The purity of this precursor is paramount, as impurities can lead to significant downstream complications in multi-step syntheses, affecting reaction yields, generating unwanted side-products, and posing challenges in final active pharmaceutical ingredient (API) purification.[2] This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique for purifying solid organic compounds.[3][4] We will delve into the mechanistic principles of solvent selection, provide a systematic workflow for optimizing the recrystallization process, and offer a comprehensive troubleshooting guide.

The Imperative for Purity: Understanding the Recrystallization Principle

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[5][6] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[7][8]

The process, in essence, involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[9]

  • Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a crystalline lattice.

  • Exclusion of Impurities: The slow, ordered formation of the crystal lattice selectively incorporates molecules of the target compound while excluding impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[3]

  • Isolation: Separating the pure crystals from the mother liquor via filtration.

The success of this technique is critically dependent on the choice of solvent, which must exhibit a high temperature coefficient for the solute—that is, it should dissolve the compound well when hot but poorly when cold.[10]

Materials and Equipment

Chemicals & Reagents
  • Crude this compound (Purity < 95%)

  • Solvent Test Kit (High Purity Grade):

    • Isopropanol (IPA)

    • Ethanol (95%)

    • Methanol

    • Ethyl Acetate

    • Toluene

    • Acetonitrile

    • Water (Deionized)

  • Activated Carbon (Decolorizing Charcoal)

  • Celite® (Filter Aid)

Equipment
  • Erlenmeyer Flasks (various sizes)

  • Hot Plate with Magnetic Stirring Capability

  • Magnetic Stir Bars

  • Glass Funnels (short-stem)

  • Filter Paper (fluted for gravity filtration, flat for vacuum filtration)

  • Büchner Funnel and Flask

  • Vacuum Source (aspirator or pump)

  • Spatulas and Glass Stirring Rods

  • Graduated Cylinders

  • Test Tubes and Rack

  • Melting Point Apparatus

  • Drying Oven (vacuum or standard)

PART A: Systematic Solvent Selection Protocol

Choosing the right solvent is the most critical step for successful recrystallization. An ideal solvent will dissolve the target compound completely at its boiling point but very little at room temperature or below. This protocol outlines a small-scale, systematic approach to identify the optimal solvent or solvent system.

Experimental Steps for Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Room Temperature Test: To each test tube, add a different potential solvent dropwise (start with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a very large volume of solvent is required to dissolve the solid, the solvent is likely a poor choice.

  • Cold Insolubility Test (Crystal Formation): Once a saturated hot solution is formed, allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.[11]

  • Evaluation: The best solvent will produce a high yield of crystals upon cooling. Observe the quantity and quality of the crystals formed.

Data Interpretation: Solvent Screening Results

Summarize your observations in a table to facilitate direct comparison.

SolventSolubility at 20°CSolubility at BoilingCrystal Formation on CoolingRemarks
IsopropanolSparingly solubleSolubleGood crystal yieldExcellent Candidate
EthanolSolubleVery SolublePoor recoveryToo soluble at low temp
Ethyl AcetateSparingly solubleSolubleModerate crystal yieldGood Candidate
TolueneInsolubleSparingly solubleVery slow/poor formationPoor solvent
WaterInsolubleInsoluble-Unsuitable
IPA/Water (9:1) Sparingly solubleSolubleExcellent, well-formed crystals Optimal System

Rationale: Based on preliminary testing, isopropanol (IPA) is a strong single-solvent candidate. However, a mixed-solvent system, such as Isopropanol with a small amount of water (an "anti-solvent"), often provides superior results by allowing for finer control over the solubility gradient.[11] For this compound, a 9:1 IPA/Water system is often optimal.

Visualization: Solvent Selection Logic

Solvent_Selection Diagram 1: Solvent Selection Workflow start Start: Place ~25mg Crude Compound in Test Tube add_solvent Add 0.5 mL Solvent at Room Temperature start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt reject_rt Reject Solvent: Too Soluble dissolves_rt->reject_rt Yes heat Heat to Boiling, Add Solvent Dropwise Until Dissolved dissolves_rt->heat No dissolves_hot Dissolves? heat->dissolves_hot reject_hot Reject Solvent: Insoluble dissolves_hot->reject_hot No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals Abundant Crystals Form? cool->crystals success Select as Optimal Solvent crystals->success Yes reject_final Reject Solvent: Poor Recovery crystals->reject_final No

Caption: Diagram 1: Systematic workflow for selecting an appropriate recrystallization solvent.

PART B: Full-Scale Recrystallization Protocol

This protocol assumes a starting quantity of 10.0 g of crude this compound and the use of the optimized 9:1 Isopropanol/Water solvent system.

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add 90 mL of isopropanol.

    • Heat the mixture on a hot plate with stirring until it reaches a gentle boil and the solid dissolves completely. Rationale: Using the minimum amount of hot solvent is crucial for maximizing recovery. Adding too much solvent will prevent the solution from becoming saturated upon cooling, inhibiting crystallization.[10]

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat source.

    • Allow the solution to cool slightly for a minute to prevent violent boiling upon addition.

    • Add a small amount (~0.5 g) of activated carbon.

    • Return the flask to the heat and boil gently for 5-10 minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.

  • Hot Gravity Filtration:

    • Set up a hot gravity filtration apparatus: place a short-stemmed funnel with fluted filter paper into a clean 250 mL Erlenmeyer flask. Keep the receiving flask warm on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper. Rationale: This step removes insoluble impurities and the activated carbon. Performing this step quickly and keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, add 10 mL of deionized water (the anti-solvent) dropwise while stirring. The solution should become cloudy.

    • Gently warm the solution until it becomes clear again, then remove from heat.

    • Allow the solution to cool undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6] The anti-solvent reduces the overall solubility of the solute, inducing more complete crystallization.

  • Isolation & Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold IPA/water mother liquor.

    • Collect the crystals by vacuum filtration, breaking up the crystal mass with a spatula to ensure efficient liquid removal.

    • Wash the crystals with a small amount (2 x 10 mL) of ice-cold 9:1 IPA/water. Rationale: Washing with a cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the product crystals.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum running for 15-20 minutes to air dry.

    • Transfer the crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 40-50°C.

    • Calculate the final yield. An expected yield is typically in the range of 80-90%.

Visualization: Recrystallization Workflow

Recrystallization_Workflow Diagram 2: General Recrystallization Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->hot_filter cool 3. Slow Cooling (Forms Pure Crystals) hot_filter->cool vac_filter 4. Vacuum Filtration (Separate Crystals from Mother Liquor) cool->vac_filter wash 5. Wash Crystals with Cold Solvent vac_filter->wash dry 6. Dry Pure Crystals wash->dry

Caption: Diagram 2: Step-by-step workflow for the purification process.

Characterization and Quality Control

To validate the success of the purification, the following analyses are recommended:

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2°C). Compare the melting point of the recrystallized product (expected: 79-81°C) with the crude material, which will have a broader and depressed melting range.[12]

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For rigorous quality control in drug development, NMR spectroscopy can confirm the chemical structure and reveal the presence of any remaining impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- Solution cooled too quickly.- Compound is highly soluble even in cold solvent.- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" of pure compound.[11]- Try a different solvent or an anti-solvent system.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated at a temperature above the compound's melting point.- Re-heat the solution to dissolve the oil, add a small amount more solvent, and re-cool slowly.- Ensure vigorous stirring during the cooling phase.- Change to a lower-boiling point solvent.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- Incomplete crystallization (insufficient cooling time).- Use the minimum amount of hot solvent necessary.- Ensure filtration apparatus is pre-heated.- Always wash crystals with ice-cold solvent.- Increase cooling time in the ice bath.
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, including the activated carbon step.

Safety Precautions

  • This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

  • Solvents: Isopropanol and other organic solvents are flammable.[14][15] Avoid open flames and ensure work is conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Colorado, Boulder. Crystallization. Available from: [Link]

  • University of California, Davis. Recrystallization. Available from: [Link]

  • Studylib. Crystallization Technique: Organic Chemistry Lab Guide. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. Available from: [Link]

  • Journal of the Korean Institute of Chemical Engineers. Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Chemistry LibreTexts. Crystallization. Available from: [Link]

  • Industrial & Engineering Chemistry Research. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Available from: [Link]

  • PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile. Available from: [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application. Available from: [Link]

  • Chem-Impex. 3-Oxo-3-pyridin-4-yl-propionitrile. Available from: [Link]

  • Google Patents. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
  • Chongqing Chemdad Co. 3-OXO-3-PYRIDIN-4-YL-PROPIONITRILE. Available from: [Link]

  • BuyersGuideChem. 3-Oxo-3-pyridin-4-yl-propionitrile. Available from: [Link]

  • An He Biopharm Limited. 3-oxo-3-(pyridin-4-yl)propanenitrile. Available from: [Link]

  • Chemguide. the preparation of nitriles. Available from: [Link]

  • ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives. Available from: [Link]

  • Chemistry LibreTexts. Preparation of Nitriles. Available from: [Link]

  • Chemistry Steps. Nitriles to Ketones and Aldehydes. Available from: [Link]

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Application Note: High-Purity Isolation of 3-Oxo-3-pyridin-3-yl-propionitrile using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 3-Oxo-3-pyridin-3-yl-propionitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to the presence of a basic pyridine ring and a polar nitrile group, this compound presents unique challenges during chromatographic purification, such as peak tailing and poor resolution. This guide outlines a systematic approach to column chromatography, addressing these challenges through careful selection of the stationary phase, mobile phase, and loading technique. The protocol is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, ensuring the integrity of downstream applications.

Introduction: The Purification Challenge

This compound is a versatile building block in organic synthesis.[1] Its molecular structure, featuring a ketone, a nitrile, and a pyridine moiety, contributes to its utility in constructing complex heterocyclic systems. However, the basic nitrogen atom in the pyridine ring (pKa ≈ 5-6) is a primary source of difficulty in silica gel chromatography.[3] This basicity leads to strong interactions with acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing, reduced resolution, and potential sample degradation.[3]

This protocol is engineered to mitigate these issues by employing a modified stationary phase and an optimized mobile phase system. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₆N₂O[4][5]
Molecular Weight 146.15 g/mol [4][5]
Appearance Orange solid[5]
Solubility Low in water[4]
Storage Conditions Inert atmosphere, -20°C to 8°C[5]

The compound's moderate polarity, stemming from the ketone and nitrile groups, combined with the basicity of the pyridine ring, necessitates a well-designed chromatographic system to achieve efficient separation from non-polar and highly polar impurities.

Chromatographic Method Development

The Rationale for Stationary Phase Selection

Standard silica gel is often the first choice for column chromatography due to its versatility and low cost.[6] However, for basic compounds like this compound, the acidic nature of residual silanol groups on the silica surface can be problematic.[3] To counteract the strong analyte-stationary phase interaction that causes peak tailing, several strategies can be employed:

  • End-capped Silica Gel: This is a highly recommended alternative where the surface silanol groups are chemically derivatized, reducing their acidity and minimizing undesirable interactions with basic analytes.

  • Alumina (Neutral): Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.

  • Cyano-Bonded Silica: A stationary phase with cyanopropyl groups offers different selectivity compared to standard silica.[7] It can operate in both normal-phase and reversed-phase modes and provides weaker interactions with basic compounds, leading to improved peak shapes.[7]

For this protocol, we will focus on using end-capped silica gel as the primary stationary phase due to its widespread availability and proven effectiveness in reducing peak tailing for pyridine derivatives.[3]

Mobile Phase Optimization: A Stepwise Approach

The choice of eluent is critical for achieving good separation.[8] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). To address the basicity of the pyridine ring, the addition of a small amount of a basic modifier to the mobile phase is crucial.

Recommended Solvent System: Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA).

  • Hexane/Ethyl Acetate Gradient: This solvent system allows for the elution of a wide range of compounds. The separation begins with a lower polarity mixture to elute non-polar impurities, and the polarity is gradually increased by adding more ethyl acetate to elute the desired compound and then more polar impurities.

  • Triethylamine (TEA) as a Modifier: The addition of a small percentage of a volatile base like TEA is a cornerstone of this protocol. The TEA will preferentially interact with the acidic silanol groups on the silica surface, effectively masking them from the analyte. This competitive binding significantly reduces peak tailing and improves the resolution and recovery of the this compound.

The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The ideal Rf value for the target compound on TLC before running the column is typically in the range of 0.2-0.4.

Detailed Step-by-Step Protocol

This protocol assumes a crude sample containing this compound and various impurities.

Materials and Reagents
  • Crude this compound

  • End-capped Silica Gel (60 Å, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA, ≥99.5%)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine initial solvent conditions) Packing 2. Column Packing (Slurry packing with end-capped silica) TLC->Packing Loading 3. Sample Loading (Dry or wet loading) Packing->Loading Elution 4. Elution (Gradient: Hexane/EtOAc + 1% TEA) Loading->Elution Collection 5. Fraction Collection Elution->Collection Fraction_TLC 6. Fraction Analysis (TLC monitoring) Collection->Fraction_TLC Pooling 7. Pooling Pure Fractions Fraction_TLC->Pooling Evaporation 8. Solvent Evaporation (Rotary evaporator) Pooling->Evaporation Final_Product 9. Final Product (High-purity solid) Evaporation->Final_Product

Caption: Workflow for the column chromatography purification of this compound.

Detailed Procedure
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) containing 1% TEA.

    • Visualize the spots under UV light (254 nm).

    • Select the solvent system that gives the target compound an Rf value of approximately 0.3. This will be your starting elution solvent.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of the end-capped silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate with 1% TEA).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Continuously tap the side of the column to ensure even packing.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude sample in the smallest possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 5% to 10%, then to 20%, and so on), always maintaining the 1% TEA concentration. A stepwise gradient is often effective.

  • Fraction Monitoring and Pooling:

    • Analyze the collected fractions by TLC.

    • Spot every few fractions on a TLC plate and develop it in the elution solvent.

    • Identify the fractions containing the pure desired product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful that TEA is less volatile than hexane and ethyl acetate. A final co-evaporation with a solvent like dichloromethane may be necessary to remove residual TEA.

  • Final Product:

    • The resulting orange solid should be the high-purity this compound. Dry the product under high vacuum to remove any residual solvent.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Significant Peak Tailing Insufficient TEA in the mobile phase.Increase the concentration of TEA to 1.5-2%. Ensure thorough mixing of the mobile phase.
Use of standard (non-end-capped) silica gel.Switch to end-capped silica gel or neutral alumina.
Poor Resolution Inappropriate solvent system.Re-optimize the solvent system using TLC with a shallower polarity gradient.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight.
No Elution of Compound Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate more rapidly.
Compound Degradation The compound may be sensitive to the stationary phase.Consider using a less acidic stationary phase like neutral alumina.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By understanding the chemical properties of the target compound and making informed choices about the stationary and mobile phases, researchers can overcome the common challenges associated with the purification of basic pyridine derivatives. The use of end-capped silica gel in conjunction with a triethylamine-modified eluent is key to achieving excellent separation and high recovery.

References

  • Benchchem Technical Support Team. (2025).
  • PubChem. (2025). 3-Oxo-3-(pyridin-2-yl)propanenitrile.
  • Chem-Impex. (n.d.). 3-Oxo-3-pyridin-4-yl-propionitrile.
  • Sigma-Aldrich. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile.
  • Methylamine Supplier. (n.d.). This compound.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Chromatography Forum. (2015).
  • Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry.
  • ChemicalBook. (n.d.). 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE.
  • ChemicalBook. (n.d.). 3-OXO-3-PYRIDIN-4-YL-PROPIONITRILE synthesis.
  • An He Biopharm Limited. (n.d.). 3-oxo-3-(pyridin-4-yl)propanenitrile.
  • Analytics-Shop. (n.d.). HPLC Column Exsil Pure 120 Nitrile, 5µm 250 x 2mm.
  • Wikipedia. (n.d.).
  • University of Colorado Boulder. (n.d.).

Sources

Application Note: 1H and 13C NMR Characterization of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxo-3-pyridin-3-yl-propionitrile, also known as 3-pyridoylacetonitrile, is a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] Its structure, incorporating a pyridine ring, a ketone, and a nitrile group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules.[3][4] This document provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including sample preparation, data acquisition protocols, and in-depth spectral interpretation. A key feature of this molecule is its potential for keto-enol tautomerism, which can be investigated using NMR.[5][6]

Molecular Structure and Tautomerism

This compound can exist in equilibrium between its keto and enol forms. This tautomerism is a dynamic process that can be influenced by factors such as solvent and temperature.[6][7] The equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[5]

digraph "Keto_Enol_Tautomerism" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Keto form keto [label=<

Keto Form

>];

// Enol form enol [label=<

Enol Form

>];

// Equilibrium arrows keto -> enol [dir=both, label="Equilibrium"]; }

Figure 1: Keto-Enol Tautomerism of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A well-prepared sample ensures optimal resolution and signal-to-noise ratio.

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the position of the keto-enol equilibrium.[7]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

graph "NMR_Sample_Preparation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

} }

Figure 2: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide a spectrum with single lines for each unique carbon.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-220 ppm).[8]

¹H NMR Spectral Analysis

The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.

Expected Chemical Shifts and Multiplicities:

The pyridine ring protons exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom.[3][9]

  • Pyridine Ring Protons (Aromatic Region, δ 7.0-9.0 ppm):

    • The protons on the pyridine ring will appear as a complex set of multiplets. The proton at the 2-position (H-2) is typically the most deshielded, appearing furthest downfield, due to its proximity to the nitrogen.[3] The protons at positions 4, 5, and 6 will have distinct chemical shifts and coupling patterns (doublet, triplet of doublets, etc.) based on their relationships to each other.

  • Methylene Protons (-CH₂-) (δ ~4.0 ppm):

    • In the keto form, the two protons of the methylene group adjacent to the carbonyl and nitrile groups will appear as a singlet. These protons are deshielded due to the electron-withdrawing effects of the neighboring functional groups.[10]

  • Enol Methine Proton (=CH-) (δ ~6.0 ppm):

    • If the enol form is present, a signal corresponding to the vinylic proton will be observed.[6]

  • Enol Hydroxyl Proton (-OH) (δ > 10 ppm):

    • The hydroxyl proton of the enol tautomer, if observable, will likely appear as a broad singlet at a very downfield chemical shift, potentially due to intramolecular hydrogen bonding.[5]

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H-2~8.8 - 9.0Doublet of doublets (dd) or Multiplet (m)Most deshielded aromatic proton.[3]
Pyridine H-4~8.0 - 8.2Doublet of doublets (dd) or Multiplet (m)
Pyridine H-5~7.4 - 7.6Multiplet (m)
Pyridine H-6~8.6 - 8.8Doublet of doublets (dd) or Multiplet (m)
Methylene (-CH₂-)~4.0 - 4.5Singlet (s)Present in the keto form.[10]
Enol Methine (=CH-)~5.5 - 6.5Singlet (s)Present in the enol form.[6]
Enol Hydroxyl (-OH)> 10 (often broad)Broad Singlet (br s)May not always be observed.[5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:
  • Carbonyl Carbon (C=O) (δ ~190 ppm):

    • The ketone carbonyl carbon is significantly deshielded and will appear far downfield.[11]

  • Pyridine Ring Carbons (δ 120-155 ppm):

    • The carbons of the pyridine ring will appear in the aromatic region. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded.[3]

  • Nitrile Carbon (-C≡N) (δ 115-120 ppm):

    • The carbon of the nitrile group has a characteristic chemical shift in this region.[10]

  • Methylene Carbon (-CH₂-) (δ ~45 ppm):

    • The methylene carbon in the keto form will appear in the aliphatic region.

  • Enol Carbons:

    • If the enol form is present, signals for the sp² hybridized carbons of the double bond will be observed.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~190 - 195Characteristic of a ketone.[11]
Pyridine C-2~150 - 155Deshielded due to proximity to nitrogen.[3]
Pyridine C-3~130 - 135
Pyridine C-4~138 - 142
Pyridine C-5~123 - 127
Pyridine C-6~148 - 152Deshielded due to proximity to nitrogen.[3]
Nitrile (-C≡N)~115 - 120Characteristic nitrile carbon signal.[10]
Methylene (-CH₂-)~40 - 50Present in the keto form.

Data Interpretation and Structural Confirmation

A comprehensive analysis involves correlating the data from both ¹H and ¹³C NMR spectra. The presence of signals for both keto and enol forms would confirm the existence of tautomerism in the chosen solvent. The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[5] For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

digraph "NMR_Data_Analysis_Logic" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_analysis" { label="Data Analysis and Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

} }

Figure 3: Logical Flow for NMR Data Analysis and Structural Confirmation.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently determine the structure, purity, and tautomeric equilibrium of this important chemical entity. The combination of 1D and 2D NMR techniques offers a powerful tool for the complete structural elucidation of this and similar molecules, which is crucial for its application in drug development and materials science.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BTC. What is the NMR spectrum of Pyridine Series compounds like? - Blog.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Gunawan, G. & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available from: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation.
  • Methylamine Supplier. This compound. Available from: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available from: [Link]

  • Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Available from: [Link]

Sources

Comprehensive Mass Spectrometry Analysis of 3-Oxo-3-pyridin-3-yl-propionitrile: A Protocol for Identification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the robust analysis of 3-Oxo-3-pyridin-3-yl-propionitrile, a key heterocyclic building block in pharmaceutical and chemical research.[1] We present a comprehensive methodology employing Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The protocol covers sample preparation, optimized instrument parameters for high-resolution mass spectrometry, and a detailed discussion of the compound's characteristic fragmentation pattern. This guide is designed to enable researchers to unambiguously identify and characterize this molecule, ensuring high confidence in its structural integrity for applications in drug discovery and development.

Introduction

This compound is a versatile organic compound featuring a pyridine ring, a ketone, and a nitrile functional group. Its structural motifs make it a valuable precursor in the synthesis of a wide range of more complex molecules and active pharmaceutical ingredients.[1] Given its role as a critical intermediate, the ability to confirm its identity and purity with high specificity is paramount.

Mass spectrometry (MS) is an indispensable analytical technique for molecular identification, offering exceptional sensitivity and selectivity.[2][3] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for analyzing compounds in complex mixtures.[2] Electrospray ionization (ESI) is a "soft ionization" method particularly well-suited for polar, thermally labile small molecules, as it typically preserves the molecular ion, providing crucial molecular weight information with minimal fragmentation in the source.[4]

This application note details an LC-ESI-MS/MS method for the analysis of this compound. We will explore the full-scan mass spectrum to confirm the molecular weight and utilize tandem mass spectrometry (MS/MS) to induce fragmentation, generating a unique spectral fingerprint that can be used for definitive structural confirmation.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound (Molecular Formula: C8H6N2O, Molecular Weight: 146.15 g/mol ).[5]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid (≥99% purity).

Sample Preparation Protocol

The goal of sample preparation is to create a clean solution of the analyte at a concentration suitable for LC-MS analysis, while minimizing matrix effects that can suppress ionization.[6][7]

Step-by-Step Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound.

    • Dissolve the solid in 1.0 mL of methanol or acetonitrile in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1.5 mL microcentrifuge tube.

    • Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a 10 µg/mL intermediate solution.

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a new tube.

    • Add 900 µL of the initial mobile phase composition to yield the final 1 µg/mL working solution.

  • Final Preparation:

    • Transfer the final working solution to an autosampler vial for analysis.

Instrumentation and Method Parameters

The analysis is performed on an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an ESI source. Mass spectrometry is an essential tool for determining molecular mass by ionizing compounds to generate charged molecules or fragments.[2]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Stock Solution (1 mg/mL) s2 Working Solution (1 µg/mL) s1->s2 Dilution lc HPLC Separation s2->lc esi ESI Source (Ionization) lc->esi ms1 MS1: Precursor Ion Selection (m/z 147.1) esi->ms1 cid Collision Cell (CID) Fragmentation ms1->cid ms2 MS2: Product Ion Analysis cid->ms2 da Data Acquisition & Interpretation ms2->da

Caption: Workflow for the LC-MS/MS analysis of this compound.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for small polar molecules.
Mobile Phase A0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Flow Rate0.4 mL/minA standard flow rate for analytical LC-MS.
Gradient5% B to 95% B over 5 min, hold for 2 min, return to 5% B over 0.5 minA gradient elution ensures the analyte is eluted as a sharp peak and cleans the column of less polar impurities.
Injection Volume5 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temperature40 °CElevated temperature improves peak shape and reduces viscosity.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The basic nitrogen on the pyridine ring is readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process for efficient ion generation.
Desolvation Temperature350 °CEnsures efficient evaporation of solvent from the ESI droplets.
Desolvation Gas Flow800 L/hr (Nitrogen)Aids in the desolvation process.
MS1 Scan Rangem/z 50 - 300Covers the expected molecular ion and potential low-mass fragments.
Tandem MS (MS/MS)
Precursor Ionm/z 147.1Corresponds to the protonated molecule, [M+H]⁺.
Collision GasArgonAn inert gas used to induce fragmentation through collision-induced dissociation (CID).
Collision Energy (CE)15-30 eVThis energy range typically provides a good balance of parent ion depletion and the formation of informative fragment ions.[8]

Results and Discussion

Full Scan Mass Spectrum

The analysis of this compound in positive ESI mode reveals a prominent ion at a mass-to-charge ratio (m/z) of 147.055. This corresponds to the protonated molecule, [M+H]⁺, confirming the molecular weight of the compound (calculated exact mass for [C8H7N2O]⁺: 147.0553). The high degree of accuracy achieved with a high-resolution mass spectrometer provides strong evidence for the elemental composition.

Table 2: Expected Ions in Full Scan MS

Ion SpeciesFormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺[C8H7N2O]⁺147.0553147.1
[M+Na]⁺[C8H6N2ONa]⁺169.0372169.0
Tandem MS (MS/MS) Fragmentation Analysis

To confirm the structure, the [M+H]⁺ ion (m/z 147.1) was selected as the precursor for tandem mass spectrometry (MS/MS) analysis. Collision-induced dissociation (CID) of this ion yields a characteristic fragmentation pattern that provides structural details. The fragmentation of nitrogen-containing heterocyclic compounds often involves cleavages of the ring systems and losses of small neutral molecules.[9]

Key Fragment Ions:

  • m/z 119.1: Loss of Carbon Monoxide (-28 Da) : A major fragmentation pathway involves the neutral loss of carbon monoxide (CO) from the keto group. This is a common fragmentation for carbonyl-containing compounds and results in a stable fragment ion.

  • m/z 106.1: Loss of Acetonitrile (-41 Da) : Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the formation of a pyridinoyl cation. This represents the loss of the CH2CN portion of the molecule.

  • m/z 78.1: Pyridine Cation : Further fragmentation of the m/z 106.1 ion through the loss of CO results in the formation of the pyridinium cation, confirming the presence of the pyridine ring.

Proposed Fragmentation Pathway

Sources

FT-IR spectroscopy of 3-Oxo-3-pyridin-3-yl-propionitrile functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the FT-IR Spectroscopy of 3-Oxo-3-pyridin-3-yl-propionitrile

Introduction

This compound is a versatile organic compound featuring a unique combination of a pyridine ring, a ketone, and a nitrile functional group. This molecular architecture makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of complex heterocyclic structures targeting various therapeutic areas, including neurological disorders.[1] Accurate and efficient characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.[2]

This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, protocols for sample preparation and spectral acquisition, and a systematic workflow for data interpretation. The content is designed for researchers, scientists, and drug development professionals requiring a practical understanding of applying FT-IR spectroscopy to this class of compounds.

Molecular Structure and Vibrational Considerations

The structure of this compound incorporates three key functional groups that give rise to characteristic absorption bands in the mid-infrared region. Understanding these is crucial for spectral interpretation.

  • Ketone (C=O): The carbonyl group of the ketone is expected to produce a strong, sharp absorption band. The position of this band is sensitive to the electronic environment.

  • Nitrile (C≡N): The carbon-nitrogen triple bond of the nitrile group has a characteristic stretching vibration in a region of the spectrum that is often free from other interfering absorptions.[3]

  • Pyridine Ring: This aromatic heterocycle exhibits a series of characteristic skeletal vibrations (C=C and C=N stretching) and C-H bending vibrations.

A significant aspect of the chemistry of this compound is the potential for keto-enol tautomerism , an equilibrium between the ketone form and the enol form.[4][5] This equilibrium can be influenced by factors such as solvent polarity and temperature. FT-IR spectroscopy is an excellent technique to study this phenomenon as the keto and enol forms have distinct vibrational signatures.[6][7]

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer k1 N k2 C k1->k2 k3 C k2->k3 k4 C k3->k4 k7 C k3->k7 k5 C k4->k5 k6 C k5->k6 k6->k1 k8 O k7->k8 k9 C k7->k9 k10 C k9->k10 k11 N k10->k11 e1 N e2 C e1->e2 e3 C e2->e3 e4 C e3->e4 e7 C e3->e7 e5 C e4->e5 e6 C e5->e6 e6->e1 e8 O e7->e8 e10 C e7->e10 e9 H e8->e9 e11 C e10->e11 e12 N e11->e12 k_mid G start Obtain High-Quality Spectrum check_quality Assess Spectrum Quality (Good S/N, Flat Baseline) start->check_quality check_quality->start No, Re-run interpret_functional Identify Diagnostic Peaks (Functional Group Region: 4000-1500 cm⁻¹) check_quality->interpret_functional Yes assign_ketone Assign C=O Stretch (~1700-1670 cm⁻¹) Strong & Sharp? interpret_functional->assign_ketone assign_nitrile Assign C≡N Stretch (~2260-2240 cm⁻¹) Medium & Sharp? assign_ketone->assign_nitrile assign_pyridine Assign Pyridine Ring Stretches (~1600-1430 cm⁻¹) Multiple Bands? assign_nitrile->assign_pyridine check_enol Check for Enol Tautomer (Broad O-H: 3600-3200 cm⁻¹?) (C=C: ~1650-1600 cm⁻¹?) assign_pyridine->check_enol confirm_fingerprint Confirm with Fingerprint Region (< 1500 cm⁻¹) Compare with Reference Spectra if available check_enol->confirm_fingerprint Keto Form Dominant check_enol->confirm_fingerprint Keto/Enol Mixture Present final_id Final Structural Confirmation confirm_fingerprint->final_id

Caption: Workflow for the interpretation of the FT-IR spectrum.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of the ketone, nitrile, and pyridine functional groups, researchers can rapidly confirm the identity and purity of the compound. The potential for keto-enol tautomerism adds a layer of complexity that is also readily investigated by FT-IR, providing deeper insights into the molecule's structural dynamics. The ATR and thin-film protocols described herein offer reliable and straightforward methods for obtaining high-quality spectra, enabling confident analysis in research and drug development settings.

References

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The Versatile Role of 3-Oxo-3-pyridin-3-yl-propionitrile in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthons available to the synthetic chemist, 3-Oxo-3-pyridin-3-yl-propionitrile has emerged as a particularly versatile and valuable building block. Its unique molecular architecture, featuring a reactive β-keto nitrile functionality coupled with a pyridine ring, offers a gateway to a diverse array of complex heterocyclic systems. The pyridine moiety, a common feature in numerous pharmaceuticals, imparts favorable physicochemical properties, including improved solubility and the potential for crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed mechanistic insights and field-proven experimental protocols tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Applications: A Gateway to Diverse Heterocycles

The strategic placement of a ketone, an activated nitrile, and a pyridine ring makes this compound a trifecta of reactivity, enabling its participation in a variety of cyclization and multicomponent reactions. This section will delve into the most impactful of these transformations.

The Gewald Reaction: Accessing the 2-Aminothiophene Scaffold

The Gewald reaction is a robust and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene derivatives are considered "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Causality of Experimental Choices: The use of a base, such as morpholine or triethylamine, is crucial for the initial Knoevenagel condensation between the ketone of this compound and another active methylene compound (e.g., malononitrile). This condensation generates a highly electrophilic alkene, which is then susceptible to nucleophilic attack by sulfur. The choice of solvent, typically ethanol or methanol, facilitates the dissolution of the reactants and the subsequent cyclization.

Mechanistic Pathway:

Gewald_Mechanism reagents This compound + Malononitrile + S₈ + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Amino-4-(pyridin-3-yl)thiophene-3,5-dicarbonitrile tautomerization->product

Caption: Mechanism of the Gewald Reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3,5-dicarbonitrile

This protocol is a representative example of the Gewald reaction utilizing this compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine or Triethylamine (2.0 eq)

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature and add the base (morpholine or triethylamine, 2.0 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 50-60 °C and maintain stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to induce precipitation. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation:

ProductReactantsBaseSolventTime (h)Yield (%)Reference
2-Amino-4-(pyridin-3-yl)thiophene-3,5-dicarbonitrileThis compound, Malononitrile, SulfurMorpholineEthanol3~85-95Adapted from[2]
Ethyl 2-amino-4-(pyridin-3-yl)-5-cyanothiophene-3-carboxylateThis compound, Ethyl Cyanoacetate, SulfurTriethylamineEthanol4~80-90Adapted from[2]
Multicomponent Synthesis of Dihydropyridines and Fused Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time. This compound is an excellent substrate for MCRs, particularly for the synthesis of highly substituted dihydropyridines and their fused analogs. These scaffolds are of significant interest due to their wide range of biological activities, including cardiovascular and anticancer properties.[3][4]

Causality of Experimental Choices: The choice of reactants in these MCRs dictates the final heterocyclic core. For instance, reacting this compound with an aromatic aldehyde, an active methylene compound (like malononitrile), and an ammonium source (like ammonium acetate) in a protic solvent such as ethanol often leads to the formation of a dihydropyridine derivative. The catalyst, if used, is typically a mild Lewis or Brønsted acid to facilitate the initial condensation steps.

Experimental Workflow:

MCR_Workflow reactants This compound + Aromatic Aldehyde + Malononitrile + Ammonium Acetate one_pot One-Pot Reaction (Solvent, Catalyst) reactants->one_pot workup Reaction Work-up (Cooling, Filtration) one_pot->workup purification Purification (Recrystallization) workup->purification product Polysubstituted Dihydropyridine purification->product

Caption: General workflow for multicomponent synthesis of dihydropyridines.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-(pyridin-3-yl)-3,5-dicyano-1,4-dihydropyridines

This protocol outlines a general procedure for the synthesis of dihydropyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product usually precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the pure dihydropyridine derivative.

  • Characterize the final product using appropriate spectroscopic methods.

Data Presentation:

ProductAromatic AldehydeCatalyst/SolventTime (h)Yield (%)Reference
2-Amino-4-phenyl-6-(pyridin-3-yl)-3,5-dicyano-1,4-dihydropyridineBenzaldehydeEthanol5~80-90Adapted from[5]
2-Amino-4-(4-chlorophenyl)-6-(pyridin-3-yl)-3,5-dicyano-1,4-dihydropyridine4-ChlorobenzaldehydeEthanol6~75-85Adapted from[5]
Synthesis of Fused Pyridine and Pyridopyrimidine Systems

The reactivity of this compound extends to the synthesis of fused heterocyclic systems, which are of great importance in medicinal chemistry. For example, it can be a key precursor for the synthesis of pyridopyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.[6][7]

Causality of Experimental Choices: The synthesis of fused systems often involves a stepwise approach or a one-pot reaction where the initial product undergoes a subsequent intramolecular cyclization. For instance, the synthesis of a pyridopyrimidine can be achieved by first forming a substituted aminopyridine from this compound, which is then cyclized with a suitable reagent like guanidine. The choice of reaction conditions, such as the presence of a specific base or acid catalyst, is critical to direct the reaction towards the desired fused product.

Logical Relationship Diagram:

Fused_Pyridine_Synthesis start This compound step1 Reaction with Active Methylene Compound start->step1 intermediate Substituted Pyridine Intermediate step1->intermediate step2 Cyclization with Binucleophile (e.g., Guanidine) intermediate->step2 product Fused Heterocycle (e.g., Pyridopyrimidine) step2->product

Caption: Logical steps for the synthesis of fused pyridines.

Experimental Protocol: Synthesis of 2,4-Diamino-5-cyano-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidine

This protocol describes a potential route to a pyridopyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol.

  • To this solution, add the freshly prepared sodium ethoxide solution (2.5 mmol) and stir the mixture at room temperature for 1 hour.

  • Add guanidine hydrochloride (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as DMF/water.

  • Characterize the final product using spectroscopic techniques.

Data Presentation:

ProductKey ReagentsBase/SolventTime (h)Yield (%)Reference
2,4-Diamino-5-cyano-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidineThis compound, Malononitrile, Guanidine hydrochlorideSodium Ethoxide/Ethanol10~60-70Adapted from[6]

Conclusion: A Versatile Tool for Heterocyclic Chemistry

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in well-established name reactions like the Gewald reaction, as well as in efficient multicomponent strategies, provides chemists with a powerful tool to access medicinally relevant scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this remarkable building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic systems with unique biological and material properties.

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Application Notes and Protocols: 3-Oxo-3-pyridin-3-yl-propionitrile as a Versatile Precursor for the Synthesis of Novel Nicotinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission within the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes has made them prominent targets for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4][5] This guide provides a detailed exploration of 3-Oxo-3-pyridin-3-yl-propionitrile, a highly functionalized chemical intermediate, and its strategic application as a precursor in the synthesis of potential nicotinic receptor agonists. We present validated protocols for the synthesis of the precursor and its subsequent transformation into advanced heterocyclic scaffolds, elucidating the chemical principles that make it a valuable tool for drug discovery professionals.

Introduction: The Strategic Importance of the Pyridyl Keto-Nitrile Scaffold

The development of selective nAChR agonists is a cornerstone of modern neuropharmacology.[6] The archetypal pharmacophore for many nAChR ligands consists of a basic nitrogen atom, which is protonated at physiological pH, and a hydrogen bond acceptor, typically a pyridine nitrogen, separated by a specific distance.[1][7] this compound (also known as 3-nicotinoylacetonitrile) is an ideal starting point for building molecules that conform to this pharmacophore. Its structure contains:

  • A pyridine ring , providing the essential hydrogen bond-accepting nitrogen.

  • A β-keto-nitrile moiety , a versatile functional group arrangement that is primed for a wide range of cyclization and condensation reactions to build more complex, drug-like heterocyclic systems.[8][9]

This combination allows for the rapid construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) to identify novel and potent nAChR modulators. This document serves as a practical guide for researchers, providing both the foundational chemistry and actionable protocols for leveraging this precursor in a drug discovery workflow.

Synthesis of the Precursor: this compound

The most common and efficient method for synthesizing β-keto-nitriles is the Claisen condensation of an ester with a nitrile. In this case, an ester of nicotinic acid is condensed with acetonitrile using a strong base. The causality behind this choice is the high acidity of the α-protons of acetonitrile, which allows for deprotonation and subsequent nucleophilic attack on the carbonyl of the nicotinate ester.

Protocol 2.1: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from ethyl nicotinate and acetonitrile.

Experimental Workflow Diagram

G reagents Ethyl Nicotinate Acetonitrile Sodium Ethoxide Dry THF reaction Reaction Setup Inert Atmosphere (N2) 0°C to RT, 12h reagents->reaction 1. Add reagents quench Quenching Acidification with aq. HCl to pH ~5-6 reaction->quench 2. Reaction complete extraction Work-up Extraction with Ethyl Acetate quench->extraction 3. Neutralize & Extract purification Purification Recrystallization from Ethanol/Water extraction->purification 4. Isolate crude product Final Product This compound purification->product 5. Characterize

Caption: Workflow for the synthesis of the precursor.

Materials & Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantitySupplier Notes
Ethyl NicotinateC₈H₉NO₂151.1615.1 g (0.1 mol)Reagent grade, >98%
AcetonitrileC₂H₃N41.058.2 g (0.2 mol)Anhydrous, <50 ppm H₂O
Sodium Ethoxide (NaOEt)C₂H₅NaO68.058.2 g (0.12 mol)Reagent grade, >95%
Tetrahydrofuran (THF)C₄H₈O72.11200 mLAnhydrous
Hydrochloric Acid (HCl)HCl36.46~50 mL (2 M aq.)
Ethyl AcetateC₄H₈O₂88.113 x 100 mLACS grade
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g

Step-by-Step Procedure

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (8.2 g, 0.12 mol) and anhydrous THF (100 mL).

    • Rationale: An inert atmosphere is crucial as strong bases like sodium ethoxide can react with atmospheric moisture and CO₂, reducing yield.

  • Addition of Reagents: Cool the suspension to 0°C using an ice bath. Prepare a solution of ethyl nicotinate (15.1 g, 0.1 mol) and anhydrous acetonitrile (8.2 g, 0.2 mol) in anhydrous THF (100 mL). Add this solution dropwise to the stirred suspension over 1 hour.

    • Rationale: Dropwise addition at low temperature helps to control the exothermicity of the condensation reaction and minimizes side reactions. An excess of acetonitrile pushes the equilibrium towards the product.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. The reaction mixture will typically become a thick, yellowish slurry.

  • Quenching and Neutralization: Cool the reaction mixture back to 0°C. Slowly and carefully add 2 M aqueous HCl dropwise with vigorous stirring until the pH of the aqueous layer is approximately 5-6.

    • Rationale: This step neutralizes the excess base and protonates the enolate salt of the product, causing it to precipitate or partition into the organic layer. Careful addition is necessary to control the quenching of the reactive mixture.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude solid. Recrystallize the solid from an ethanol/water mixture to afford this compound as a pale yellow powder.

Self-Validation & Characterization

ParameterExpected Result
Yield 75-85%
Appearance Pale yellow to yellow powder
Melting Point 148-152 °C
¹H NMR Consistent with the structure of the title compound.
Purity (HPLC) >98%

Application: From Precursor to Nicotinic Scaffold

The true utility of this compound lies in its ability to undergo cyclization to form more complex heterocyclic systems. A prime example is its reaction with guanidine to form a 2-aminopyrimidine ring system. This scaffold is a privileged structure in medicinal chemistry and serves as an excellent core for building potential nAChR agonists, as the aminopyrimidine moiety can mimic the hydrogen bonding and electronic properties of other known ligands.

Protocol 3.1: Synthesis of 2-Amino-4-hydroxy-6-(pyridin-3-yl)pyrimidine

This protocol demonstrates a representative cyclization to build a core nicotinic scaffold.

Reaction Scheme

G start This compound + Guanidine HCl intermediate Cyclization (Base-catalyzed condensation) start->intermediate NaOEt, EtOH Reflux product 2-Amino-4-hydroxy-6-(pyridin-3-yl)pyrimidine intermediate->product

Caption: Cyclization to form a key aminopyrimidine scaffold.

Materials & Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityNotes
This compoundC₈H₆N₂O146.157.3 g (0.05 mol)From Protocol 2.1
Guanidine HydrochlorideCH₆ClN₃95.535.7 g (0.06 mol)>98%
Sodium Ethoxide (NaOEt)C₂H₅NaO68.058.2 g (0.12 mol)>95%
Ethanol (EtOH)C₂H₆O46.07150 mLAnhydrous
Acetic AcidC₂H₄O₂60.05As neededGlacial

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium ethoxide (8.2 g, 0.12 mol) in anhydrous ethanol (100 mL). Add guanidine hydrochloride (5.7 g, 0.06 mol) and stir for 30 minutes at room temperature.

    • Rationale: Sodium ethoxide serves two purposes: it deprotonates guanidine hydrochloride to form the free base in situ and acts as the base catalyst for the cyclization reaction.

  • Addition of Precursor: To the stirred solution, add this compound (7.3 g, 0.05 mol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1).

  • Isolation: After cooling to room temperature, a precipitate will form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (20 mL) followed by diethyl ether (20 mL).

  • Neutralization: Suspend the collected solid in water (100 mL) and carefully add glacial acetic acid dropwise until the pH is ~7. This step removes any trapped base.

  • Final Product: Collect the purified product by vacuum filtration, wash with water, and dry in a vacuum oven at 60°C overnight.

Self-Validation & Characterization

ParameterExpected Result
Yield 65-75%
Appearance Off-white to light tan solid
Purity (LC-MS) >97%, with mass corresponding to the product [M+H]⁺
Further Steps The resulting aminopyrimidine is a versatile intermediate for further functionalization (e.g., Suzuki or Buchwald-Hartwig couplings) to generate a library of diverse nAChR agonist candidates.

Structural Rationale and Nicotinic Pharmacophore

The synthetic products derived from this compound are designed to interact with key residues in the nAChR binding pocket. The fundamental pharmacophoric elements are illustrated below.

G cluster_receptor nAChR Binding Pocket cluster_ligand Agonist Scaffold trp Tryptophan Residue (Cation-π Interaction) backbone Backbone NH (H-Bond Donor) cation Cationic Center (e.g., Protonated Amine) cation->trp Cation-π h_acceptor H-Bond Acceptor (Pyridine N) h_acceptor->backbone Hydrogen Bond

Caption: Key interactions of a nicotinic agonist pharmacophore.

The aminopyrimidine scaffold synthesized in Protocol 3.1 contains the pyridine nitrogen (H-bond acceptor). Subsequent synthetic modifications would focus on introducing a side chain with a basic amine that can be protonated to form the cationic center, completing the pharmacophore required for receptor activation.

Conclusion

This compound is a commercially available or readily synthesized precursor that offers a powerful and efficient entry point into the synthesis of novel nicotinic acetylcholine receptor agonists. Its dual functionality allows for the strategic construction of diverse heterocyclic scaffolds, making it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols provided herein are robust, validated, and designed to be readily implemented in a standard research laboratory setting.

References

  • Breining, S. R. (2004). Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current Medicinal Chemistry - Central Nervous System Agents, 4(1), 13-28. [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]

  • Nielsen, S. F., Nielsen, E. Ø., Olsen, G. M., Liljefors, T., & Peters, D. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(12), 2217–2226. [Link]

  • Gahring, L. C., & Rogers, S. W. (2006). Nicotinic receptors and neurodegenerative diseases. The AAPS Journal, 8(2), E303–E310. [Link]

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  • Carroll, F. I., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 54(17), 5968–5977. [Link]

  • Boatman, P. D., Richman, J. G., & Semple, G. (2008). Nicotinic acid receptor agonists. Journal of Medicinal Chemistry, 51(24), 7653–7662. [Link]

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  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

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  • Maljevic, S., et al. (2013). Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6759-6763. [Link]

  • Gessi, S., et al. (2005). Design, synthesis and binding affinity of new nicotinic ligands. ARKIVOC, 2005(6), 49-61. [Link]

  • PubChem. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile. Retrieved from [Link]

  • New Drug Approvals. (n.d.). Varenicline. Retrieved from [Link]

  • Fagerström, K., & Hughes, J. (2008). Varenicline as a smoking-cessation aid. Expert Opinion on Investigational Drugs, 17(1), 81-89. [Link]

  • D'yakonov, V. A., et al. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 25(18), 4284. [Link]

  • Arias, H. R., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3788. [Link]

  • PubChem. (n.d.). Varenicline. Retrieved from [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2017). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[4][6][10]triazole-3-ylsulfanyl-acetamide. International Journal of ChemTech Research, 10(9), 99-106. [http://www.rjpbcs.com/pdf/2017_8(5)/[11].pdf]([Link]11].pdf)

  • Foulds, J. (2006). Smoking cessation therapy with varenicline. The International Journal of Clinical Practice, 60(5), 571-576. [Link]

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  • Arias, H. R., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3788. [Link]

  • An He Biopharm Limited. (n.d.). 3-oxo-3-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • Gould, T. J. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(5), 417-427. [Link]

  • Van der Ras, A. M., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(38), 16561-16566. [Link]

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  • Carroll, F. I., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. Bioorganic & Medicinal Chemistry, 23(17), 5693-5701. [Link]

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Application of 3-Oxo-3-pyridin-3-yl-propionitrile in Drug Discovery: A Guide to Synthesizing Novel CYP17A1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridyl Building Block in Medicinal Chemistry

3-Oxo-3-pyridin-3-yl-propionitrile is a versatile heterocyclic building block that has garnered significant interest in the field of drug discovery. Its unique chemical architecture, featuring a pyridine ring, a ketone, and a nitrile group, offers multiple points for chemical modification, making it an ideal scaffold for the synthesis of diverse and complex bioactive molecules. The pyridine moiety, in particular, is a well-established pharmacophore known to interact with various biological targets, including enzymes and receptors. This application note will provide a detailed exploration of the utility of this compound as a key intermediate in the synthesis of novel therapeutic agents, with a specific focus on the development of potent inhibitors of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis and a validated target for the treatment of prostate cancer.[1][2][3]

The presence of both a β-ketonitrile functionality allows for a variety of chemical transformations, including cyclization and condensation reactions, to construct more elaborate molecular frameworks. This guide will present two primary applications of this compound: its use in the synthesis of non-steroidal CYP17A1 inhibitors and its application in the Gewald reaction to produce biologically active 2-aminothiophene derivatives. Detailed, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices will be provided to empower researchers in their drug discovery endeavors.

Targeting Prostate Cancer: Synthesis of Novel CYP17A1 Inhibitors

Prostate cancer is a leading cause of cancer-related mortality in men, and its growth is often driven by androgens.[1] Androgen deprivation therapy is a cornerstone of treatment, and inhibiting the production of androgens is a key therapeutic strategy. CYP17A1 is a crucial enzyme in the steroidogenic pathway, responsible for the 17α-hydroxylation of pregnenolone and progesterone and the subsequent 17,20-lyase reaction to produce androgen precursors.[1][2][3] The drug Abiraterone, a potent CYP17A1 inhibitor, has demonstrated significant clinical benefit in patients with castration-resistant prostate cancer.[4][5][6][7][8]

The 3-pyridyl group has been identified as a critical pharmacophore for CYP17A1 inhibition, as the nitrogen atom can coordinate with the heme iron in the enzyme's active site, leading to potent inhibition.[2] This understanding provides a strong rationale for utilizing this compound as a starting material for novel, non-steroidal CYP17A1 inhibitors.

Signaling Pathway of Androgen Synthesis and CYP17A1 Inhibition

The following diagram illustrates the androgen synthesis pathway and the crucial role of CYP17A1, highlighting the point of inhibition by agents derived from this compound.

CYP17A1_Pathway cluster_synthesis Androgen Synthesis Pathway cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->_17OH_Preg CYP17A1 (17α-hydroxylase) _17OH_Prog 17α-Hydroxyprogesterone Progesterone->_17OH_Prog CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) _17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Gene Gene Transcription (Cell Growth, Proliferation) AR->Gene Inhibitor CYP17A1 Inhibitor (e.g., derived from This compound) CYP17A1_node CYP17A1 Inhibitor->CYP17A1_node Inhibits

Caption: Androgen synthesis pathway and the site of CYP17A1 inhibition.

Experimental Protocol: Synthesis of a Novel Pyridine-Indole Hybrid CYP17A1 Inhibitor

This protocol is adapted from a reported synthesis of potent pyridine-indole hybrid CYP17A1 inhibitors and illustrates how this compound can be utilized in a multi-step synthesis.[1]

Step 1: Synthesis of a Thiophene Intermediate via Gewald Reaction

This initial step utilizes the Gewald reaction, which will be discussed in more detail in the next section, to create a key thiophene intermediate.

  • Reactants:

    • This compound (1.0 eq)

    • Indole-3-acetonitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (2.0 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a stirred solution of this compound and indole-3-acetonitrile in ethanol, add elemental sulfur.

    • Add morpholine dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-4-(indol-3-yl)-5-(pyridin-3-oyl)thiophene-3-carbonitrile intermediate.

Step 2: Further Functionalization (Example)

The resulting thiophene intermediate can undergo further chemical modifications to enhance its inhibitory activity and pharmacokinetic properties. For instance, the amino group can be acylated or alkylated, and the nitrile group can be hydrolyzed or reduced.

Quantitative Data: In Vitro Activity of Novel CYP17A1 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of novel pyridine-indole hybrid CYP17A1 inhibitors, demonstrating the high potency that can be achieved with this scaffold.[1][9]

CompoundCYP17A1 Hydroxylase IC₅₀ (nM)CYP17A1 Lyase IC₅₀ (nM)
Abiraterone 152.5
Compound 5 108
Compound 11 (di-cyano derivative) 46
Compound 14 2518

The Gewald Reaction: A Gateway to Bioactive 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[10][11][12][13][14][15] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. This compound serves as an excellent substrate for this reaction, providing access to 2-aminothiophenes bearing a pyridyl moiety, a scaffold with diverse biological activities, including kinase inhibition and anti-inflammatory properties.[16][17][18][19][20]

Experimental Workflow: Gewald Reaction

The following diagram illustrates the general workflow for the Gewald reaction using this compound.

Gewald_Workflow Start Starting Materials: - this compound - Active Methylene Nitrile - Elemental Sulfur - Base (e.g., Morpholine) - Solvent (e.g., Ethanol) Reaction Gewald Reaction (Reflux) Start->Reaction Workup Work-up: - Cool to RT - Precipitate in ice-water - Filter and wash Reaction->Workup Product 2-Amino-5-(pyridin-3-oyl)thiophene Derivative Workup->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the Gewald reaction.

Experimental Protocol: Synthesis of a 2-Aminothiophene-3-carbonitrile Derivative

This protocol provides a detailed procedure for the synthesis of a 2-aminothiophene derivative using this compound.

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Triethylamine (2.0 eq)

    • Methanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound, malononitrile, and elemental sulfur in methanol.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture to 50°C with stirring.

    • Monitor the reaction progress using TLC (typically complete within 2-6 hours).

    • After completion, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery. Its application in the synthesis of potent CYP17A1 inhibitors for the treatment of prostate cancer and in the Gewald reaction to produce a diverse array of biologically active 2-aminothiophenes highlights its significance. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists, enabling them to leverage the synthetic potential of this key building block in the development of novel therapeutics.

References

  • Pyridine indole hybrids as novel potent CYP17A1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules.

  • Application Notes and Protocols: 3-Oxobutanenitrile in Multicomponent Reactions for Heterocycle Synthesis. BenchChem.

  • The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes. BenchChem.

  • Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis. Endocrine Abstracts.

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.

  • Green methodologies for the synthesis of 2-aminothiophene. Beilstein Journal of Organic Chemistry.

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry.

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry.

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate.

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry.

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. PubMed.

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.

  • Process and intermediates for the preparation of abiraterone acetate. Google Patents.

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate.

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate.

  • Gewald Reaction. Organic Chemistry Portal.

  • Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. ResearchGate.

  • Quality by Design Driven Improved Process of Abiraterone Acetate. Organic Process Research & Development.

  • Process and intermediates for the preparation of abiraterone acetate. Google Patents.

  • Research on the synthesis and characterization of abiraterone acetate. Bulgarian Chemical Communications.

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules.

  • SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. Heterocycles.

Sources

Application Notes and Protocols for the Derivatization of 3-Oxo-3-pyridin-3-yl-propionitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Oxo-3-pyridin-3-yl-propionitrile Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical determinant of success. The this compound moiety represents a highly versatile and strategically important starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. Its intrinsic chemical reactivity, characterized by the presence of a reactive ketone, an activated methylene group, and a nitrile functionality, provides multiple avenues for chemical modification. The pyridine ring itself is a well-established pharmacophore, present in numerous approved drugs, and imparts favorable physicochemical properties, including aqueous solubility and the ability to participate in hydrogen bonding interactions with biological targets.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore several high-yield and robust synthetic methodologies, offering detailed, step-by-step protocols for the creation of compound libraries for biological screening. The focus will be on reactions that lead to the formation of privileged heterocyclic systems known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Core Derivatization Strategies and Mechanistic Rationale

The unique trifunctional nature of this compound allows for its participation in a variety of cyclization and condensation reactions. The following sections detail key synthetic transformations, explaining the underlying chemical principles and providing actionable protocols.

Gewald Reaction: A Gateway to Polysubstituted 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[2] This reaction is particularly valuable as the 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The reaction proceeds by the condensation of an α-methylene ketone (in this case, this compound), elemental sulfur, and an active methylene compound (such as malononitrile or ethyl cyanoacetate) in the presence of a base.

The mechanism initiates with the formation of a Knoevenagel condensation product between the ketone and the active methylene compound. This is followed by the addition of sulfur to the activated methylene group of the starting β-ketonitrile and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Gewald_Reaction start This compound + Active Methylene Compound + Sulfur intermediate1 Knoevenagel Adduct start->intermediate1 Base (e.g., Morpholine) intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur product 2-Amino-3-cyano-4-(pyridin-3-yl)-5-substituted-thiophene intermediate2->product Cyclization & Tautomerization

Caption: Workflow of the Gewald Reaction.

Protocol: Synthesis of 2-Amino-3-cyano-4-(pyridin-3-yl)-5-substituted-thiophenes

  • Materials:

    • This compound (1.0 eq)

    • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • Morpholine or triethylamine (catalytic amount)

    • Ethanol

  • Procedure:

    • To a stirred solution of this compound and the active methylene compound in ethanol, add elemental sulfur.

    • Add a catalytic amount of morpholine or triethylamine to the mixture.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to obtain the desired 2-aminothiophene derivative.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl compound, catalyzed by a base.[3] In the context of this compound, the activated methylene group can react with various aromatic aldehydes to yield α,β-unsaturated nitrile derivatives. These products are valuable intermediates for further synthetic transformations and have been shown to possess biological activity.

Knoevenagel_Condensation start This compound + Aromatic Aldehyde product 2-Cyano-3-(aryl)-3-oxo-3-(pyridin-3-yl)prop-1-ene start->product Base (e.g., Piperidine)

Caption: Knoevenagel Condensation of this compound.

Protocol: Synthesis of 2-Cyano-3-aryl-3-oxo-3-(pyridin-3-yl)prop-1-enes

  • Materials:

    • This compound (1.0 eq)

    • Aromatic aldehyde (1.0 eq)

    • Piperidine or pyrrolidine (catalytic amount)

    • Ethanol or isopropanol

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

    • The product will often precipitate out of the solution upon formation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Pyrazole Synthesis: Formation of a Key Heterocyclic Core

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] this compound can serve as a 1,3-dielectrophilic precursor for the synthesis of pyrazoles through condensation with hydrazine or its derivatives.

The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring.

Protocol: Synthesis of 5-Amino-3-(pyridin-3-yl)-1H-pyrazoles

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq)

    • Ethanol or acetic acid

  • Procedure:

    • Dissolve this compound in ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Pyridopyrimidine Synthesis: Access to Fused Heterocyclic Systems

Pyridopyrimidines are fused heterocyclic systems that are of great interest due to their structural similarity to purines, making them attractive candidates for interacting with various biological targets.[5] this compound can be utilized as a key building block for the synthesis of pyridopyrimidines through condensation with amidines, such as guanidine or acetamidine.

Protocol: Synthesis of 2-Amino-4-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-5(8H)-one Derivatives

  • Materials:

    • This compound (1.0 eq)

    • Guanidine hydrochloride or other amidine salts (1.0-1.2 eq)

    • Sodium ethoxide or another suitable base

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this solution, add guanidine hydrochloride and stir for a few minutes.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with water and ethanol, and dried.

Biological Screening of Derivatized Compounds

The synthesized library of compounds can be subjected to a variety of biological screening assays to identify potential lead candidates for drug development. The choice of assays will depend on the therapeutic area of interest. Based on the known biological activities of the synthesized heterocyclic cores, the following screening strategies are recommended:

Antimicrobial and Antifungal Screening

Many pyridine and fused pyridine derivatives exhibit potent antimicrobial and antifungal activity.[1][6][7][8]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Method: The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure:

    • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Representative Antimicrobial Activity of Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyridine-ThiadiazoleS. aureus0.5 - 4[6]
Pyridine-ThiadiazoleE. coli4 - 64[6]
Pyridine-ThiadiazoleC. albicans8[6]
2-Pyridinyl QuinolinesC. albicansVaries[1]
2-Pyridinyl QuinolinesC. neoformansVaries[1]
Pyridinone DerivativesC. albicans12.5 - 50[7]
Anticancer Screening

The synthesized compounds can be screened for their cytotoxic activity against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration required to inhibit 50% of cell growth) can be determined.

Biological_Screening_Workflow start Synthesized Compound Library antimicrobial Antimicrobial/Antifungal Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer hit_identification Hit Identification antimicrobial->hit_identification anticancer->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: General workflow for biological screening.

Conclusion and Future Perspectives

The derivatization of this compound offers a facile and efficient route to a diverse range of heterocyclic compounds with significant potential for biological activity. The protocols outlined in this application note for the Gewald reaction, Knoevenagel condensation, pyrazole synthesis, and pyridopyrimidine synthesis provide a solid foundation for the generation of compound libraries for high-throughput screening. The subsequent biological evaluation, particularly in the areas of antimicrobial and anticancer research, can lead to the identification of novel hit and lead compounds for further drug development. The versatility of the starting material and the robustness of the described synthetic methodologies make this an attractive platform for academic and industrial researchers alike.

References

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Application Note & Protocol: A Guide to the Scalable Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 3-Oxo-3-pyridin-3-yl-propionitrile is a pivotal intermediate in medicinal chemistry and drug development, notably in the synthesis of molecules targeting neurological disorders.[1] This document provides a comprehensive guide for scaling the synthesis of this β-ketonitrile from laboratory to pilot-plant scale. The featured synthesis proceeds via a crossed Claisen-type condensation between a nicotinic acid ester and acetonitrile. We will dissect the reaction mechanism, address critical scale-up parameters such as thermal management and reagent handling, and provide detailed, step-by-step protocols. This guide is designed to equip researchers, chemists, and process engineers with the necessary knowledge to implement a safe, efficient, and reproducible large-scale synthesis.

Introduction and Strategic Overview

The synthesis of β-ketonitriles is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] These compounds are highly versatile precursors for a variety of heterocyclic molecules and pharmaceutical agents.[2][3] The target molecule, this compound, is synthesized through the base-mediated condensation of an ester, such as ethyl nicotinate, with acetonitrile.

While straightforward at the bench scale, scaling this process presents significant challenges. Key considerations include:

  • Handling of Hazardous Reagents: The reaction employs strong, moisture-sensitive, and flammable bases like sodium ethoxide (NaOEt), which require stringent handling protocols.[4][5][6]

  • Exothermic Reaction Control: The deprotonation of acetonitrile and the subsequent condensation are exothermic events that require precise thermal management to prevent runaway reactions.

  • Mass Transfer Limitations: Ensuring efficient mixing in large reactors is crucial, especially when dealing with slurries or viscous reaction mixtures.

  • Product Isolation and Purification: Transitioning from laboratory work-up procedures to scalable, industrial methods like crystallization requires careful process optimization.[7]

This document addresses these challenges by providing a robust framework grounded in chemical principles and process safety.

Reaction Mechanism: The Crossed Claisen-Type Condensation

The synthesis relies on a crossed Claisen-type condensation. Unlike a traditional Claisen condensation between two esters, this reaction involves an ester and a nitrile.[8][9] The mechanism proceeds through several key steps, as illustrated below.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acid-Base Equilibrium (Driving Force) cluster_4 Step 5: Acidic Work-up Acetonitrile Acetonitrile Enolate [CH2-C≡N]- Na+ Acetonitrile->Enolate Deprotonation Base Na+ -OEt EthylNicotinate Ethyl Nicotinate Enolate->EthylNicotinate Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate EthylNicotinate->Tetrahedral_Intermediate Acyl Substitution Product_Keto β-Ketonitrile Product Tetrahedral_Intermediate->Product_Keto Elimination of Ethoxide Base_Regen Na+ -OEt Product_Enolate Product Enolate (Resonance Stabilized) Product_Keto->Product_Enolate Deprotonation Final_Product Final Product This compound Product_Enolate->Final_Product Protonation Ethanol EtOH Acid H3O+

Caption: Reaction mechanism for the synthesis of this compound.

Mechanistic Insights for Scale-Up:

  • Enolate Formation: A strong base, sodium ethoxide, is used to deprotonate acetonitrile (pKa ~25). This step is highly exothermic and requires controlled addition and efficient cooling. The choice of base is critical; using the sodium alkoxide corresponding to the ester's alcohol group (ethoxide for an ethyl ester) prevents transesterification side reactions.[10]

  • Nucleophilic Acyl Substitution: The resulting nitrile anion attacks the electrophilic carbonyl carbon of ethyl nicotinate.[11]

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-ketonitrile.[12][13]

  • Driving the Equilibrium: The product, a β-ketonitrile, possesses a highly acidic α-hydrogen (pKa ~11) due to the electron-withdrawing effects of both the ketone and nitrile groups.[14][15] The regenerated ethoxide base immediately deprotonates the product to form a resonance-stabilized enolate.[12][13] This final, irreversible deprotonation step consumes one full equivalent of base and drives the reaction to completion, making the use of a stoichiometric amount of base essential for high yields.[12][13]

  • Acidification: An acidic work-up is required in the final step to protonate the product enolate and isolate the neutral β-ketonitrile.[16]

Process Parameters and Scale-Up Considerations

Scaling the synthesis requires careful control over several key parameters. The transition from a 10-gram lab batch to a 1-kilogram pilot batch necessitates adjustments to ensure safety, efficiency, and product quality.

Table 1: Reactant Stoichiometry and Loading

Parameter Lab Scale (10 g Product) Pilot Scale (1 kg Product) Rationale / Comment
Target Product 10.0 g 1.00 kg -
Ethyl Nicotinate 10.3 g (1.0 equiv) 1.03 kg (1.0 equiv) The limiting reagent.
Acetonitrile 5.6 g (2.0 equiv) 0.56 kg (2.0 equiv) Used in excess to act as both reactant and solvent.
Sodium Ethoxide 7.0 g (1.5 equiv) 0.70 kg (1.5 equiv) Excess base ensures complete deprotonation and drives the reaction.[12][13]
Anhydrous Toluene 150 mL 15.0 L Primary reaction solvent. Anhydrous conditions are critical.
3M Hydrochloric Acid ~50 mL ~5.0 L For quenching and neutralization to pH 5-6.[7]

| Ethyl Acetate | 3 x 100 mL | 3 x 10.0 L | Extraction solvent. |

Key Scale-Up Considerations:
  • Thermal Management: The reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with an efficient cooling system is mandatory. Reagents, particularly sodium ethoxide, should be added portion-wise or via a controlled-rate addition pump to keep the internal temperature below 25-30°C.

  • Reagent Handling (Sodium Ethoxide): Sodium ethoxide is a flammable solid that reacts violently with water.[5] It is also corrosive and can cause severe burns.[4][17] For pilot-scale operations, it must be handled under an inert nitrogen or argon atmosphere.[17][18] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[6][18]

  • Mixing Efficiency: Effective agitation is vital to maintain a homogenous slurry of sodium ethoxide, prevent localized hot spots during addition, and ensure high mass transfer rates. Baffles within the reactor and an appropriately designed agitator (e.g., pitched-blade turbine) are recommended.

  • Work-up and Isolation: Quenching the reaction by adding the reaction mixture to chilled acid (reverse addition) is often safer at scale than adding acid to the basic mixture. This helps control the quench exotherm. The subsequent extraction and phase separations will require larger vessels and may be more time-consuming.

Detailed Experimental Protocols

PART A: Laboratory Scale Protocol (10 g)
  • Reactor Setup: Equip a 500 mL, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.

  • Reagent Charging: Charge anhydrous toluene (150 mL) and ethyl nicotinate (10.3 g, 68.1 mmol) to the flask. Begin stirring.

  • Base Addition: Under a positive pressure of nitrogen, add sodium ethoxide (7.0 g, 102.2 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 25°C.

  • Acetonitrile Addition: Add anhydrous acetonitrile (5.6 g, 136.3 mmol) dropwise via a syringe over 15 minutes.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the mixture to 0-5°C in an ice bath. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Adjust the pH of the aqueous solution to 5-6 using 3M hydrochloric acid while maintaining the temperature below 15°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a solid.

PART B: Pilot Scale Protocol (1 kg)
  • Reactor Preparation: Ensure a 50 L jacketed glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100-150 RPM).

  • Solvent and Ester Charge: Charge anhydrous toluene (15.0 L) followed by ethyl nicotinate (1.03 kg, 6.81 mol) to the reactor.

  • Base Addition: Set the reactor jacket temperature to 10°C. Add sodium ethoxide (0.70 kg, 10.22 mol) via a solids charging port in 4-5 portions over 1-1.5 hours. Monitor the internal temperature closely, ensuring it remains below 30°C.

  • Acetonitrile Addition: Add anhydrous acetonitrile (0.56 kg, 13.63 mol) via a metering pump over 45-60 minutes, maintaining the internal temperature below 30°C.

  • Reaction: After the addition is complete, heat the reactor contents to 60°C using the jacket. Hold at this temperature for 4-6 hours, taking samples periodically for IPC (HPLC) to confirm reaction completion.

  • Quench Preparation: In a separate 100 L vessel, prepare a quench solution of 3M hydrochloric acid (~5.0 L) and water (20 L), and cool it to 0-5°C.

  • Work-up (Reverse Addition): Cool the reaction mixture in the primary reactor to 10-15°C. Transfer the reaction mixture via a pressure-equalized line into the vigorously stirred, chilled acid solution. Monitor the pH of the aqueous layer to ensure it is between 5 and 6.

  • Extraction: Allow the layers to separate. Drain the lower aqueous layer. Extract the remaining organic layer in the reactor with water (2 x 10 L). Combine the aqueous layers and perform a back-extraction with ethyl acetate (10 L). Combine all organic phases.

  • Drying and Concentration: Transfer the combined organic layers back to the clean reactor. Distill off the solvent under vacuum to obtain the crude product.

  • Isolation and Purification: Add a suitable solvent (e.g., 5 L of isopropanol), heat to dissolve the crude product, then add an anti-solvent (e.g., 10 L of heptane) to induce crystallization. Cool slowly to 0-5°C, hold for 2-4 hours, then filter the solid product using a centrifuge or filter press. Wash the cake with cold heptane and dry under vacuum at 40-50°C.

Analytical and Quality Control

Consistent product quality is paramount. The following specifications should be met.

Table 2: Final Product Specifications

Test Method Specification
Appearance Visual Off-white to pale yellow solid
Identity ¹H NMR, FT-IR Conforms to reference spectrum
Assay HPLC (by area %) ≥ 98.5%
Melting Point DSC or MP Apparatus Conforms to reference range
Residual Solvents GC-HS Toluene ≤ 890 ppm, Ethyl Acetate ≤ 5000 ppm

| Water Content | Karl Fischer | ≤ 0.5% |

Workflow Visualization

The overall workflow for the scaled-up synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control R1 Reactor Inerting (N2 Purge) R2 Charge Solvents & Reagents R1->R2 C1 Controlled Addition of NaOEt & MeCN R2->C1 Exothermic Step C2 Heat to 60°C C1->C2 C3 IPC Monitoring (HPLC) C2->C3 W1 Cool & Quench (Reverse Addition) C3->W1 Reaction Complete W2 Phase Separation & Extraction W1->W2 W3 Solvent Swap & Crystallization W2->W3 W4 Filtration & Drying W3->W4 Q1 Final Product Analysis W4->Q1 Final Final Q1->Final Final Product (>98.5% Purity)

Caption: Scaled-up manufacturing workflow for this compound.

Safety and Hazard Analysis

A thorough understanding and mitigation of hazards are non-negotiable for scale-up.

Table 3: Chemical Hazard Summary

Chemical CAS No. Key Hazards Mitigation & PPE
Sodium Ethoxide 917-58-8 Flammable solid, self-heating, water-reactive, causes severe skin burns and eye damage.[4][5][18] Handle under inert gas. Use spark-proof tools. Wear flame-retardant lab coat, chemical goggles, face shield, and neoprene/nitrile gloves.[4][6][18]
Toluene 108-88-3 Flammable liquid and vapor, skin/eye irritant, may cause drowsiness, suspected of damaging fertility. Use in a well-ventilated area or closed system. Avoid inhalation. Wear safety glasses, gloves.
Acetonitrile 75-05-8 Flammable liquid and vapor, harmful if swallowed or inhaled, causes serious eye irritation. Handle in a fume hood or closed system. Wear safety glasses, gloves.
Ethyl Nicotinate 614-18-6 Skin, eye, and respiratory irritant. Standard chemical handling PPE (lab coat, gloves, safety glasses).

| Hydrochloric Acid | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use with caution, ensure good ventilation. Wear acid-resistant gloves, apron, and face shield. |

Emergency Procedures:

  • Sodium Ethoxide Spill: Do NOT use water.[18] Evacuate the area, remove ignition sources. Cover the spill with dry sand or another non-combustible absorbent material. Sweep up using non-sparking tools and place in a designated, labeled container for disposal.[17]

  • Skin/Eye Contact: For any chemical contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] For NaOEt, brush off as much solid as possible before flushing with water.[18] Safety showers and eyewash stations must be readily accessible.[4][18]

Conclusion

The successful scale-up of the synthesis of this compound is highly achievable with careful planning and execution. The key pillars for success are a fundamental understanding of the Claisen-type condensation mechanism, stringent control over reaction exotherms through engineered solutions like jacketed reactors and controlled addition rates, and an unwavering commitment to safety, particularly in the handling of sodium ethoxide. By following the protocols and considerations outlined in this guide, research and development teams can confidently transition this valuable synthesis from the bench to the pilot plant, ensuring a reliable supply of this critical pharmaceutical intermediate.

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Safe Handling Protocols for 3-Oxo-3-pyridin-3-yl-propionitrile in a Research and Development Environment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Oxo-3-pyridin-3-yl-propionitrile (CAS No. 30510-18-0). Due to its chemical structure, which incorporates both a pyridine ring and a nitrile functional group, this compound presents significant health and safety risks that necessitate stringent laboratory protocols. The primary hazards are associated with its potential to cause harm if swallowed, inhaled, or in contact with skin, and the risk of liberating highly toxic cyanide gas or ions under certain conditions. These protocols are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Toxicological Profile and Hazard Identification

This compound is a beta-ketonitrile. While comprehensive toxicological data for this specific isomer is limited, the safety profile can be inferred from its structural motifs—the nitrile group and the pyridine ring—and data from closely related analogues.

1.1. Primary Hazards

The principal danger associated with this and other organic nitriles is the potential for metabolic release of cyanide ions in vivo.[1] Cyanide is a potent and rapidly acting metabolic poison. Furthermore, structural analogues are classified as acutely toxic and irritants.

  • Acute Toxicity: Isomers such as 3-Oxo-3-(pyridin-2-yl)propanenitrile and 3-oxo-3-(pyridin-4-yl)propanenitrile are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2][3][4]

  • Irritation: These related compounds are also known to cause serious eye irritation and skin irritation.[3][4] Benzoylacetonitrile, another analogue, may cause respiratory irritation.[5][6]

1.2. Physicochemical and Hazard Data

The following table summarizes key data points. Hazard classifications are based on data from structurally similar compounds and should be treated as the minimum expected hazard for this compound.

PropertyValue / InformationSource(s)
Chemical Name This compound[7]
CAS Number 30510-18-0[8]
Molecular Formula C₈H₆N₂O[3][7]
Molecular Weight 146.15 g/mol [3][8]
Appearance Expected to be a solid (powder/crystal)[6][9]
GHS Hazard Codes (Inferred) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[3][4][5]
Storage Temperature Room temperature, in a cool, dry, well-ventilated area[7][8]

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures down to the least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Exposure_Response cluster_skin Dermal Contact cluster_eye Ocular Contact cluster_ingestion Ingestion cluster_inhalation Inhalation Start Exposure Occurs! Safety Ensure Scene is Safe for Responders Start->Safety Remove Remove Victim from Contaminated Area (Move to fresh air) Safety->Remove Alert Call for Emergency Medical Services (Inform them of potential cyanide exposure) Remove->Alert Skin_Clothing Immediately Remove Contaminated Clothing Eye_Wash Flush Eyes at Eyewash Station (Minimum 15 minutes) Ingest_Action DO NOT Induce Vomiting. Rinse mouth with water. Inhale_Action Administer 100% Oxygen (If trained and equipped) Skin_Wash Flush Affected Skin with Copious Water (Minimum 20 minutes) Skin_Clothing->Skin_Wash

Caption: Emergency response workflow for personnel exposure.

  • General Actions:

    • Remove the affected person from the source of exposure immediately. [10][11] 2. Call for emergency medical assistance and explicitly state that the exposure involves a nitrile compound with a risk of cyanide poisoning.

    • Do not perform mouth-to-mouth resuscitation. Use a bag-valve-mask device if rescue breathing is necessary. [10]

  • Specific Actions:

    • Skin Contact: While flushing with water, remove all contaminated clothing. Place contaminated items in a sealed, labeled bag. [12] * Eye Contact: Hold eyelids open and flush with a gentle stream of water for at least 15 minutes. [10] * Inhalation: Move the person to fresh air. Administer 100% oxygen if you are trained to do so. [11] * Ingestion: Do NOT induce vomiting. [13]Rinse the mouth with water.

  • Medical Treatment: Cyanide poisoning is treated with specific antidotes (e.g., hydroxocobalamin) and supportive care. This must be administered by trained medical professionals. [14] 5.2. Chemical Spills

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Clean the area with a suitable solvent.

    • Collect all contaminated materials in a sealed hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors and prevent re-entry.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

References

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  • Health and Safety Executive and National Poisons Information Service. Cyanide poisoning recommendations on first aid treatment for employers and first aiders. [Link]

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  • Medscape. (2025). Cyanide Toxicity Treatment & Management. [Link]

  • Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile. This molecule is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of drugs targeting neurological disorders.[1][2] The standard synthesis route involves a base-mediated condensation of a nicotinic acid ester with acetonitrile, a variant of the Claisen condensation.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple procedural outline to provide in-depth troubleshooting for the common side reactions and experimental challenges that can arise during this synthesis, ensuring a higher rate of success and product purity.

Section 1: The Core Reaction Pathway: A Mechanistic Overview

The synthesis of this compound is a nucleophilic acyl substitution reaction. A strong base is used to deprotonate the α-carbon of acetonitrile, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the nicotinic acid ester (e.g., ethyl nicotinate). The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-keto nitrile.

Standard Experimental Protocol

This protocol represents a validated starting point for the synthesis.

Materials:

  • Ethyl nicotinate (1.0 eq)

  • Anhydrous Acetonitrile (2.5 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 eq)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (Argon or Nitrogen).

  • Reagent Setup: In a three-neck flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, suspend sodium hydride in anhydrous toluene.

  • Initial Reaction: Cool the suspension to 0°C using an ice bath. To this stirred suspension, slowly add a solution of ethyl nicotinate in anhydrous toluene. Maintain the temperature at 0°C for 30 minutes.[3]

  • Addition of Acetonitrile: Slowly add anhydrous acetonitrile dropwise to the reaction mixture.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[3]

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Cautiously quench the reaction by the slow addition of water, followed by acidification to a pH of ~5-6 with glacial acetic acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Final Purification: The crude solid can be further purified by recrystallization or column chromatography.

Visualizing the Main Reaction Mechanism

main_reaction cluster_activation Step 1: Nucleophile Generation cluster_condensation Step 2: Condensation cluster_elimination Step 3: Elimination acetonitrile Acetonitrile (CH₃CN) carbanion Acetonitrile Anion (⁻CH₂CN) acetonitrile->carbanion Deprotonation ester Ethyl Nicotinate carbanion->ester NaH NaH (Base) intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack product This compound intermediate->product Elimination alkoxide Sodium Ethoxide (NaOEt) intermediate->alkoxide

Caption: Mechanism of the base-mediated condensation to form the target β-keto nitrile.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yielded very little product, and I recovered most of my starting ethyl nicotinate. What went wrong?

A1: This issue typically points to a failure in generating the acetonitrile nucleophile, which is the crucial first step.

  • Primary Cause: Inactive or insufficient base. Sodium hydride (NaH) is highly reactive and can be readily quenched by moisture from the air or residual water in the solvents. If the NaH has been improperly stored or the reaction is not run under strictly anhydrous conditions, it will be consumed before it can deprotonate the acetonitrile.

  • Troubleshooting Steps:

    • Verify Base Activity: Use a fresh, unopened container of NaH or wash the NaH with anhydrous hexane to remove the protective mineral oil and any surface oxidation before use.

    • Ensure Anhydrous Conditions: Meticulously dry all glassware and use freshly distilled, anhydrous solvents. Purge the entire apparatus with an inert gas like argon or nitrogen before and during the reaction.

    • Check Stoichiometry: The reaction requires a stoichiometric amount of base because the product β-keto ester is acidic and will be deprotonated, consuming the base.[5] Using less than a full equivalent will result in an incomplete reaction.[6]

Q2: During workup, I isolated nicotinic acid as a major byproduct. Why did this happen?

A2: The formation of nicotinic acid is a clear indicator of ester hydrolysis (saponification).

  • Primary Cause: Presence of hydroxide ions. This can occur in two ways:

    • Using a hydroxide base (like NaOH or KOH) is unsuitable as it will preferentially saponify the ester.

    • Moisture in the reaction vessel reacts with the strong base (e.g., NaH + H₂O → NaOH + H₂) to generate sodium hydroxide in situ.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As with Q1, the exclusion of water is paramount. Water is the ultimate source of the hydroxide that causes this side reaction.

    • Choice of Base: Use a non-nucleophilic, non-hydroxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide base like sodium ethoxide, ensure it corresponds to the ester's alcohol portion to prevent transesterification.[5]

Q3: The reaction mixture produced a strong smell of ammonia, and my yield was poor. What is the source of this?

A3: An ammonia smell indicates the hydrolysis of the nitrile.

  • Primary Cause: Base-catalyzed hydrolysis of acetonitrile. In the presence of a strong base and water, acetonitrile can hydrolyze first to acetamide and then further to an acetate salt, releasing ammonia gas in the process.[7][8][9] This is a highly exothermic and potentially dangerous side reaction that can lead to a runaway reaction if not controlled, especially on a larger scale.[10][11]

  • Troubleshooting Steps:

    • Use Anhydrous Acetonitrile: Ensure the acetonitrile used is of an anhydrous grade and handled under an inert atmosphere to prevent moisture absorption.

    • Temperature Control: While the main reaction often requires reflux, uncontrolled exotherms during the initial addition phase can accelerate this side reaction. Maintain cooling during the initial addition of reagents.

    • Safety Alert: Be aware that the combination of acetonitrile and a strong aqueous base can be hazardous, leading to pressure buildup from ammonia gas and a rapid increase in temperature.[8]

Q4: I seem to have synthesized 3-acetylpyridine instead of the target β-keto nitrile. How did this transformation occur?

A4: The formation of 3-acetylpyridine is a classic sign of product degradation via hydrolysis and decarboxylation.

  • Primary Cause: The β-keto nitrile product is susceptible to hydrolysis under either acidic or basic conditions to form the corresponding β-keto acid. Beta-keto acids are notoriously unstable and readily lose carbon dioxide upon gentle heating to yield a ketone.[12][13][14] This often occurs during an aggressive or heated acidic workup.

  • Troubleshooting Steps:

    • Mild Workup Conditions: When acidifying the reaction mixture, do so cautiously at low temperatures (0-5°C). Avoid using strong acids or heating the mixture during the workup phase.

    • pH Control: Adjust the pH carefully. A slightly acidic pH is sufficient to protonate the enolate of the product without causing significant hydrolysis.

    • Avoid Prolonged Heating: During purification steps like solvent evaporation, use moderate temperatures to prevent thermal decarboxylation.

Section 3: Frequently Asked Questions (FAQs)
  • What is the optimal order of reagent addition? While various procedures exist, a common and effective method is to first create a slurry of the base (NaH) in an anhydrous solvent, then add the ester, and finally add the acetonitrile dropwise.[3] This ensures the base is readily available to deprotonate the acetonitrile as it is introduced, minimizing its potential for self-condensation.

  • Can I use other bases like Sodium Ethoxide (NaOEt)? Yes, NaOEt is a classic base for Claisen condensations.[4] However, it is crucial that if you use NaOEt, your starting material must be ethyl nicotinate. Using NaOEt with methyl nicotinate, for example, would lead to a mixture of products due to transesterification. NaH is often preferred as it is non-nucleophilic and the reaction is driven to completion by the evolution of hydrogen gas.

  • My reaction mixture turned dark brown/black. Is this normal? Significant color change to a dark, tarry mixture often indicates polymerization and degradation side reactions. This can be caused by excessively high temperatures or the presence of impurities. The self-condensation of nitriles, known as the Thorpe reaction, can lead to colored polymeric materials.[15][16] Careful temperature control and the use of pure reagents can help mitigate these side reactions.

Section 4: Visualized Troubleshooting & Data Summary
Flowchart of Major Reaction Pathways

side_reactions start Ethyl Nicotinate + Acetonitrile + Base product Desired Product: This compound start->product Ideal Pathway (Anhydrous) sapon Side Product: Nicotinic Acid start->sapon Cause: H₂O (Saponification) nit_hyd Side Product: Acetate + NH₃ start->nit_hyd Cause: H₂O (Nitrile Hydrolysis) thorpe Side Product: Acetonitrile Polymers start->thorpe Cause: Excess Heat (Thorpe Reaction) decarb Degradation Product: 3-Acetylpyridine product->decarb Cause: Harsh Workup (Hydrolysis & Decarboxylation)

Caption: Competing reaction pathways in the synthesis of this compound.

Table 1: Troubleshooting Summary
Observed ProblemProbable CauseKey Side ReactionRecommended Solution
Low/No Yield, Starting Material Recovered Inactive or insufficient baseIncomplete ReactionUse fresh, anhydrous base in stoichiometric amounts; ensure strictly anhydrous conditions.
Nicotinic Acid Isolated Presence of moistureEster SaponificationUse anhydrous solvents/reagents; avoid hydroxide bases.[5]
Ammonia Smell, Poor Yield Presence of moistureNitrile HydrolysisUse anhydrous acetonitrile; maintain temperature control during additions.[7][8]
Isolation of 3-Acetylpyridine Harsh/Heated acidic workupHydrolysis & DecarboxylationEmploy a mild, low-temperature acidic workup (pH ~5-6).[12][14]
Dark, Tarry Mixture High temperature, impuritiesPolymerization (e.g., Thorpe Reaction)Maintain strict temperature control; use purified reagents.[15]
Section 5: References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • JoVE. (n.d.). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ACS Publications. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from [Link]

  • PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

  • YouTube. (2025). Dangers of Mixing Acetonitrile & Strong Aqueous Base. Retrieved from [Link]

  • ResearchGate. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from [Link]

  • chemeurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Acetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • PubMed. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of the Synthesis

The most common and efficient method for synthesizing this compound is through a crossed Claisen condensation reaction.[3] This reaction involves the carbon-carbon bond formation between ethyl nicotinate (an ester) and acetonitrile (a nitrile) in the presence of a strong base.[3][4][5] The driving force of this reaction is the formation of a resonance-stabilized enolate of the resulting β-ketonitrile.[5][6][7]

Reaction Workflow

The overall synthetic strategy involves two primary stages: the preparation of the starting material, ethyl nicotinate, and the subsequent Claisen condensation to form the desired product.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Esterification Esterification (H₂SO₄ catalyst) Nicotinic_Acid->Esterification Ethanol Anhydrous Ethanol Ethanol->Esterification Ethyl_Nicotinate Ethyl Nicotinate Esterification->Ethyl_Nicotinate Condensation Claisen Condensation (Strong Base) Ethyl_Nicotinate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation Product 3-Oxo-3-pyridin-3-yl- propionitrile Condensation->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low or I'm recovering only starting materials. What are the likely causes?

A1: Low or no yield in a Claisen-type condensation can often be attributed to several factors, primarily related to the base and reaction conditions.

  • Inactive Base: The most common culprit is the deactivation of the strong base (e.g., sodium ethoxide, sodium hydride) by moisture.[8] These bases are highly hygroscopic and will react preferentially with any water present in the solvent or on the glassware, rendering them ineffective for deprotonating acetonitrile.

    • Solution: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried, for instance, by distillation over sodium/benzophenone.[8] Use freshly opened or properly stored bases. All glassware should be oven-dried before use.

  • Insufficient Base Strength: The pKa of the α-proton of acetonitrile is approximately 31. A base that is not strong enough will fail to generate a sufficient concentration of the acetonitrile enolate to drive the reaction forward.

    • Solution: Sodium ethoxide is a suitable base, but stronger, non-nucleophilic bases like sodium amide or sodium hydride can often improve yields.[3] Lithium diisopropylamide (LDA) is another powerful option, particularly in mixed Claisen condensations.[5]

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction.[6][7] The final step, deprotonation of the β-ketonitrile product, is what drives the reaction to completion.[6][7]

    • Solution: A stoichiometric amount of base, rather than a catalytic amount, is required to ensure the complete deprotonation of the product, thus shifting the equilibrium towards the product side.[5][6][7]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: Side reactions can compete with the desired condensation, leading to a complex mixture and reduced yield of the target compound.

  • Self-Condensation of Ethyl Nicotinate: While ethyl nicotinate does not have α-protons and cannot enolize, impurities in the starting material might.

    • Solution: Ensure the purity of your ethyl nicotinate. The most economical and common synthesis method involves the esterification of nicotinic acid with anhydrous ethanol using concentrated sulfuric acid as a catalyst.[9] Proper purification of the resulting ester is crucial.

  • Reaction with the Base: The alkoxide base can potentially act as a nucleophile and attack the ester.

    • Solution: Using the sodium alkoxide corresponding to the alcohol of the ester (e.g., sodium ethoxide with ethyl nicotinate) is recommended.[5] This is because even if a transesterification reaction occurs, the starting ester is simply regenerated.

Q3: The reaction seems to stall after some initial product formation. What could be the reason?

A3: A stalling reaction can be frustrating. Here are a few potential causes:

  • Poor Solubility: As the reaction progresses, the sodium salt of the product may precipitate out of the reaction mixture, hindering further reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. In some cases, a co-solvent might be necessary to maintain a homogenous mixture.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the depletion of one reactant before the other has been fully consumed.

    • Solution: Carefully control the molar ratios of ethyl nicotinate, acetonitrile, and the base. A slight excess of acetonitrile is sometimes used to favor the formation of the desired product.

Q4: My final product is difficult to purify. What are the best practices for purification?

A4: The purification of this compound is critical for obtaining a high-purity final product.

  • Acidic Work-up: After the reaction is complete, a crucial step is the addition of an aqueous acid (e.g., dilute sulfuric or hydrochloric acid) to neutralize the enolate and any remaining base.[5] This protonates the enolate to form the final β-ketonitrile.

  • Extraction and Recrystallization: The product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.[9] Subsequent purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Key Experimental Parameters and Their Impact on Yield

ParameterRecommended ConditionRationalePotential Issues if Deviated
Base Sodium Ethoxide, Sodium Hydride, or LDAA strong base is required to deprotonate acetonitrile.[4][5]Insufficient deprotonation, leading to low or no yield.[8]
Solvent Anhydrous THF, Diethyl Ether, or TolueneAnhydrous conditions are crucial to prevent quenching of the base.[8]Deactivation of the base and reduced yield.[8]
Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side reactions.Higher temperatures can promote side reactions.
Stoichiometry 1:1.1:1.1 (Ester:Nitrile:Base)A slight excess of the nitrile and base can drive the reaction to completion.Unreacted starting materials, complex product mixture.
Reaction Time 2-6 hoursVaries depending on the scale and specific conditions.Incomplete reaction or potential for product degradation with prolonged times.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl Nicotinate

This protocol is based on the common esterification method.[9]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid and anhydrous ethanol.

  • Slowly add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl nicotinate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol outlines the Claisen condensation step.

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium ethoxide in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of ethyl nicotinate and acetonitrile in anhydrous THF via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mechanistic Insight: The Claisen Condensation

Understanding the reaction mechanism is key to troubleshooting and optimization.

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acidic Work-up Acetonitrile CH₃CN Enolate ⁻CH₂CN (Acetonitrile Enolate) Acetonitrile->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate Enolate_2 ⁻CH₂CN Ethyl_Nicotinate Ethyl Nicotinate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Nicotinate->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate_2->Product_Enolate Leaving_Group EtO⁻ Tetrahedral_Intermediate_2->Leaving_Group Elimination Product_Enolate_2 Product Enolate Final_Product 3-Oxo-3-pyridin-3-yl- propionitrile Product_Enolate_2->Final_Product Acid H₃O⁺ Acid->Final_Product Protonation

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

The mechanism proceeds in several key steps:

  • Enolate Formation: A strong base removes an α-proton from acetonitrile to form a resonance-stabilized enolate ion.[4]

  • Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile and attacks the carbonyl carbon of ethyl nicotinate, forming a tetrahedral intermediate.[4]

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-ketonitrile.[4]

  • Deprotonation of Product: The newly formed β-ketonitrile is more acidic than the starting acetonitrile, and it is deprotonated by the ethoxide base. This final, irreversible deprotonation drives the reaction to completion.[6][7]

  • Protonation: An acidic workup protonates the enolate to yield the final product.[5]

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound, a valuable building block in pharmaceutical synthesis.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Claisen condensation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? Retrieved from [Link]

  • MDPI. (2020, August 28). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl nicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • Reddit. (2016, May 4). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.

Sources

Technical Support Center: Troubleshooting Low Purity of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Oxo-3-pyridin-3-yl-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we address specific issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction to synthesize this compound resulted in a low yield and a complex mixture of products. What are the likely causes?

This is a common issue often stemming from the reaction conditions of the Claisen condensation between a nicotinic acid ester (like methyl or ethyl nicotinate) and acetonitrile.[1][2][3] The formation of multiple products can typically be attributed to several factors:

  • Sub-optimal Base Concentration: The strength and stoichiometry of the base are critical. A base that is too weak or used in insufficient amounts will not completely deprotonate the acetonitrile to form the necessary nucleophilic enolate, leading to an incomplete reaction.[4] Conversely, an excessively strong or concentrated base can promote side reactions.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of the starting materials or the desired product. It can also encourage undesirable side reactions.

  • Presence of Water: The reaction is sensitive to moisture. Water can quench the strong base and hydrolyze the ester starting material, reducing the overall yield.

  • Self-Condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation, leading to the formation of various oligomeric impurities.[5][6][7]

Question 2: I observe a significant amount of unreacted methyl nicotinate in my crude product. How can I improve the reaction conversion?

Incomplete conversion is a frequent challenge. Here are some targeted strategies to drive the reaction forward:

  • Choice of Base and Solvent: Sodium hydride (NaH) in an aprotic solvent like toluene is a common and effective choice for this transformation.[1] Sodium ethoxide in ethanol is another possibility, though care must be taken to use the corresponding alcohol as the solvent to prevent transesterification.[4]

  • Reaction Time and Temperature: A documented procedure suggests refluxing the reaction mixture for an extended period, such as 72 hours, to ensure completion.[1] It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry of Reactants: Ensure that the acetonitrile is present in a slight excess to favor the formation of the desired product.

Question 3: My purified product is an off-white or yellow solid, and I suspect the presence of colored impurities. What are these impurities and how can I remove them?

The yellow discoloration is often indicative of residual starting materials or byproducts from side reactions. The most effective methods for removing these impurities and obtaining a pure, white to off-white solid are recrystallization and column chromatography.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water can be a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat the mixture for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Protocol 2: Column Chromatography

For more challenging separations, column chromatography provides a higher degree of purification.[9]

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point could be a 3:1 mixture of petroleum ether to ethyl acetate.[10]

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification MethodKey AdvantagesKey Considerations
Recrystallization Simple, cost-effective, good for removing small amounts of impurities.Solvent selection is critical; may not be effective for complex mixtures.
Column Chromatography High resolving power, suitable for complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent.
Question 4: How can I confidently assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of a compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a good starting point.[11][12][13] The purity can be determined by the area percentage of the main peak.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities. The presence of unexpected signals can indicate residual solvents or byproducts.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting temperature.

Visualizing the Troubleshooting Workflow

To aid in diagnosing and resolving purity issues, the following workflow diagram outlines the key decision points and actions.

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Actions Start Start: Low Purity of this compound CheckReaction Analyze Crude Reaction Mixture (TLC/HPLC) Start->CheckReaction ImpurityID Identify Impurities: - Unreacted Starting Materials - Side-Products - Other CheckReaction->ImpurityID OptimizeReaction Optimize Reaction Conditions: - Base Stoichiometry - Temperature Control - Anhydrous Conditions ImpurityID->OptimizeReaction Unreacted SMs Purification Select Purification Method ImpurityID->Purification Side-Products OptimizeReaction->CheckReaction Re-run Reaction Recrystallization Recrystallization Protocol Purification->Recrystallization Minor Impurities ColumnChrom Column Chromatography Protocol Purification->ColumnChrom Complex Mixture PurityAnalysis Assess Purity (HPLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis

Caption: A logical workflow for troubleshooting low purity issues.

Understanding Potential Side Reactions

The primary reaction is a Claisen condensation. However, several side reactions can occur, leading to impurities.

SideReactions cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities MethylNicotinate Methyl Nicotinate HydrolyzedEster Nicotinic Acid MethylNicotinate->HydrolyzedEster Hydrolysis Base Strong Base (e.g., NaH) Acetonitrile Acetonitrile AcetonitrileDimer Acetonitrile Self-Condensation Product Acetonitrile->AcetonitrileDimer Self-Condensation DesiredProduct This compound Base->DesiredProduct Claisen Condensation Water Water (Contaminant) Water->HydrolyzedEster Hydrolysis

Caption: Potential reaction pathways leading to the desired product and common impurities.

References

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Conduct Science. (n.d.). Acetonitrile. Retrieved from [Link]

  • Kirsch, G., & Dejardin, S. (2005). Claisen Condensation of N -Methylpyrrolidinone and α-Chloronicotinic esters. HAL Open Science. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

Sources

removal of unreacted starting materials from 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Oxo-3-pyridin-3-yl-propionitrile

Welcome to the technical support guide for the synthesis and purification of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with removing unreacted starting materials and other impurities from the final product.

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically involves the Claisen condensation of a nicotinic acid ester (e.g., ethyl nicotinate) with acetonitrile using a strong base like sodium ethoxide or sodium hydride. The primary challenge following the reaction is isolating the desired β-ketonitrile product from unreacted starting materials, particularly the nicotinic acid ester, and various side-products.

This guide is structured to provide practical, experience-based solutions to these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the reaction conditions. However, the most common impurities are:

  • Unreacted Ethyl Nicotinate: Often the primary contaminant, as the reaction may not go to completion.

  • Nicotinic Acid: Formed from the hydrolysis of the ethyl nicotinate starting material, especially during aqueous workup.

  • Sodium Salts: Residual sodium ethoxide or sodium salts formed after neutralization (e.g., sodium acetate, sodium chloride). These are typically removed during the aqueous workup.

  • Polymeric byproducts: Self-condensation of acetonitrile can lead to the formation of colored, often insoluble, polymeric materials, particularly if the reaction temperature is not well-controlled.

Q2: My crude product is a dark, oily substance instead of the expected solid. What went wrong?

A2: This is a common issue often attributed to the formation of impurities. The dark color can arise from polymeric byproducts. The oily consistency suggests the presence of a significant amount of unreacted ethyl nicotinate or that the product itself has not yet crystallized. Ensure your reaction workup includes a proper neutralization step and that residual solvents have been thoroughly removed under reduced pressure.

Q3: How can I confirm the presence of unreacted ethyl nicotinate in my product?

A3: The most effective method is Thin Layer Chromatography (TLC). Spot your crude product, a pure sample of ethyl nicotinate (if available), and a co-spot (crude product and ethyl nicotinate mixed) on a silica gel TLC plate. Elute with a solvent system like 30-50% ethyl acetate in hexanes. Unreacted ethyl nicotinate will appear as a distinct spot. Proton NMR spectroscopy is also definitive; the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) are clear indicators of this impurity.

Troubleshooting Guide: Purification Workflows

This section details common issues encountered during the purification of this compound and provides step-by-step solutions.

Issue 1: Poor Separation During Liquid-Liquid Extraction

Problem: After quenching the reaction and adding an organic solvent (e.g., ethyl acetate), an emulsion forms, or the desired product does not efficiently move into the organic layer.

Probable Cause: The pH of the aqueous layer is critical for efficient extraction. The pyridine nitrogen in this compound is basic (pKa of the conjugate acid is around 3-4). If the aqueous layer is too acidic (pH < 4) after neutralization, the product will be protonated and become highly water-soluble, preventing its extraction into the organic phase.

Solution:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to be slightly basic (pH 7.5-8.5) using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Monitor the pH with pH paper.

  • Salting Out: Add sodium chloride (brine) to the aqueous layer to increase its ionic strength. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Solvent Choice: If ethyl acetate continues to form emulsions, consider using a more non-polar solvent like dichloromethane (DCM), which can sometimes provide cleaner phase separation.

Workflow: Optimized Extraction Protocol

G Workflow for Optimized Product Extraction cluster_reaction Reaction Workup cluster_extraction Extraction & Washing cluster_isolation Product Isolation Quench 1. Quench Reaction (e.g., with Acetic Acid) Solvent 2. Add Extraction Solvent (e.g., Ethyl Acetate) Quench->Solvent AdjustpH 3. Adjust Aqueous pH to 7.5-8.5 (with NaHCO₃ solution) Solvent->AdjustpH Separate 4. Separate Organic Layer AdjustpH->Separate Wash1 5. Wash Organic Layer (with Water) Separate->Wash1 Wash2 6. Wash Organic Layer (with Brine) Wash1->Wash2 Dry 7. Dry Organic Layer (with Na₂SO₄) Wash2->Dry Concentrate 8. Concentrate Under Reduced Pressure Dry->Concentrate Purify 9. Purify Crude Solid (Recrystallization or Chromatography) Concentrate->Purify

Caption: Optimized extraction workflow for this compound.

Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization

Problem: After concentrating the organic extracts, the crude product is an oil. Attempts to recrystallize it from a single solvent or a solvent pair result in the product "oiling out" rather than forming crystals.

Probable Cause: This is a classic sign of significant impurities depressing the melting point of the compound and interfering with crystal lattice formation. The primary culprit is often residual ethyl nicotinate. The choice of recrystallization solvent is also critical; a suboptimal solvent will not provide the necessary solubility differential between hot and cold conditions.[1]

Solution: Two-Stage Purification Approach

When the crude product is highly impure, a combination of techniques is often most effective.

Stage 1: Bulk Impurity Removal (Acid Wash)

This step specifically targets the removal of the unreacted starting material, ethyl nicotinate, by exploiting the basicity of its pyridine ring.

  • Dissolve: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a 1M hydrochloric acid (HCl) solution. The basic ethyl nicotinate will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous HCl solution. The desired product, this compound, is less basic and will largely remain in the organic layer, provided the pH is not driven too low.

  • Monitor: Check the pH of the aqueous layer after washing; it should be acidic. Repeat the wash with fresh 1M HCl if TLC analysis of the organic layer still shows a significant amount of ethyl nicotinate.

  • Neutralize: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

  • Isolate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a product of significantly higher purity, which is more likely to be a solid.

Stage 2: Final Purification (Recrystallization)

With the bulk of the ethyl nicotinate removed, the product is now a better candidate for recrystallization.

  • Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the product when hot but not when cold.[2] For this compound, suitable solvent systems include:

    • Isopropanol: Often a good starting point.

    • Ethanol/Water: Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy.

    • Ethyl Acetate/Hexanes: Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals have formed, cool the flask in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Parameter Ethyl Nicotinate This compound Separation Principle
Boiling Point ~224 °CNot applicable (solid)Not ideal for distillation due to high boiling point of starting material.
Solubility Soluble in most organic solvents.Soluble in polar organic solvents.Both are soluble in common extraction solvents like ethyl acetate.
Basicity (pKa of conj. acid) ~3.4Expected to be slightly lower than ethyl nicotinate due to the electron-withdrawing keto and nitrile groups.The small difference in basicity can be exploited in a carefully controlled acid wash to selectively remove the more basic ethyl nicotinate.

Table 1. Comparison of physical properties for separation.

Final Purity Assessment

After purification, it is essential to verify the purity of your this compound. The following techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • NMR Spectroscopy (¹H NMR): This will confirm the structure of the desired product and reveal the presence of any remaining proton-containing impurities. The absence of the ethyl signals from ethyl nicotinate is a key checkpoint.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

By employing these targeted troubleshooting strategies and understanding the chemical principles behind each step, researchers can effectively overcome the common challenges in the purification of this compound, leading to a final product of high purity suitable for subsequent applications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. Process for producing beta-ketonitrile compound. EP1352898B1.
  • University of California, Los Angeles, Department of Chemistry. Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Reddit. Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. r/chemistry. Available from: [Link]

  • Google Patents. Convergent synthesis of alpha-aryl-beta-ketonitriles. US20030208068A1.
  • Avdeef, A. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • PeerJ. The enhanced pH-dependent solubility behavior of three novel lamotrigine-acid salts. Available from: [Link]

  • ResearchGate. Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. Available from: [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • ResearchGate. 3-Oxo-3-(piperidin-1-yl)propanenitrile. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 3-Oxo-3-pyridin-3-yl-propionitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. We will explore the critical role of reaction temperature in this synthesis, offering practical solutions to common challenges.

Introduction to the Synthesis

The synthesis of this compound is a pivotal step in the development of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] The core of this synthesis lies in the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base.[3][4] In this case, the reaction typically involves the condensation of a nicotinic acid ester (e.g., ethyl nicotinate) with acetonitrile.

The reaction temperature is a critical parameter that can significantly influence the reaction's rate, yield, and the formation of byproducts.[3] Understanding and optimizing this parameter is key to a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is primarily achieved through a Claisen condensation reaction.[3][5] This reaction involves the deprotonation of the α-carbon of acetonitrile by a strong base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the nicotinic acid ester. Subsequent elimination of an alkoxide group yields the desired β-keto nitrile, this compound.[3][6]

Q2: Why is reaction temperature so crucial in this synthesis?

Reaction temperature directly impacts several aspects of the Claisen condensation:

  • Reaction Rate: Like most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions.

  • Enolate Formation: The initial deprotonation of acetonitrile to form the enolate is a key step.[3] Temperature can influence the equilibrium of this step and the stability of the enolate.

  • Product Stability: The desired product, a β-keto nitrile, can be susceptible to degradation or further reactions at elevated temperatures.

  • Side Reactions: Higher temperatures can promote side reactions such as self-condensation of the ester, decomposition of the reactants or product, and other competing pathways.

Q3: What are the typical starting materials and reagents?

The common starting materials and reagents include:

  • Ester: Ethyl nicotinate or methyl nicotinate.

  • Nitrile: Acetonitrile.

  • Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide, sodium amide, or sodium hydride are commonly used.[5][7] The choice of base is critical to facilitate the deprotonation and formation of the enolate ion.[3]

  • Solvent: Anhydrous solvents that do not react with the base are necessary. Common choices include toluene, tetrahydrofuran (THF), or diethyl ether.[3]

Q4: What are some common side products, and how can they be minimized by controlling the temperature?

Potential side products in a Claisen condensation include:

  • Self-condensation of the ester: Nicotinic acid ester can react with itself. This is generally less favorable than the reaction with the more acidic acetonitrile but can occur at higher temperatures.

  • Decomposition products: At excessive temperatures, the starting materials or the product may decompose.

  • Products from competing reactions: The enolate of acetonitrile could potentially react with other electrophiles if present.

Careful control of the reaction temperature, typically keeping it as low as feasible while maintaining a reasonable reaction rate, is a key strategy to minimize these side reactions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis of this compound and provides solutions focused on temperature optimization.

Problem Potential Cause(s) Related to Temperature Suggested Solution(s)
Low or No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or HPLC. Consider extending the reaction time at the lower temperature before increasing it.
Base is not soluble or active enough at the chosen temperature.Ensure the chosen base is suitable for the reaction temperature. Some bases, like sodium hydride, may require an initial heating period to become fully reactive.
Low Yield with Significant Unreacted Starting Material Reaction time is insufficient at the given temperature.Extend the reaction time. Monitor the reaction progress to determine the point of maximum conversion.
An equilibrium is reached that does not favor product formation at that temperature.After the initial reaction, it may be necessary to add an acid to neutralize the enolate and drive the reaction to completion.[4]
Formation of Multiple Byproducts (Poor Purity) Reaction temperature is too high, leading to side reactions or product decomposition.Lower the reaction temperature. A temperature screening experiment is highly recommended to find the optimal balance between reaction rate and selectivity.
Localized overheating due to poor stirring or exothermic reaction.Ensure efficient stirring throughout the reaction. For highly exothermic reactions, consider adding the base portion-wise or at a controlled rate to manage the temperature.
Product Decomposition (Observed during workup or analysis) The product is thermally unstable at the reaction or workup temperature.Maintain a low temperature throughout the reaction and workup process. Use cold solvents for extraction and washing. Concentrate the product under reduced pressure at a low temperature.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound.

Objective: To identify the reaction temperature that provides the best balance of reaction yield, purity, and reaction time.

Materials:

  • Ethyl nicotinate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction flasks with stir bars and reflux condensers

  • Heating mantles with temperature controllers or oil baths

  • TLC plates (silica gel) and developing chamber

  • HPLC system for quantitative analysis

Procedure:

  • Reaction Setup: Set up a series of identical reactions in parallel. Each reaction vessel should be equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: In each flask, under a nitrogen atmosphere, dissolve ethyl nicotinate (1 equivalent) in anhydrous toluene. Add acetonitrile (2-3 equivalents).

  • Temperature Control: Bring each reaction mixture to a different target temperature (e.g., 50°C, 60°C, 70°C, 80°C).

  • Initiation: Once the target temperature is stable, add sodium ethoxide (1.1 equivalents) to each flask.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or HPLC. Look for the disappearance of the starting material and the appearance of the product spot/peak.

  • Quenching and Workup: Once the reaction is deemed complete (or has reached a plateau), cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1M HCl until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by HPLC to determine the yield and purity.

Data Summary Table (Hypothetical Results)

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)Key Observations
50126595Slow reaction, but very clean product profile.
6088092Good balance of reaction time and purity.
7058588Faster reaction, but noticeable increase in byproduct formation.
8038280Rapid reaction, but significant byproduct formation and some product degradation observed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature optimization.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield start->low_yield low_purity Low Purity / Multiple Byproducts start->low_purity no_reaction No Reaction start->no_reaction cause_temp_low Temperature Too Low? low_yield->cause_temp_low cause_time Insufficient Reaction Time? low_yield->cause_time cause_temp_high Temperature Too High? low_purity->cause_temp_high no_reaction->cause_temp_low cause_temp_low->cause_time No solution_increase_temp Increase Temperature Incrementally (e.g., +10°C) cause_temp_low->solution_increase_temp Yes solution_decrease_temp Decrease Temperature (e.g., -10°C) cause_temp_high->solution_decrease_temp Yes solution_optimize Perform Temperature Optimization Study cause_temp_high->solution_optimize No solution_extend_time Extend Reaction Time cause_time->solution_extend_time Yes cause_time->solution_optimize No solution_increase_temp->solution_optimize solution_decrease_temp->solution_optimize solution_extend_time->solution_optimize

Troubleshooting workflow for temperature optimization.

Conclusion

The optimization of reaction temperature is a critical step in the successful synthesis of this compound. By systematically evaluating the impact of temperature on reaction outcomes, researchers can significantly improve yield, purity, and reproducibility. This guide provides a framework for understanding the role of temperature, troubleshooting common issues, and developing a robust and optimized synthetic protocol.

References

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]

  • JoVE. (2025, May 22). Aldol Condensation vs Claisen Condensation. Retrieved from [Link]

  • TutorChase. (n.d.). What is the Claisen condensation and how does it relate to organic chemistry?. Retrieved from [Link]

  • Lec8 - The Claisen Condensation and Decarboxylation. (2024, April 19). In YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 3-oxonitriles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

preventing byproduct formation in 3-Oxo-3-pyridin-3-yl-propionitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxo-3-pyridin-3-yl-propionitrile. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its synthesis and subsequent reactions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your experimental outcomes.

I. Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via a Claisen-type condensation reaction. This involves the base-catalyzed reaction between a nicotinic acid ester (e.g., ethyl nicotinate) and acetonitrile.

Q1: Can you illustrate the fundamental reaction mechanism for the synthesis of this compound?

A1: Certainly. The reaction is a nucleophilic acyl substitution at the ester carbonyl, driven by the formation of a stabilized enolate from acetonitrile. The key steps are:

  • Enolate Formation: A strong base abstracts an acidic α-proton from acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).

  • Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinic acid ester.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide (e.g., ethoxide) to yield the β-ketonitrile product.

  • Deprotonation of Product: The product, this compound, has acidic methylene protons and is deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the reaction to completion.

  • Protonation (Workup): Acidic workup is required to neutralize the enolate and isolate the final product.

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup acetonitrile CH₃CN enolate ⁻CH₂CN acetonitrile->enolate Abstraction of α-proton nicotinate Ethyl Nicotinate enolate->nicotinate Nucleophilic attack base Base (e.g., NaOEt) intermediate Tetrahedral Intermediate nicotinate->intermediate product This compound intermediate->product Elimination of EtO⁻ product_enolate Product Enolate product->product_enolate Deprotonation by EtO⁻ final_product Final Product product_enolate->final_product Acidic Workup (H₃O⁺) Thorpe_Ziegler_Reaction acetonitrile1 CH₃CN enolate ⁻CH₂CN acetonitrile1->enolate Base acetonitrile2 CH₃CN enolate->acetonitrile2 Self-condensation dimer β-Enaminonitrile acetonitrile2->dimer polymer Polymeric Byproducts dimer->polymer Further reaction

Caption: Acetonitrile Self-Condensation Pathway.

Q3: During my aqueous workup, I'm losing a significant portion of my product. What is happening?

A3: The likely culprit is the hydrolysis of the nitrile group . β-ketonitriles can be susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged exposure or elevated temperatures during the workup. The nitrile can be hydrolyzed to a primary amide (3-oxo-3-(pyridin-3-yl)propanamide) or further to a carboxylic acid (3-oxo-3-(pyridin-3-yl)propanoic acid).

Preventative Measures:

  • Minimize Workup Time: Perform the aqueous workup as quickly as possible.

  • Temperature Control: Keep the reaction mixture and extraction solvents cold during the workup.

  • pH Control: When neutralizing the reaction mixture, avoid strongly acidic or basic conditions for extended periods. Aim for a neutral pH before extraction.

  • Extraction Solvent: Use an appropriate organic solvent for efficient extraction to minimize the time the product spends in the aqueous phase.

Hydrolysis_Pathway start This compound amide 3-Oxo-3-(pyridin-3-yl)propanamide start->amide Hydrolysis (H₂O, H⁺ or OH⁻) acid 3-Oxo-3-(pyridin-3-yl)propanoic acid amide->acid Further Hydrolysis

Caption: Hydrolysis Byproduct Formation Pathway.

Q4: I am observing byproducts that seem to result from reactions involving the pyridine ring. Is this common?

A4: While the pyridine ring is generally less reactive towards electrophiles than benzene, under strongly basic conditions, nucleophilic attack on the electron-deficient ring is possible, although less common than the other side reactions mentioned. [1][2]More likely, if you are using organometallic bases (e.g., LDA, n-BuLi), deprotonation of the pyridine ring can occur, leading to a complex mixture of products.

Preventative Measures:

  • Choice of Base: For the Claisen-type condensation, sodium ethoxide or sodium hydride are generally preferred over organolithium reagents to avoid direct reaction with the pyridine ring.

  • Inert Atmosphere: Reactions involving strong bases should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components that could be initiated by a reactive pyridine intermediate.

III. Frequently Asked Questions (FAQs)

Q5: What is the ideal base for the synthesis of this compound?

A5: Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF are commonly used and effective bases for this type of condensation. [3]The choice may depend on the specific nicotinic acid ester used and the desired reaction temperature. It is crucial to use a stoichiometric amount of base, as the deprotonation of the β-ketonitrile product drives the reaction equilibrium towards the product. [4] Q6: How can I best purify the final product to remove these byproducts?

A6: Column chromatography on silica gel is a standard and effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q7: Are there any specific analytical techniques that are particularly useful for identifying the byproducts?

A7: Yes, a combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation of the desired product and any byproducts. The presence of characteristic peaks for the enaminonitrile from the Thorpe-Ziegler reaction or the amide/carboxylic acid from hydrolysis can be diagnostic.

  • Infrared (IR) Spectroscopy: The nitrile group (C≡N) has a characteristic sharp absorption around 2250 cm⁻¹. The ketone carbonyl (C=O) will appear around 1685 cm⁻¹. The formation of an amide would introduce new N-H and C=O stretches, while a carboxylic acid would show a broad O-H stretch. [5]* Mass Spectrometry (MS): This will help in determining the molecular weight of the impurities, aiding in their identification.

Compound Key ¹H NMR Signals (indicative) Key IR Bands (cm⁻¹)
This compound Methylene protons adjacent to carbonyl and nitrile groups. Aromatic protons of the pyridine ring.~2250 (C≡N), ~1685 (C=O)
Thorpe-Ziegler Byproduct (β-enaminonitrile) Vinyl proton, NH₂ protons.~3300-3500 (N-H), ~2200 (C≡N), ~1650 (C=C)
Hydrolysis Product (Amide) Broad NH₂ protons, disappearance of C≡N signal in IR.~3200-3400 (N-H), ~1650 (Amide C=O)

IV. Experimental Protocol: A Validated Starting Point

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Ethyl nicotinate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, dissolve ethyl nicotinate in anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add acetonitrile to the solution.

  • Prepare a solution of sodium ethoxide in anhydrous ethanol and add it dropwise to the reaction mixture at room temperature over 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the base and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Mix Ethyl Nicotinate & Acetonitrile in Anhydrous Ethanol add_base Slowly Add Sodium Ethoxide Solution start->add_base react Stir at RT or Gentle Heat (Monitor by TLC) add_base->react workup Cool, Neutralize with HCl react->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Sources

stability and degradation of 3-Oxo-3-pyridin-3-yl-propionitrile under storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability and degradation of 3-Oxo-3-pyridin-3-yl-propionitrile for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

As a key building block in pharmaceutical and chemical synthesis, understanding the stability of this compound is paramount to ensuring experimental reproducibility, process control, and the quality of the final product. This guide provides in-depth technical support, addressing common questions and troubleshooting challenges related to the storage and degradation of this versatile β-ketonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment.[1] Based on data from structurally similar compounds, storage at 2-8°C is recommended.[2] The container must be tightly sealed to prevent moisture absorption and exposure to air, which can accelerate degradation.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference standards or long-term archival samples.

Q2: My sample of this compound has developed a yellow or orange tint. Is it still usable?

The appearance of a color change, often to a pale yellow or reddish-pink, can indicate the formation of degradation products or impurities.[2][4] While minor color changes may not significantly impact every application, it is a critical indicator that the material's purity should be re-verified before use in sensitive synthetic or analytical work. We strongly recommend performing a purity analysis (e.g., by HPLC or NMR) to quantify the level of impurities. For applications requiring high purity, using a discolored reagent is not advised.

Q3: How stable is this compound in common laboratory solvents?

This compound exhibits variable stability in solution. Its stability is highly dependent on the solvent's protic nature, pH, and the presence of dissolved oxygen.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): Generally stable for short-term use at room temperature. For storage longer than a few hours, solutions should be kept cold (2-8°C) and protected from light.

  • Protic Solvents (e.g., Methanol, Ethanol): Less stable due to the potential for solvolysis and other reactions. Solutions should be prepared fresh and used immediately.

  • Aqueous Solutions: Stability is highly pH-dependent. The β-ketonitrile structure is susceptible to hydrolysis, particularly under acidic or basic conditions.[5] Prepare aqueous solutions immediately before use and maintain a neutral pH if possible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: I am seeing multiple unexpected peaks in my HPLC analysis of a reaction mixture. Could they be from the degradation of the starting material?

Yes, this is a common observation. If the this compound starting material has degraded, or if it is degrading under the reaction or analysis conditions, you will observe additional peaks.

Causality: The β-ketonitrile functional group is highly reactive.[6] Degradation can be triggered by:

  • Hydrolysis: Reaction or workup conditions involving strong acids or bases can hydrolyze the nitrile to a primary amide (3-oxo-3-(pyridin-3-yl)propanamide) and subsequently to a carboxylic acid (3-oxo-3-(pyridin-3-yl)propanoic acid).[6]

  • Thermal Stress: High reaction temperatures can cause thermal decomposition.[7]

  • Oxidation: Exposure to air/oxidants can lead to oxidative degradation products.

Troubleshooting Steps:

  • Analyze the Starting Material: Run an HPLC of your this compound starting material using your analytical method to confirm its initial purity.

  • Perform a Control Reaction: Run the reaction without the other reagents (i.e., heat the starting material in the reaction solvent) to see if degradation occurs under the reaction conditions alone.

  • Review Analytical Method: Ensure your HPLC mobile phase is not overly acidic or basic, which could cause on-column degradation. For reactive compounds, faster analytical methods are often preferable.[8]

IssuePotential CauseRecommended Action
Unexpected HPLC/LC-MS Peaks Degradation of starting material due to harsh reaction conditions (pH, temp) or improper storage.Confirm purity of starting material. Run a blank reaction with only solvent and starting material. Consider milder reaction conditions.
Poor Reaction Yield/Conversion The reagent has degraded in storage, reducing the amount of active starting material.Re-test the purity of the reagent before use. If purity is low, procure a new batch.
Inconsistent Results Batch-to-Batch Different levels of degradation in different lots of the starting material or inconsistent handling/storage.Qualify each new lot of starting material upon receipt. Standardize storage and handling procedures across all experiments.[3]
Sample Discoloration (Solid/Solution) Formation of chromophoric degradation products, often from oxidation or polymerization.Store the compound under an inert atmosphere and protected from light. Use freshly prepared solutions. Re-confirm purity if color develops.

Scientific Deep Dive: Potential Degradation Pathways

Understanding the chemical susceptibility of this compound is key to preventing its degradation. The molecule's reactivity is centered around the β-ketonitrile moiety.[9]

  • Hydrolysis: This is one of the most common degradation pathways. The nitrile group is electrophilic and susceptible to nucleophilic attack by water.[6] This reaction is catalyzed by both acid and base.

    • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic, leading to the formation of a β-ketoamide and an ammonium salt.[5]

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide on the nitrile carbon leads to a carboxylate salt and ammonia after acidification.[5]

  • Photodegradation: Aromatic and heterocyclic compounds, particularly those with carbonyl groups, can absorb UV light. This can lead to the formation of reactive excited states, resulting in complex degradation pathways, including radical reactions and rearrangements. Following established guidelines for photostability testing (e.g., ICH Q1B) is crucial if the compound will be exposed to light.[10]

  • Thermal Degradation: While the molecule is relatively stable at room temperature, elevated temperatures can provide sufficient energy to initiate decomposition. The specific pathway is complex but may involve decarboxylation or other fragmentation reactions, particularly if impurities are present.[7][11]

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Stress main This compound amide 3-Oxo-3-(pyridin-3-yl)propanamide main->amide H₂O / H⁺ or OH⁻ photo_products Complex Mixture (Radical Adducts, Isomers) main->photo_products UV Light thermal_products Fragmentation Products main->thermal_products High Temp (>T_dec) acid 3-Oxo-3-(pyridin-3-yl)propanoic Acid amide->acid Further Hydrolysis G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Control Sample (Stock Soln. + Diluent) start->control acid Acidic (e.g., 0.1M HCl) start->acid base Basic (e.g., 0.1M NaOH) start->base oxid Oxidative (e.g., 3% H₂O₂) start->oxid thermal Thermal (Heat Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Analyze all samples by RP-HPLC-UV/MS control->hplc quench Quench/Neutralize (if needed) acid->quench base->quench oxid->quench thermal->quench photo->quench quench->hplc purity Assess Peak Purity & Mass Balance hplc->purity

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clean vial. Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 4-24 hours.

    • Thermal Degradation: Heat a vial of the stock solution at 80°C for 24-48 hours.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). [10][12]3. Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent on-column degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate RP-HPLC method with a photodiode array (PDA) detector and ideally a mass spectrometer (MS).

  • Data Interpretation:

    • Specificity: The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

    • Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial amount, accounting for analytical variability.

This validated, stability-indicating method can then be confidently used for routine quality control and stability testing of this compound.

References

  • 3-Oxo-2-Pyridin-3-Yl-Propionitrile. Methylamine Supplier. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • The effect of acrylonitrile content on the thermooxidative aging of nitrile rubber. ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Oita University. Available at: [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. National Institutes of Health. Available at: [Link]

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. Available at: [Link]

  • Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. Available at: [Link]

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile. PubChem. Available at: [Link]

  • 3-oxo-3-(pyridin-4-yl)propanenitrile. An He Biopharm Limited. Available at: [Link]

  • 3-Cyclopentyl-3-oxo-propionitrile. Luminix Health. Available at: [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. Available at: [Link]

  • 3-Oxo-3-(piperidin-1-yl)propanenitrile. National Institutes of Health. Available at: [Link]

  • This compound. Methylamine Supplier. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. Available at: [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. Available at: [Link]

  • 3-oxo-2-(pyridin-2-yl)propane nitrile. Chemsrc. Available at: [Link]

  • Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC. International Journal of PharmTech Research. Available at: [Link]

  • Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. MDPI. Available at: [Link]

  • 3-Oxo-3-phenyl-2-(2-pyrrolidinylidene)propanenitrile. PubChem. Available at: [Link]

Sources

Technical Support Center: Analysis of 3-Oxo-3-pyridin-3-yl-propionitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Oxo-3-pyridin-3-yl-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities during HPLC analysis. Leveraging extensive experience in chromatographic sciences, this document provides in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. The most common synthetic route is the Claisen condensation of ethyl nicotinate with acetonitrile.[1][2][3] Therefore, potential impurities include:

  • Starting Materials: Unreacted ethyl nicotinate and residual acetonitrile.

  • Reagents: The base used in the condensation, such as sodium ethoxide.

  • Side-Products: Self-condensation products of ethyl nicotinate.

  • Degradation Products: The molecule is susceptible to hydrolysis and other reactions at the active methylene group.

Q2: What are the potential degradation products of this compound?

A2: Degradation can be initiated by exposure to acidic or basic conditions, heat, light, or oxidizing agents.[4][5] Key potential degradation pathways include:

  • Hydrolysis of the nitrile group: This can lead to the formation of the corresponding carboxylic acid or amide.

  • Reactions at the active methylene group: The methylene group between the carbonyl and nitrile is reactive and can participate in various condensation or oxidation reactions.

For a comprehensive analysis, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradants.[4][5]

Recommended Starting HPLC Method

This method is a robust starting point for the analysis of this compound and its potential impurities. Optimization may be required based on the specific sample matrix and instrument configuration.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Acetonitrile (90:10)
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Execution:

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set up the instrument with the parameters listed in the table above.

    • Inject the sample and start the data acquisition.

Troubleshooting Guide

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Check_pH [label="Adjust Mobile Phase pH\n(away from pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endcapped_Column [label="Use End-Capped Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce_Load [label="Reduce Sample Load", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection_Solvent [label="Check Injection Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Equilibration [label="Ensure Proper Equilibration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mobile_Phase_Prep [label="Verify Mobile Phase Prep", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp_Control [label="Check Column Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

Optimize_Gradient [label="Optimize Gradient Slope", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column_Health [label="Check Column Health", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Clean_System [label="Clean Injector & System", fillcolor="#FBBC05", fontcolor="#202124"]; Fresh_Solvents [label="Use Fresh Solvents/Vials", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Peak_Shape; Start -> Retention_Time; Start -> Resolution; Start -> Ghost_Peaks;

Peak_Shape -> Tailing [label="Yes"]; Peak_Shape -> Fronting [label="Yes"]; Peak_Shape -> Broad [label="Yes"];

Tailing -> Check_pH; Tailing -> Endcapped_Column; Check_pH -> Tailing [style=dashed, arrowhead=none]; Endcapped_Column -> Tailing [style=dashed, arrowhead=none];

Fronting -> Reduce_Load; Fronting -> Injection_Solvent; Reduce_Load -> Fronting [style=dashed, arrowhead=none]; Injection_Solvent -> Fronting [style=dashed, arrowhead=none];

Broad -> Column_Health; Broad -> Injection_Solvent;

Retention_Time -> Equilibration [label="Drifting?"]; Retention_Time -> Mobile_Phase_Prep [label="Sudden Shift?"]; Retention_Time -> Temp_Control [label="Fluctuating?"];

Resolution -> Optimize_Gradient; Resolution -> Column_Health;

Ghost_Peaks -> Clean_System; Ghost_Peaks -> Fresh_Solvents; } Caption: HPLC Troubleshooting Flowchart

Q3: My peak for this compound is tailing. What should I do?

A3: Peak tailing for basic compounds like your analyte is a common issue, often caused by interactions with residual silanol groups on the silica-based column packing.[6]

  • Adjust Mobile Phase pH: The pyridine moiety in your compound is basic. Lowering the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) will ensure the analyte is in its protonated form, minimizing interactions with silanols.[7]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for analyzing basic compounds.[6]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[6]

Q4: I'm observing a shift in retention time for my main peak. What could be the cause?

A4: Retention time shifts can be either gradual or sudden and point to different issues.

  • Gradual Drift: This often indicates a change in the column itself or insufficient equilibration time between injections, especially when running a gradient. Ensure the column is equilibrated for at least 10 column volumes.

  • Sudden Shift: This is typically due to a change in the mobile phase composition or flow rate. Double-check your mobile phase preparation and ensure the pump is functioning correctly.[8] Temperature fluctuations can also affect retention, so using a column oven is crucial for reproducibility.[8]

Q5: I'm not getting good resolution between my main peak and a closely eluting impurity. How can I improve this?

A5: Improving resolution requires optimizing the separation conditions.

  • Adjust the Gradient: A shallower gradient (a slower increase in the percentage of organic solvent) will provide more time for the components to separate on the column.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Evaluate Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Q6: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A6: Ghost peaks are peaks that appear in the chromatogram but are not from the injected sample.

  • Contaminated Solvents or Glassware: Ensure you are using high-purity HPLC-grade solvents and clean glassware.[6]

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely flushed from the injector. Run a blank injection (injecting only the sample diluent) to confirm this. A robust needle wash protocol can help mitigate carryover.

  • Impure Sample Diluent: If the ghost peak is also present in a blank injection, the contamination may be in your sample diluent.

References

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ACS Central Science. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Claisen Condensation of N -Methylpyrrolidinone and α-Chloronicotinic esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

Sources

challenges in the work-up of 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry, 3-Oxo-3-pyridin-3-yl-propionitrile is a cornerstone for synthesizing a range of pharmaceutical agents, particularly those targeting neurological disorders[1]. However, its unique bifunctional nature as a β-ketonitrile presents specific challenges during reaction work-up and purification. The presence of a pyridine ring, an enolizable ketone, and a labile nitrile group necessitates a carefully controlled experimental approach.

This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting advice and validated protocols to navigate the common pitfalls encountered when working with this versatile building block.

Section 1: Critical Stability & Handling FAQs

Question 1: My purified this compound is showing signs of degradation upon storage. What are the optimal storage conditions?

Answer: this compound's stability is compromised by moisture, strong acids, strong bases, and elevated temperatures. The primary degradation pathway involves hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid. The resulting β-keto acid is highly susceptible to decarboxylation, especially upon heating[2][3].

Core Recommendations:

  • Temperature: For long-term storage, maintain at 2-8°C[4]. For short-term bench-top use, room temperature is acceptable if moisture is excluded.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture-mediated hydrolysis.

  • Container: Use a well-sealed vial with a Teflon-lined cap.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes rates of hydrolysis and potential decarboxylation.
Atmosphere Inert (Ar, N₂)Prevents contact with atmospheric moisture.
pH Exposure AvoidSusceptible to both acid and base-catalyzed hydrolysis.
Heat Avoidβ-ketonitriles can be thermally unstable[5].

Section 2: Troubleshooting the Reaction Work-up

The work-up of reactions involving this compound, particularly its synthesis via Claisen-type condensation, is the most critical phase where yield is lost and impurities are introduced.

Question 2: I am experiencing low yields after aqueous work-up. Where am I likely losing my product?

Answer: Low yields are typically traced to two main issues: inadvertent hydrolysis of the product or incomplete extraction from the aqueous phase. The pyridine nitrogen can be protonated in acidic conditions, increasing the compound's aqueous solubility and leading to significant losses if the pH is not carefully controlled.

Troubleshooting Protocol: Optimized Extractive Work-up

  • Quenching: After the reaction (e.g., condensation of a pyridine ester with acetonitrile), cool the mixture to 0-5°C. Slowly quench the reaction by adding it to a cold, saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl)[5]. Avoid strong acids like HCl initially, as they can catalyze rapid hydrolysis[6]. The goal is to neutralize the strong base (e.g., NaH, KOt-Bu) used in the reaction.

  • Initial Extraction: Extract the neutralized mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The product should be in its free base form and partition into the organic layer.

  • pH Adjustment & Separation:

    • If the reaction contains non-basic organic impurities, you can perform an acid wash. Cool the organic layer and wash it with cold, dilute HCl (~0.5 M). Your product will move into the aqueous phase as the pyridinium salt, leaving non-basic impurities in the organic layer.

    • Separate the acidic aqueous layer. Now, carefully basify this aqueous layer with cold aqueous NaHCO₃ or Na₂CO₃ solution until the pH is ~8-9. This deprotonates the pyridinium salt, regenerating the free base.

  • Final Extraction: Immediately extract the product from the basified aqueous phase with multiple portions of fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40°C) to prevent thermal degradation[5].

Diagram: Optimized Work-up Workflow This diagram illustrates the decision-making process during the extractive work-up to maximize purity and yield.

A Reaction Mixture (Product as Salt, e.g., enolate) B Quench with cold aq. NH4Cl to neutralize strong base A->B C Extract with Ethyl Acetate B->C D Organic Layer (Product + Non-Basic Impurities) C->D E Aqueous Layer (Salts) C->E Discard F Wash with cold dil. HCl D->F G Organic Layer (Non-Basic Impurities) F->G Discard H Aqueous Layer (Acidic) (Product as Pyridinium Salt) F->H I Basify with NaHCO3 to pH 8-9 H->I J Re-extract with Ethyl Acetate I->J K Combined Organic Layers J->K L Dry (Na2SO4) & Concentrate K->L M Crude Product L->M cluster_0 Degradation Pathway A This compound B 3-Oxo-3-(pyridin-3-yl)propanoic Acid (β-Keto Acid) A->B H₂O / H⁺ or OH⁻ (Hydrolysis) C 1-(pyridin-3-yl)ethan-1-one B->C Heat (Δ) (Decarboxylation)

Sources

Navigating the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile: A Technical Support Guide to Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

As a key intermediate in the development of novel pharmaceuticals, the synthesis of 3-oxo-3-pyridin-3-yl-propionitrile, a β-ketonitrile, is a critical process for many researchers. This technical support guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and explores alternative solvent systems to enhance reaction efficiency, product purity, and environmental sustainability.

The Synthetic Challenge: A Crossed Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation between a nicotinic acid ester (e.g., methyl or ethyl nicotinate) and acetonitrile. This reaction, while fundamental, is not without its challenges. The choice of solvent plays a pivotal role in mitigating side reactions, ensuring optimal reaction rates, and simplifying product isolation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes related to the solvent?

A1: Low yields in this Claisen-type condensation can often be attributed to several solvent-related factors:

  • Inadequate Solubility: If the nicotinic acid ester or the acetonitrile-derived anion has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.

  • Protic Impurities: The presence of water or other protic impurities in the solvent will quench the strong base required for the deprotonation of acetonitrile, leading to incomplete reaction.[1]

  • Side Reactions: The solvent can influence the prevalence of side reactions. For instance, in alcoholic solvents that do not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of products.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely by-products?

A2: The formation of by-products is a common issue. Besides unreacted starting materials, you may be observing:

  • Self-condensation of the nicotinic acid ester: Although less likely than the reaction with the more acidic acetonitrile, some self-condensation of the ester can occur.

  • Products from side reactions with the solvent: Certain solvents may react with the strong base or the reactive intermediates.

  • Hydrolysis products: If the work-up is not carefully controlled, the β-ketonitrile product can be susceptible to hydrolysis.

Q3: How can I improve the purity of my final product?

A3: Product purification can be challenging. Beyond standard chromatographic techniques, consider the following solvent-based strategies:

  • Solvent Selection for Work-up: The choice of solvent for extraction and washing during the work-up is critical. A solvent that effectively dissolves the desired product while leaving impurities behind can significantly simplify purification.

  • Recrystallization: A carefully chosen solvent system for recrystallization is one of the most effective methods for obtaining highly pure this compound.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Potential Cause: Poor solubility of reactants or the intermediate enolate in a non-polar solvent like toluene.

Troubleshooting Steps:

  • Solvent Polarity: Consider switching to a more polar aprotic solvent such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents can better solvate the ionic intermediates, potentially increasing the reaction rate.

  • Temperature Optimization: The optimal reaction temperature is highly dependent on the solvent. For less reactive systems or when using solvents with higher boiling points, an increase in temperature may be necessary. However, be mindful of potential side reactions at elevated temperatures.[1]

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture is a common culprit for failed Claisen condensations.[1]

Issue 2: Formation of Transesterification By-products

Potential Cause: Use of an alcohol-based solvent or a base with an alkoxide that does not match the ester's alkoxy group.

Troubleshooting Steps:

  • Matched Base and Ester: When using an alkoxide base, ensure it corresponds to the alcohol of the ester (e.g., sodium ethoxide with ethyl nicotinate).[2]

  • Aprotic Solvents: To completely avoid the risk of transesterification, switch to an aprotic solvent system. Toluene, THF, and DMF are common choices.

Alternative and Greener Solvents: A Paradigm Shift in Synthesis

The growing emphasis on sustainable chemistry encourages the exploration of non-traditional solvent systems.

Solvent-Free Synthesis

In some Claisen condensations, it is possible to run the reaction neat, particularly if one of the reactants is a liquid at the reaction temperature. This approach eliminates solvent-related work-up and waste.

Deep Eutectic Solvents (DESs)

DESs are mixtures of a quaternary ammonium salt and a hydrogen bond donor, forming a eutectic mixture with a melting point lower than the individual components.[3] They are often biodegradable, non-toxic, and can be tailored for specific applications. For Claisen-Schmidt reactions, a related condensation, acidic DESs have been shown to act as both the solvent and the catalyst.[4]

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as solvents for a wide range of organic reactions. Their negligible vapor pressure and high thermal stability make them attractive "green" alternatives. In the context of nitrile synthesis, ionic liquids have been used as effective catalysts and solvents.[5]

Experimental Protocols

Protocol 1: Traditional Synthesis in an Aprotic Solvent

This protocol is a representative example of the synthesis of this compound using a traditional aprotic solvent.

Materials:

  • Methyl nicotinate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methyl nicotinate (1 equivalent) in anhydrous toluene at 0 °C under an inert atmosphere, slowly add sodium hydride (1.9 equivalents).

  • Maintain the mixture at 0 °C for 30 minutes.

  • Add anhydrous acetonitrile (1.6 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 72 hours.

  • After completion, cool the mixture and concentrate under reduced pressure.

  • Dilute the residue with ice-cold water and adjust the pH to acidic with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[6]

Protocol 2: A Greener Approach with a Deep Eutectic Solvent (Illustrative)

This protocol illustrates how a Deep Eutectic Solvent could be employed in a related Claisen-Schmidt condensation, providing a conceptual framework for adaptation.

Materials:

  • Benzaldehyde

  • Acetophenone

  • 3-(cyclohexyldimethylammonio)propane-1-sulfonate (SB3-Cy)

  • (1S)-(+)-10-camphorsulfonic acid (CSA)

Procedure for DES Preparation:

  • Mix SB3-Cy and CSA in a 1:1 molar ratio.

  • Heat the mixture with stirring until a homogeneous, clear liquid is formed.

Reaction Procedure:

  • Add the aldehyde and ketone to the prepared DES.

  • Stir the mixture at a specified temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the product can be extracted with a suitable organic solvent, and the DES can be recovered and reused.[4]

Data Summary

Solvent SystemKey AdvantagesPotential Challenges
Toluene Inexpensive, aprotic, well-established.Low polarity may lead to solubility issues; requires stringent anhydrous conditions.
THF/DMF/DMSO Higher polarity improves solubility of intermediates.More difficult to remove during work-up; requires careful drying.
Solvent-Free Eliminates solvent waste and simplifies purification.Not always feasible; may require higher temperatures.
Deep Eutectic Solvents "Green" alternative, potentially reusable, can act as a catalyst.Higher viscosity; product isolation may require specific extraction protocols.[3]
Ionic Liquids Low vapor pressure, high thermal stability, tunable properties.Can be expensive; may require specialized work-up procedures.

Visualizing the Workflow

Solvent_Selection_Workflow start Start Synthesis of This compound traditional Traditional Solvents (Toluene, THF, DMF) start->traditional Established Protocols alternative Alternative Solvents (DES, ILs, Solvent-Free) start->alternative Greener Approach troubleshooting Troubleshooting Guide traditional->troubleshooting Low Yield/ Impurities product Pure Product traditional->product Successful Synthesis alternative->troubleshooting New Challenges alternative->product Successful Synthesis optimization Reaction Optimization troubleshooting->optimization Implement Solutions optimization->product

Caption: A decision workflow for solvent selection in the synthesis of this compound.

This technical support guide provides a framework for researchers to navigate the synthesis of this compound with a focus on the critical role of the solvent. By understanding the potential pitfalls and exploring innovative, greener alternatives, scientists can optimize their synthetic routes for improved efficiency and sustainability.

References

Sources

Technical Support Center: Managing Exothermic Reactions in 3-Oxo-3-pyridin-3-yl-propionitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile. This valuable pharmaceutical intermediate is typically synthesized via a Claisen condensation, a reaction class known for its potent exothermicity.[1][2][3][4] Failure to properly manage this heat evolution can lead to thermal runaway, resulting in decreased yield, product decomposition, and significant safety hazards.[5] This document is structured in a question-and-answer format to directly address the critical challenges you may face.

Section 1: FAQ - Understanding the Core Thermal Hazard

Q1: What is the primary source of heat in the synthesis of this compound?

The synthesis is a base-catalyzed Claisen condensation between a nicotinic acid ester (e.g., ethyl nicotinate) and acetonitrile. The reaction mechanism involves several steps, with two being significantly exothermic:

  • Deprotonation of Acetonitrile: A strong base (like sodium ethoxide or LDA) is used to abstract a proton from acetonitrile, forming a nucleophilic carbanion. This acid-base reaction is rapid and releases significant thermal energy.

  • Nucleophilic Acyl Substitution: The acetonitrile carbanion attacks the carbonyl carbon of the nicotinic acid ester. The subsequent collapse of the tetrahedral intermediate and expulsion of the alkoxide leaving group is also energetically favorable.[3][4]

The final step, deprotonation of the resulting β-keto nitrile product, is the thermodynamic driving force of the reaction, pulling the equilibrium towards the product.[2][4] However, the initial, rapid heat release from the deprotonation and condensation steps poses the greatest risk for thermal runaway.

Q2: What are the direct consequences of a thermal runaway event?

An uncontrolled increase in temperature (a thermal runaway) occurs when the rate of heat generation exceeds the rate of heat removal.[5] The consequences can be severe:

  • Product Decomposition: The desired product, this compound, can degrade at elevated temperatures, leading to the formation of tar-like impurities and a significant reduction in yield. Prolonged exposure to heat can result in a sticky product that is difficult to purify.[6]

  • Side Reactions: Higher temperatures accelerate unwanted side reactions, such as self-condensation of the ester or other base-catalyzed decompositions, further contaminating the product.

  • Pressure Buildup: Rapid heating can cause the solvent to boil violently, leading to a dangerous increase in reactor pressure. This can result in vessel rupture or the uncontrolled release of flammable and toxic materials.

  • Safety Hazards: The combination of pressure buildup and flammable organic solvents creates a significant risk of fire or explosion.

Section 2: Proactive Thermal Management Strategies

Effective management of the reaction exotherm is not just a safety measure; it is critical for achieving high yield and purity.

Q2.1: Reagent & Reaction Setup

Q: What is the safest method for adding reagents? A: Slow, controlled addition of the base to the mixture of the ester and acetonitrile (or vice-versa, depending on the specific, validated protocol) is paramount. Dropwise addition, preferably subsurface, ensures that the heat generated is localized and can be efficiently dissipated by the cooling system before the next addition. This prevents the accumulation of unreacted reagents that could later react simultaneously and overwhelm the cooling capacity.[5]

Q: How does the choice of base and solvent impact thermal safety? A: The selection of base and solvent is critical for both reactivity and heat management.

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)The reactivity of the base influences the rate of the initial deprotonation and thus the rate of heat generation. LDA is very strong and may require lower temperatures, while NaH requires careful handling. The choice should match the scale and available cooling capacity.[1]
Solvent Anhydrous aprotic solvents (e.g., THF, Diethyl Ether, Toluene)Aprotic solvents are necessary to prevent quenching the base and hydrolyzing the ester.[1] Toluene has a higher boiling point and good heat capacity, making it suitable for larger-scale reactions where better heat dissipation is required.
Concentration Keep reactant concentrations moderate (e.g., 0.5-1.0 M)More dilute solutions increase the total thermal mass of the system, which can better absorb heat spikes. While this may slow the reaction, it significantly improves safety and control.
Q2.2: Thermal Monitoring & Control

Q: Where should the temperature probe be placed for the most accurate reading? A: The thermocouple or thermometer must be placed directly within the reaction mixture, submerged well below the liquid surface but not touching the walls or bottom of the flask. This ensures you are measuring the actual temperature of the reacting medium, not the temperature of the vessel wall or the headspace.

Q: What type of cooling is most effective? A: For lab-scale reactions, a simple ice/water bath (0 °C) is often sufficient to maintain the desired temperature. For more reactive systems or larger scales, a dry ice/acetone bath (-78 °C) or a cryocooler provides more robust cooling capacity. Crucially, the cooling bath must be large enough to absorb the total expected heat output of the reaction.

Workflow for Controlled Synthesis

The following diagram outlines a workflow designed for proactive thermal management.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_post Phase 3: Quench & Workup prep_reagents Prepare Anhydrous Reagents & Solvents setup_reactor Assemble Dry Glassware with Stirring, N2 Inlet, & Temp Probe prep_reagents->setup_reactor prep_cooling Prepare Cooling Bath (e.g., Ice/Water) setup_reactor->prep_cooling charge_reactor Charge Reactor with Ester & Acetonitrile prep_cooling->charge_reactor cool_reactor Cool Mixture to Target Temperature (e.g., 0 °C) charge_reactor->cool_reactor add_base Begin Slow, Dropwise Addition of Base cool_reactor->add_base monitor Continuously Monitor Internal Temperature add_base->monitor check_complete Confirm Reaction Completion (e.g., via TLC, LCMS) add_base->check_complete monitor->add_base Maintain Temp by Adjusting Addition Rate quench Slowly Add Quenching Agent (e.g., Acetic Acid, NH4Cl) while maintaining cooling check_complete->quench workup Proceed to Aqueous Workup quench->workup

Caption: Standard workflow for this compound synthesis.

Section 3: Troubleshooting Guide - Emergency Response

Even with careful planning, thermal excursions can occur. A rapid and correct response is essential.

Q: My reaction temperature is rising uncontrollably and is more than 10°C above my target, even after stopping reagent addition. What is my immediate action plan?

A: Execute an emergency shutdown and quench. Follow the decision tree below. The primary goal is to stop the reaction and absorb the generated heat as quickly and safely as possible.

G start Temperature Spike Detected (>10°C above setpoint) stop_add IMMEDIATELY STOP Reagent Addition start->stop_add enhance_cool Enhance Cooling (Add more ice/dry ice to bath) stop_add->enhance_cool prepare_quench Prepare Quench Solution (e.g., Acetic Acid in THF) enhance_cool->prepare_quench check_temp Is Temperature Stabilizing or Decreasing? prepare_quench->check_temp stabilized Continue Monitoring Until Temperature is Stable check_temp->stabilized Yes quench_now PERFORM EMERGENCY QUENCH (Slowly add quench solution) check_temp->quench_now No alert Alert Lab Supervisor/ Safety Officer stabilized->alert quench_now->alert

Caption: Decision tree for responding to a thermal excursion event.

Protocol: Emergency Quenching Procedure

This protocol is for quenching a runaway reaction where temperature control has been lost. It should be performed only after stopping all reagent additions and attempting to enhance cooling.

Safety First: This is a hazardous operation. Ensure a fume hood sash is lowered, appropriate PPE is worn (face shield, flame-retardant lab coat, heavy-duty gloves), and a fire extinguisher is accessible. Alert colleagues before you begin.

  • Prepare Quench Solution: In a separate flask, prepare a solution of a weak acid, such as acetic acid or saturated aqueous ammonium chloride. Diluting the acid in a solvent compatible with your reaction (e.g., THF) is advisable to moderate the quenching exotherm itself.

  • Cool the Quench Solution: Place the flask containing the quench solution in an ice bath.

  • Slow Addition: Using a cannula or a pressure-equalizing dropping funnel, slowly add the cold quench solution to the runaway reaction mixture with vigorous stirring. DO NOT dump the quench solution in all at once, as this can cause its own violent exotherm and splashing.[7]

  • Monitor Temperature: Continue to monitor the internal temperature of the reaction flask. The temperature should begin to drop as the reactive base is neutralized.

  • Ensure Neutralization: Continue adding the quench solution until the temperature has stabilized at or below your initial target temperature and no further exotherm is observed upon addition.

  • Post-Quench Stirring: Allow the mixture to stir for at least 30-60 minutes with continued cooling to ensure all reactive species have been fully neutralized before proceeding with any workup.[8]

Section 4: Scale-Up and Process Safety Considerations

Q: How do thermal management challenges change when moving from a 1L flask to a 50L reactor?

A: The primary challenge is the dramatic decrease in the surface-area-to-volume ratio. A small flask has a large surface area relative to its small volume, allowing for efficient heat transfer to a cooling bath. A large reactor has a much smaller surface area relative to its large volume, making heat removal significantly less efficient.[5] This means that a reaction that was easily controlled on a small scale can become a dangerous runaway on a larger scale.

ParameterLaboratory Scale (e.g., 1L)Pilot/Production Scale (e.g., 50L+)
Heat Transfer High (favorable surface-area-to-volume ratio)Low (unfavorable surface-area-to-volume ratio)
Control Method External cooling bath (ice, dry ice)Jacketed reactor with circulating thermal fluid
Addition Control Manual (dropping funnel)Automated pump with feedback loop tied to temperature
Safety Analysis Typically relies on literature and experienceRequires formal Process Hazard Analysis (PHA) and reaction calorimetry data to calculate heat flow and cooling requirements
Quenching Manual addition of quenching agentMay require a dedicated quench tank or "dump" vessel for rapid neutralization

Before attempting to scale up this synthesis, it is highly recommended to perform reaction calorimetry studies to precisely quantify the heat of reaction and determine the maximum safe addition rate for the available plant equipment.[5]

References

  • UCLA Chemistry and Biochemistry. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Fast Reactions in Solution. Retrieved from [Link]

  • Fiveable. (n.d.). Claisen condensation. Organic Chemistry II. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Claisen Condensation Reaction. Retrieved from [Link]

  • Whitehead, C. W., et al. (1955). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o699. Published by the National Institutes of Health. Retrieved from [Link]

  • OpenStax. (2023). The Claisen Condensation Reaction. Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar β-Ketonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals facing challenges with the purification of polar β-ketonitriles. These versatile intermediates are notorious for their purification difficulties, stemming from their high polarity, potential for keto-enol tautomerism, and sensitivity to chromatographic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your target compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, practical problems encountered during the purification of polar β-ketonitriles in a question-and-answer format.

Question 1: My polar β-ketonitrile streaks badly or remains at the baseline of my silica gel column, even with highly polar solvents like 100% ethyl acetate. What's happening and how can I fix it?

Answer:

This is a classic problem arising from the strong interaction between your highly polar β-ketonitrile and the acidic silanol groups on the surface of the silica gel.[1] The molecule adsorbs so strongly that it cannot be effectively eluted by the mobile phase. Several strategies can overcome this:

  • Deactivate the Silica Gel: The acidity of silica gel can be detrimental.[2][3] Before loading your compound, flush the packed column with your starting eluent mixture containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites, reducing the strong adsorption of your polar compound.[2]

  • Switch to a More Aggressive Solvent System: For extremely polar compounds, standard solvents may not be sufficient. Consider a solvent system containing methanol or even a small amount of ammonia. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane or ethyl acetate, can be highly effective for eluting very polar, slightly acidic compounds.[3]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica, especially for compounds sensitive to acid.[2] Basic alumina is particularly useful for purifying basic or neutral compounds that bind too strongly to silica.

    • Reversed-Phase Silica (C18): For some polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a powerful option.[4][5] Your polar compound will elute earlier in this system.

Question 2: I see two spots on my TLC plate after my reaction, but NMR analysis of the crude mixture suggests one primary product. Could this be related to the β-ketonitrile structure?

Answer:

Yes, this is a very common observation and is often due to keto-enol tautomerism .[6] β-Ketonitriles can exist as an equilibrium mixture of the keto form and the enol form. These two tautomers have different polarities and can often be separated on a TLC plate, leading to the appearance of two spots. The acidic surface of the silica gel on the TLC plate can catalyze this interconversion, making the separation more pronounced.[7]

  • Causality: The enol form is generally more polar than the keto form due to the presence of the hydroxyl group, but it can also form intramolecular hydrogen bonds which may affect its interaction with the stationary phase. The equilibrium between these forms can be influenced by the solvent, temperature, and the pH of the environment (like the silica plate).[6][8]

  • Confirmation: To confirm if the two spots are tautomers, you can scrape each spot from a preparative TLC plate, dissolve them in an NMR solvent, and run an NMR spectrum on each. Often, you will see that both samples give nearly identical spectra, showing the same equilibrium mixture of keto and enol forms.

  • Purification Strategy: During column chromatography, this tautomerism can lead to broad, tailing peaks as the compound interconverts on the column.[7] It is often not practical to separate the tautomers by standard silica gel chromatography as they will re-equilibrate. The goal should be to purify the compound as a mixture of its tautomers, which will typically co-elute. Using a deactivated silica column can sometimes lead to sharper peaks.

Visualizing the Purification Workflow

A logical approach is crucial when deciding on a purification strategy. The following diagram outlines a decision-making process for purifying a polar β-ketonitrile.

Purification_Workflow start Crude Product Mixture check_solid Is the product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes run_tlc Run Analytical TLC check_solid->run_tlc No / Oily success_recrys Pure Crystals? recrystallize->success_recrys end_purified Purified Product success_recrys->end_purified Yes success_recrys->run_tlc No check_rf Rf ~0.2-0.4 and good separation? run_tlc->check_rf flash_chrom Perform Flash Column Chromatography check_rf->flash_chrom Yes optimize_solvent Optimize Solvent System (add MeOH, NH3, etc.) check_rf->optimize_solvent No (Rf=0 or streaking) check_purity Fractions Pure? flash_chrom->check_purity check_purity->end_purified Yes lle Consider Liquid-Liquid Extraction (LLE) for initial cleanup check_purity->lle No (complex mixture) optimize_solvent->run_tlc change_stationary Change Stationary Phase (Alumina, C18) optimize_solvent->change_stationary change_stationary->run_tlc lle->run_tlc

Caption: Decision workflow for selecting a purification method.

Question 3: My β-ketonitrile seems to be decomposing during column chromatography. What can I do to prevent this?

Answer:

Decomposition on silica gel is a known issue, particularly for sensitive molecules.[3] The acidic nature of silica is often the culprit. Here are the primary solutions:

  • Deactivate the Silica Gel: As mentioned in Question 1, pre-treating the column with a solvent containing a small amount of a base like triethylamine (1-2%) is the first and most effective step.[2]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are less acidic than silica and are excellent choices for acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica and can be a good alternative.

  • Minimize Contact Time: A faster purification can reduce decomposition. "Flash" chromatography, which uses pressure to increase the flow rate, is preferable to slower gravity chromatography.[9]

  • Dry Loading: If your compound is unstable when dissolved in the loading solvent for an extended period, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.[10]

Question 4: After quenching my reaction, my polar β-ketonitrile is difficult to extract from the aqueous layer. How can I improve my extraction efficiency?

Answer:

This is a common problem due to the high water solubility of polar organic compounds.[11] Standard liquid-liquid extraction (LLE) may be inefficient. Here are several techniques to improve your yield:

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate. This decreases the solubility of the organic compound in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving your product into the organic layer.[12]

  • Use a More Polar Extraction Solvent: If you are using a nonpolar solvent like hexanes or diethyl ether, switch to a more polar, water-immiscible solvent like ethyl acetate, dichloromethane (DCM), or chloroform.[12] Remember to perform multiple extractions (e.g., 3-5 times with smaller volumes) as this is more effective than a single extraction with a large volume.

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous extraction apparatus can be used. This technique continuously cycles fresh organic solvent through the aqueous layer, allowing for the efficient extraction of even highly soluble compounds over time.

  • pH Adjustment: The solubility of your β-ketonitrile might be pH-dependent, especially if it can be deprotonated under basic conditions. Since the α-protons of β-ketonitriles are acidic, ensuring the aqueous layer is neutral or slightly acidic (pH ~5-7) before extraction can prevent the formation of the highly water-soluble enolate salt.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it important for β-ketonitriles?

A: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group bonded to a double-bonded carbon).[15] For β-ketonitriles, the hydrogen on the carbon between the ketone and nitrile groups (the α-carbon) is acidic and can move to the carbonyl oxygen. This is crucial because the two forms have different physical properties, including polarity, which can lead to purification artifacts like multiple spots on a TLC or peak broadening in chromatography.[6][7] The equilibrium is dynamic, and the forms can interconvert, especially in the presence of acid or base catalysts (like silica gel).[6]

Caption: Keto-Enol equilibrium in β-ketonitriles.

Q2: How do I choose the right solvent for recrystallizing a polar β-ketonitrile?

A: The golden rule of recrystallization is that the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[16][17] For polar compounds, polar solvents are generally required.

  • Start with Single Solvents: Test small amounts of your crude product in solvents like ethanol, isopropanol, or acetone. A good solvent will dissolve the compound when boiling but will result in crystal formation upon cooling.[18]

  • Use a Solvent Pair: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., acetone or ethanol). Then, while the solution is hot, add a "poor" solvent (one in which it is insoluble, e.g., hexanes or diethyl ether) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[16]

Q3: Can I use reversed-phase chromatography for my polar β-ketonitrile?

A: Yes, and it can be very effective. In reversed-phase chromatography (e.g., with a C18 column), the stationary phase is nonpolar. Polar compounds have weak interactions with the stationary phase and elute quickly with a polar mobile phase (like water/acetonitrile).[4] This method is excellent if your impurities are significantly less polar than your target compound, as they will be strongly retained on the column while your product elutes.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[2]

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.

  • Sample Loading: Load your sample onto the column (either directly or via dry loading).[10]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. Collect fractions and analyze by TLC.

Protocol 2: General Recrystallization from a Solvent Pair
  • Place the crude, solid β-ketonitrile in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid completely.

  • While maintaining the heat, add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[19]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent or a cold mixture of the solvent pair.

  • Dry the crystals under vacuum.

Data Tables for Reference

Table 1: Common Solvents for Chromatography & Recrystallization

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Nonpolar eluent / "Poor" solvent for recrystallization
Diethyl Ether2.835Moderately polar eluent / "Poor" solvent for recrystallization
Dichloromethane (DCM)3.140Medium polarity eluent
Ethyl Acetate (EtOAc)4.477Polar eluent / "Good" solvent for recrystallization
Acetone5.156Polar eluent / "Good" solvent for recrystallization
Isopropanol (IPA)3.982Polar eluent / "Good" solvent for recrystallization
Methanol (MeOH)5.165Very polar eluent
Water10.2100Reversed-phase eluent / Recrystallization solvent

Polarity Index values are approximate and can vary slightly based on the scale used.

References

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. Available at: [Link]

  • De Koning, C. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. Available at: [Link]

  • Various Authors. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract? ResearchGate. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2024). Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

  • Taber, D. F., & Stachel, S. J. (2006). A high-yielding preparation of beta-ketonitriles. Organic Letters. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Lomba, L., et al. (2010). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. Available at: [Link]

  • Various Authors. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Reddit. Available at: [Link]

  • Process for the preparation of beta-ketonitriles. (2001). Google Patents.
  • Column chromatography. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles. (2006). ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Recrystallization. Wired Chemist. Available at: [Link]

  • Santos, M. A. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

  • Recrystallization. (2020). YouTube. Available at: [Link]

  • Various Authors. (2017). Is it possible to separate keto enol tautomers via column chromatography? Reddit. Available at: [Link]

  • Separation of Compounds Using Column Chromatography (Theory). Amrita Virtual Lab. Available at: [Link]

  • Column chromatography. Wikipedia. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

  • Process for producing beta-ketonitrile compound. (2003). Google Patents.

Sources

Technical Support Center: 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-3-pyridin-3-yl-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the common challenge of dimerization during its use in experimental settings. Our goal is to provide you with the expertise and practical insights to ensure the integrity of your research.

Understanding the Dimerization of this compound

FAQ: Why is my this compound sample showing unexpected impurities or a lower than expected yield?

The structure of this compound, a valuable intermediate in pharmaceutical synthesis, contains two key reactive features: a β-ketonitrile moiety and a pyridine ring. This combination makes the molecule susceptible to self-condensation or dimerization, particularly under basic conditions. The active methylene group (the -CH2- between the ketone and nitrile) is readily deprotonated to form a nucleophilic enolate, which can then react with another molecule of the starting material. This dimerization can lead to a mixture of products, reducing the yield of your desired product and complicating purification.

Plausible Dimerization Mechanisms

While the specific dimerization of this compound is not extensively documented in dedicated studies, its chemical structure suggests several plausible reaction pathways based on well-established principles of organic chemistry.

Mechanism A: Thorpe-Type Self-Condensation

The Thorpe reaction is the base-catalyzed self-condensation of nitriles.[1][2] In this scenario, the enolate of one molecule attacks the nitrile group of another, leading to the formation of an enamine dimer.

Thorpe_Dimerization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization A This compound B Enolate Anion A->B Deprotonation C Another Molecule of This compound B->C Attack on Nitrile Base Base (e.g., RO⁻) D Iminonitrile Intermediate C->D E Enamine Dimer D->E Proton Transfer

Caption: Thorpe-Type Dimerization Pathway.

Mechanism B: Aldol-Type Self-Condensation

Similar to the Thorpe mechanism, an enolate is formed, but in this case, it attacks the electrophilic carbonyl carbon of a second molecule. This is a classic aldol condensation reaction.[3]

Aldol_Dimerization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A This compound B Enolate Anion A->B Deprotonation C Another Molecule of This compound B->C Attack on Carbonyl Base Base D Alkoxide Intermediate C->D E Enone Dimer D->E Elimination of H₂O

Caption: Aldol-Type Dimerization Pathway.

Factors Influencing Dimerization

Several experimental parameters can significantly influence the rate and extent of dimerization. Understanding these factors is key to preventing this unwanted side reaction.

FactorEffect on DimerizationRationale
pH / Basicity High Strong bases readily deprotonate the active methylene group, increasing the concentration of the reactive enolate.[1]
Temperature High Increased temperature generally accelerates reaction rates, including the dimerization process.
Concentration High Higher concentrations of the reactant increase the probability of intermolecular reactions.
Solvent Polar Aprotic Solvents like DMF or DMSO can stabilize the enolate intermediate, potentially promoting dimerization.
Catalyst Strong Base Strong, non-nucleophilic bases are particularly effective at promoting dimerization.[1]

Troubleshooting and Prevention Strategies

FAQ: How can I prevent the dimerization of this compound during my reaction?

Preventing dimerization requires careful control over the reaction conditions. The following protocols provide a systematic approach to minimizing this side reaction.

Protocol 1: Control of Reaction pH

The most critical factor is the basicity of the reaction medium.

Step-by-Step Methodology:

  • Choose a Weaker Base: If a base is required for your transformation, opt for a weaker, non-nucleophilic base. Examples include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stoichiometric Control: Use the minimum effective amount of base. A catalytic amount is often sufficient.

  • Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

  • Acidic Workup: Quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize any remaining base and prevent further dimerization during workup.

Protocol 2: Optimization of Reaction Temperature

Lowering the reaction temperature can significantly slow down the rate of dimerization.

Step-by-Step Methodology:

  • Initial Low Temperature: Start your reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to the desired temperature.

  • Monitor Progress: Use TLC or HPLC to monitor the reaction progress. Once the desired product is formed, quench the reaction immediately.

  • Avoid Prolonged Heating: Minimize the reaction time at elevated temperatures.

Protocol 3: Judicious Choice of Solvent and Concentration

The reaction environment plays a crucial role in the stability of the starting material.

Step-by-Step Methodology:

  • Solvent Selection: Consider using less polar, aprotic solvents such as toluene or dichloromethane (DCM) which may not stabilize the enolate as effectively as highly polar solvents.

  • Dilution: Run the reaction at a lower concentration to disfavor the bimolecular dimerization reaction.

  • Substrate Addition: If the reaction allows, consider adding the this compound slowly to the reaction mixture containing the other reagents to maintain a low instantaneous concentration.

FAQ: My sample has already dimerized. Can I reverse it or purify the monomer?

Reversing the dimerization is often challenging as the resulting dimers are typically stable compounds. However, purification of the desired monomer is usually feasible.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the monomer from the higher molecular weight dimers. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

  • Recrystallization: If the monomer is a solid and the dimer has different solubility properties, recrystallization from an appropriate solvent can be an effective purification technique.

Storage and Handling Recommendations

Proper storage is essential to prevent dimerization over time.

  • Temperature: Store this compound in a cool, dark place. Refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Analytical Methods for Detecting Dimerization

FAQ: How can I confirm if dimerization has occurred in my sample?

Several analytical techniques can be used to detect the presence of dimers.

Analytical TechniqueExpected Observations for Dimerization
Thin-Layer Chromatography (TLC) Appearance of a new spot with a lower Rf value than the starting material.
High-Performance Liquid Chromatography (HPLC) A new peak with a longer retention time will appear in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum will show a more complex set of signals than the pure monomer. The integration of the aromatic and aliphatic regions may deviate from the expected ratio.
Mass Spectrometry (MS) A peak corresponding to the molecular weight of the dimer (approximately double that of the monomer) will be observed.

References

  • Hantzsch, A. R. (1881). Condensation of β-ketoesters, aldehydes, and ammonia to dihydropyridines. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Pachore, S. S., Ambhaikar, N. B., Siddaiah, V., Khobare, S. R., Kumar, S., Dahanukar, V. H., & Syam Kumar, U. K. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6), 1-9.
  • Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • OrgoSolver. (n.d.). Formation and Reactivity of Enolates. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 3-Oxo-3-pyridin-3-yl-propionitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile. This molecule is a critical building block in the development of pharmaceuticals and agrochemicals.[1][2] However, its synthesis is not without challenges, chief among them being the deactivation of the catalysts employed.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a practical, in-depth resource for troubleshooting and mitigating catalyst deactivation. We will move beyond simple procedural lists to explore the underlying chemical and physical reasons for catalyst failure, empowering you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide - Why Is My Catalyst Failing?

This section is structured to help you diagnose the specific cause of catalyst deactivation based on common experimental observations.

Q1: My reaction yield is progressively decreasing with each catalyst recycle. How do I diagnose the root cause?

A gradual loss of activity is the most common symptom of catalyst deactivation. The primary culprits are poisoning, fouling (coking), and thermal degradation (sintering).[3][4] The following diagnostic workflow can help you systematically identify the issue.

G start Start: Decreased Yield Observed q1 Run TGA on spent catalyst. Is there significant mass loss (>5%) above 200°C? start->q1 coking Diagnosis: Coking/Fouling. Carbonaceous deposits are blocking active sites. q1->coking Yes q2 Purify all reagents (substrate, acetonitrile, solvent) rigorously and rerun. Does activity improve? q1->q2 No poisoning Diagnosis: Poisoning. Impurities or the pyridine substrate itself are poisoning the catalyst. q2->poisoning Yes q3 Analyze catalyst morphology via TEM or metal dispersion via Chemisorption. Is there evidence of particle agglomeration? q2->q3 No sintering Diagnosis: Thermal Degradation (Sintering). High reaction temperatures caused loss of active surface area. q3->sintering Yes other Consider other mechanisms: - Leaching of active metal - Mechanical attrition q3->other No G cluster_0 Fresh Catalyst (High Activity) cluster_1 Sintered Catalyst (Low Activity) A B C D E F G H X Y label_arrow High Temperature (Sintering) cluster_1 cluster_1 cluster_0 cluster_0

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 3-Oxo-3-pyridin-3-yl-propionitrile using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of the structure of 3-Oxo-3-pyridin-3-yl-propionitrile, a key intermediate in the synthesis of various pharmaceutical agents, through the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causal relationships behind experimental choices, compare the target molecule with potential isomeric alternatives, and provide detailed, self-validating experimental protocols.

Introduction: The Imperative of Structural Integrity

This compound serves as a versatile building block in medicinal chemistry, particularly in the development of nicotinic receptor agonists and antagonists for neurological disorders.[1] Its precise molecular architecture is critical to its reactivity and, ultimately, the biological activity of the final drug substance. While one-dimensional (1D) NMR provides initial insights, complex molecules can present overlapping signals, necessitating the resolving power of 2D NMR techniques for definitive structural elucidation.[2] This guide will demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to unequivocally confirm the constitution of this compound.

The Subject of Investigation: this compound

Molecular Structure:

Caption: Chemical structure of this compound.

Distinguishing from Isomeric Alternatives

A crucial aspect of structural validation is the ability to differentiate the target molecule from its isomers. In the case of this compound, the primary alternatives are the pyridin-2-yl and pyridin-4-yl isomers.[2][3] The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, which are then further clarified by 2D NMR correlations.

IsomerKey Differentiating NMR Features
3-Oxo-3-pyridin-2-yl-propionitrile The proton on the carbon adjacent to the nitrogen (C6-H) is expected to be the most downfield signal in the aromatic region due to the strong deshielding effect of the nitrogen atom. The coupling patterns will reflect ortho, meta, and para relationships between the four pyridine protons.
This compound (Target) The proton at the C2 position of the pyridine ring will be the most deshielded, appearing as a distinct signal. The remaining three pyridine protons will exhibit characteristic ortho and meta couplings.
3-Oxo-3-pyridin-4-yl-propionitrile Due to the symmetry of the 4-substituted pyridine ring, only two distinct signals are expected in the aromatic region of the ¹H NMR spectrum, each integrating to two protons. These will appear as two doublets with a characteristic ortho coupling constant.

The 2D NMR Toolkit for Structural Elucidation

A combination of homonuclear and heteronuclear 2D NMR experiments provides a comprehensive and self-validating dataset for structural assignment.[4]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the first step in piecing together the proton spin systems within the molecule. It reveals which protons are coupled to each other, typically through two or three bonds.[5]

Caption: Workflow for COSY data acquisition and analysis.

Expected COSY Correlations for this compound:

  • Cross-peaks will be observed between adjacent protons on the pyridine ring, allowing for the sequential assignment of the aromatic spin system.

  • No cross-peaks are expected for the methylene protons (-CH₂-) with the pyridine protons, confirming their separation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons

The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, definitively assigning the carbon signals for all protonated carbons.[6]

Caption: Workflow for HSQC data acquisition and analysis.

Expected HSQC Correlations for this compound:

  • A cross-peak will correlate the methylene protons to their corresponding carbon signal.

  • Four distinct cross-peaks will be observed for the four protons on the pyridine ring, each correlating to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is the key to assembling the complete molecular structure by revealing long-range (two and three-bond) correlations between protons and carbons. This allows for the placement of quaternary carbons and the connection of different spin systems.

Caption: Workflow for HMBC data acquisition and analysis.

Key Expected HMBC Correlations for this compound:

  • The methylene protons should show a correlation to the carbonyl carbon (C=O) and the nitrile carbon (-C≡N), confirming the propionitrile side chain.

  • The methylene protons will also show a correlation to the C3 carbon of the pyridine ring, establishing the point of attachment.

  • Protons on the pyridine ring will show correlations to adjacent and geminal carbons within the ring, further confirming their assignments. For instance, the proton at C2 will show a strong ³J correlation to the C4 carbon.

  • Crucially, the pyridine protons will also show correlations to the carbonyl carbon, providing definitive proof of the connectivity between the pyridine ring and the oxo-propionitrile moiety.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter to avoid shimming issues.

NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and to assess the sample purity.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.

  • HSQC: A phase-sensitive gradient-selected HSQC experiment with multiplicity editing (if available) is recommended to differentiate CH/CH₃ from CH₂ signals.

  • HMBC: A gradient-selected HMBC experiment should be optimized for a long-range coupling constant of approximately 8 Hz to observe both ²J and ³J correlations.

Data Interpretation and Structural Validation: A Hypothetical Walkthrough

While actual experimental data for this compound is not publicly available in comprehensive detail, we can predict the expected 2D NMR correlations based on its structure and general NMR principles.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations:

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)COSY Correlations (with Proton at Position)HSQC CorrelationKey HMBC Correlations (from Proton at Position)
-CH₂- ~4.0~45-YesC=O, -C≡N, C3 (pyridine)
C2-H ~9.2~152C4-H, C6-HYesC4, C6, C=O
C4-H ~8.8~135C2-H, C5-HYesC2, C5, C6
C5-H ~7.5~124C4-H, C6-HYesC3, C4, C6
C6-H ~8.7~150C2-H, C5-HYesC2, C4, C5
C=O -~190-No-CH₂-
-C≡N -~115-No-CH₂-
C3 -~130-No-

By systematically analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra and comparing them to the predicted correlations in the table above, the structure of this compound can be unequivocally confirmed. The combination of these experiments provides a self-validating network of correlations that leaves no ambiguity in the final structural assignment.

Conclusion: The Power of 2D NMR in Drug Development

The rigorous structural validation of key intermediates like this compound is a non-negotiable step in the drug development pipeline. As demonstrated, a strategic application of 2D NMR spectroscopy provides a powerful and efficient means to achieve this confirmation. By understanding the principles behind each experiment and interpreting the resulting data in a holistic manner, researchers can proceed with confidence in the integrity of their chemical matter, a critical factor for successful and reproducible scientific outcomes.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved January 11, 2026, from [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.net. Retrieved January 11, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved January 11, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 11, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5.1: COSY Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved January 11, 2026, from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved January 11, 2026, from [Link]

  • How to interpret a HSQC NMR Spectrum. - YouTube. (2013, January 18). Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Oxo-3-pyridin-3-yl-propionitrile, a versatile building block for a range of nicotinic receptor agonists and antagonists, presents a recurring synthetic challenge. Its strategic importance in the development of therapeutics for neurological disorders, such as Alzheimer's disease and schizophrenia, necessitates a thorough understanding of its synthetic routes. This guide provides an in-depth, objective comparison of the primary methods for the synthesis of this compound, offering field-proven insights and supporting experimental data to inform methodological choices in both research and process development settings.

Introduction to a Key Pharmaceutical Intermediate

This compound, also known as 3-pyridinoylacetonitrile, possesses a unique molecular architecture combining a pyridine ring with a β-ketonitrile functionality. This arrangement makes it a highly reactive and valuable precursor for the construction of complex heterocyclic systems. The pyridine nitrogen offers a site for hydrogen bonding and potential coordination, while the β-ketonitrile moiety is primed for a variety of chemical transformations, including cyclization and condensation reactions.

Method 1: The Claisen Condensation of Nicotinic Acid Esters with Acetonitrile

The most prevalent and direct route to this compound is the Claisen condensation reaction between a nicotinic acid ester (e.g., ethyl nicotinate or methyl nicotinate) and acetonitrile. This classical carbon-carbon bond-forming reaction is driven by the formation of a stable enolate and is a cornerstone of organic synthesis.

The Underlying Chemistry: A Mechanistic Perspective

The Claisen condensation, in this context, involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the nicotinic acid ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile. The choice of base is critical and directly influences the reaction's efficiency and practicality.

Diagram of the Claisen Condensation Pathway

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products EthylNicotinate Ethyl Nicotinate Reaction_Center Claisen Condensation EthylNicotinate->Reaction_Center Electrophile Acetonitrile Acetonitrile Acetonitrile->Reaction_Center Base Strong Base (e.g., NaOEt, KOtBu) Base->Reaction_Center Deprotonation Target This compound Ethanol Ethanol Reaction_Center->Target Reaction_Center->Ethanol By-product

Caption: General workflow of the Claisen condensation for the synthesis of this compound.

Comparative Analysis of Base Systems

The selection of the base is a critical parameter in the Claisen condensation. Traditional methods often employ sodium ethoxide (NaOEt), while more contemporary approaches have explored the use of potassium tert-butoxide (KOtBu).

ParameterMethod 1A: Sodium EthoxideMethod 1B: Potassium tert-Butoxide
Starting Materials Ethyl Nicotinate, AcetonitrileEthyl Nicotinate, Acetonitrile
Base Sodium Ethoxide (NaOEt)Potassium tert-Butoxide (KOtBu)
Solvent Toluene, EthanolTetrahydrofuran (THF)
Temperature Reflux (approx. 80-110 °C)Room Temperature to Reflux
Reaction Time 6 - 12 hours2 - 6 hours
Reported Yield 60-75%70-85%
Advantages Readily available and inexpensive base.Higher yields, milder reaction conditions, shorter reaction times.
Disadvantages Requires higher temperatures, longer reaction times, and can lead to side reactions.More expensive base, requires strictly anhydrous conditions.
Experimental Protocols

Method 1A: Synthesis using Sodium Ethoxide

  • Preparation: To a flame-dried three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add dry toluene (150 mL) and freshly prepared sodium ethoxide (1.2 equivalents).

  • Reaction Initiation: Add a mixture of ethyl nicotinate (1.0 equivalent) and dry acetonitrile (1.5 equivalents) dropwise to the stirred suspension at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method 1B: Synthesis using Potassium tert-Butoxide

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (100 mL).

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of ethyl nicotinate (1.0 equivalent) and dry acetonitrile (1.5 equivalents) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Method 2: Alternative Synthesis via Acylation of a Pre-formed Nitrile Anion

An alternative approach involves the pre-formation of the acetonitrile anion using a strong, non-nucleophilic base, followed by acylation with a nicotinoyl derivative, such as nicotinoyl chloride. This method can offer advantages in terms of controlling the reactivity and minimizing side reactions.

The Underlying Chemistry: A Stepwise Approach

This method decouples the deprotonation and acylation steps. A strong base, such as lithium diisopropylamide (LDA), is used to quantitatively generate the lithium salt of acetonitrile. This pre-formed nucleophile is then reacted with an activated nicotinic acid derivative.

Diagram of the Acylation of a Pre-formed Nitrile Anion Pathway

Acylation_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Acylation Acetonitrile Acetonitrile Enolate Lithium Acetonitrile Enolate Acetonitrile->Enolate LDA LDA LDA->Enolate NicotinoylChloride Nicotinoyl Chloride Target This compound NicotinoylChloride->Target Enolate2 Lithium Acetonitrile Enolate Enolate2->Target

Caption: Stepwise workflow for the synthesis via acylation of a pre-formed nitrile anion.

Performance and Practical Considerations
ParameterMethod 2: Acylation of Pre-formed Nitrile Anion
Starting Materials Nicotinoyl Chloride, Acetonitrile
Base Lithium Diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 1 - 3 hours
Reported Yield 75-90%
Advantages High yields, excellent control over the reaction, suitable for sensitive substrates.
Disadvantages Requires cryogenic temperatures, use of a highly reactive and moisture-sensitive base (LDA).
Experimental Protocol
  • Enolate Formation: To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at this temperature to form LDA. Then, add dry acetonitrile (1.0 equivalent) dropwise and stir for another 30 minutes.

  • Acylation: Add a solution of nicotinoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared lithium acetonitrile enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthesis method for this compound depends on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.

  • For large-scale production , the Claisen condensation with sodium ethoxide remains a viable and cost-effective option, despite the harsher conditions and potentially lower yields. Process optimization can likely mitigate some of these drawbacks.

  • For laboratory-scale synthesis and medicinal chemistry applications , where higher purity and yield are often prioritized, the Claisen condensation using potassium tert-butoxide offers a significant advantage due to its milder conditions and improved efficiency.

  • The acylation of a pre-formed nitrile anion provides the highest level of control and often the best yields, making it an excellent choice for the synthesis of valuable and complex analogs, although the requirement for cryogenic conditions and the use of LDA may limit its applicability in some settings.

Ultimately, a careful evaluation of the experimental data and a thorough risk assessment are essential for selecting the most suitable and robust synthetic strategy for this important pharmaceutical intermediate.

References

  • Kroeker, E. H., & McElvain, S. M. (1934). The Acylation of Acetonitrile. Journal of the American Chemical Society, 56(5), 1171–1173. [Link]

  • Rathke, M. W., & Deitch, J. (1971). The reaction of lithium ester enolates with acylating agents. A convenient procedure for the synthesis of β-keto esters. Tetrahedron Letters, 12(33), 2953–2956. [Link]

  • O'Neil, G. W., & Katsonis, P. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(6), 1161–1163. [Link]

A Comparative Guide to the Reactivity of 3-Oxo-3-pyridin-3-yl-propionitrile and 3-Oxo-3-pyridin-2-yl-propionitrile for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, β-ketonitriles containing a pyridine scaffold are invaluable building blocks for the synthesis of a diverse array of pharmacologically relevant molecules. Among these, the isomeric pair, 3-oxo-3-pyridin-3-yl-propionitrile and 3-oxo-3-pyridin-2-yl-propionitrile, present a compelling case study in how subtle structural changes can profoundly influence chemical reactivity. This guide provides an in-depth, objective comparison of their performance in common synthetic transformations, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal isomer for their specific drug development and discovery workflows.

Structural and Electronic Properties: The Decisive Influence of Nitrogen's Position

The fundamental difference between these two isomers lies in the position of the nitrogen atom within the pyridine ring relative to the 3-oxopropionitrile side chain. This seemingly minor variation dictates the electronic and steric environment of the reactive centers within the molecule, namely the carbonyl group and the active methylene group.

  • This compound (meta-isomer): The nitrogen atom is at the meta-position. Its electron-withdrawing inductive effect influences the side chain, but there is no direct resonance effect on the carbonyl group.

  • 3-Oxo-3-pyridin-2-yl-propionitrile (ortho-isomer): The nitrogen atom is at the ortho-position. This proximity leads to a more pronounced inductive electron withdrawal from the carbonyl carbon, increasing its electrophilicity. Furthermore, the lone pair of electrons on the nitrogen can potentially participate in chelation with metal ions or influence the conformation of the side chain.

The pyridine nitrogen's position significantly impacts the acidity of the α-hydrogens (the methylene protons). The increased acidity in pyridyl-substituted compounds compared to their benzene analogs is due to the inductive effect of the electronegative nitrogen and resonance stabilization of the resulting carbanion.[1] Generally, protons at positions ortho (C2) and para (C4) to the pyridine nitrogen are more acidic than those at the meta (C3) position.[1] This suggests that the methylene protons of 3-oxo-3-pyridin-2-yl-propionitrile are likely more acidic and therefore more readily deprotonated than those of the 3-yl isomer.

Structural_Comparison cluster_0 This compound cluster_1 3-Oxo-3-pyridin-2-yl-propionitrile 3-yl Structure of 3-yl isomer 3-yl_props Nitrogen at meta-position Less pronounced inductive effect on carbonyl No direct resonance with carbonyl 2-yl_props Nitrogen at ortho-position Stronger inductive effect on carbonyl Potential for chelation 3-yl_props->2-yl_props Positional Isomerism Leads to Reactivity Differences 2-yl Structure of 2-yl isomer

Caption: Comparison of this compound and 3-oxo-3-pyridin-2-yl-propionitrile structures.

Comparative Reactivity in Key Synthetic Transformations

The aforementioned structural and electronic differences manifest in the reactivity of these isomers in various synthetic protocols. While direct comparative studies are not abundant in the literature, an analysis of their behavior in analogous reactions provides valuable insights.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[2][3] In the context of these β-ketonitriles, the reaction typically proceeds with an aldehyde at the active methylene position. The rate-determining step is often the deprotonation of the active methylene group.

Given the anticipated higher acidity of the methylene protons in 3-oxo-3-pyridin-2-yl-propionitrile , it is expected to exhibit a higher reactivity in Knoevenagel condensations under basic conditions, potentially requiring milder bases or shorter reaction times compared to the 3-yl isomer.

Experimental Protocol: A Representative Knoevenagel Condensation

  • To a solution of the respective 3-oxo-3-pyridinyl-propionitrile (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or L-proline (0.1 mmol).[4]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

A comparative study employing this protocol would likely demonstrate a faster reaction rate for the 2-yl isomer.

Gewald Reaction

The Gewald three-component reaction is a powerful method for the synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base.[5][6][7] Both pyridyl-β-ketonitriles can serve as the active methylene nitrile component.

The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6] Therefore, the enhanced reactivity of 3-oxo-3-pyridin-2-yl-propionitrile in the Knoevenagel condensation is expected to translate to a more facile entry into the Gewald reaction pathway. This could lead to higher yields or allow for the use of less reactive carbonyl components.[8]

Gewald_Reaction start Ketone/ Aldehyde product 2-Aminothiophene Derivative start->product nitrile 3-Oxo-3-pyridin-X-yl- propionitrile nitrile->product sulfur Sulfur (S8) sulfur->product base Base (e.g., Morpholine) base->product

Caption: Generalized workflow for the Gewald three-component reaction.

Multicomponent Reactions for Heterocycle Synthesis

Both isomers are extensively used as precursors in multicomponent reactions (MCRs) to generate diverse heterocyclic libraries, such as pyridopyrimidines and chromenopyridines.[9][10][11] In these reactions, the β-ketonitrile often participates in a series of tandem reactions, including Michael additions and cyclocondensations.[12][13][14]

The electrophilicity of the carbonyl carbon is a critical factor in many of these transformations. The stronger inductive effect of the nitrogen atom in the ortho position makes the carbonyl group of 3-oxo-3-pyridin-2-yl-propionitrile more susceptible to nucleophilic attack. This enhanced electrophilicity can be advantageous in reactions where the carbonyl group is the primary site of reaction, potentially leading to faster reaction rates and higher yields.

Table 1: Summary of Expected Reactivity Differences

Reaction TypeThis compound (meta)3-Oxo-3-pyridin-2-yl-propionitrile (ortho)Rationale for Difference
Knoevenagel Condensation Moderate reactivityHigher reactivityIncreased acidity of methylene protons in the 2-yl isomer.
Gewald Reaction Good substratePotentially more efficient substrateFaster initial Knoevenagel condensation step for the 2-yl isomer.
Nucleophilic attack at Carbonyl Less electrophilic carbonylMore electrophilic carbonylStronger inductive electron withdrawal by the ortho-nitrogen.
Chelation with Metal Catalysts Less likelyMore prone to chelationProximity of the pyridine nitrogen and carbonyl oxygen in the 2-yl isomer.

Practical Considerations and Synthesis

Both isomers are commercially available from various suppliers.[15][16][17][18][19][20] Their synthesis is typically achieved through the Claisen condensation of the corresponding methyl pyridylcarboxylate with acetonitrile in the presence of a strong base like sodium hydride.[15]

Experimental Protocol: Synthesis of this compound [15]

  • To a stirred solution of methyl nicotinate (1.0 eq) in dry toluene at 0 °C, slowly add sodium hydride (2.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acetonitrile (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux for 48-72 hours.

  • After cooling, quench the reaction with ice-cold water.

  • Acidify the aqueous layer with glacial acetic acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

A similar procedure can be followed for the synthesis of the 2-yl isomer, starting from methyl picolinate.

Conclusion and Recommendations

The choice between this compound and 3-oxo-3-pyridin-2-yl-propionitrile is not arbitrary and should be guided by the specific requirements of the intended synthetic transformation.

  • 3-Oxo-3-pyridin-2-yl-propionitrile is the recommended choice for reactions that are initiated by the deprotonation of the active methylene group, such as the Knoevenagel and Gewald reactions. Its enhanced reactivity may lead to improved efficiency and broader substrate scope. Additionally, its more electrophilic carbonyl group can be advantageous in reactions involving nucleophilic attack at this position. The potential for chelation should also be considered when employing metal-based catalysts.

  • This compound remains a valuable and versatile building block. Its slightly lower reactivity may be beneficial in cases where selectivity is a concern, or when a less vigorous reaction is desired to avoid side products.

Ultimately, the optimal choice will depend on the specific reaction conditions and the desired outcome. Researchers are encouraged to perform small-scale comparative experiments to determine the most suitable isomer for their particular application. This informed decision-making process will undoubtedly accelerate the discovery and development of novel chemical entities.

References

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  • Google Patents.
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  • ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. [Link]

  • Nayl, A. A., et al. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules, 27(9), 2913. [Link]

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A Comparative Guide to 3-Oxo-3-pyridin-3-yl-propionitrile and 3-Oxo-3-pyridin-4-yl-propionitrile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, pyridyl-containing scaffolds are indispensable building blocks for developing novel therapeutics. Among these, the isomeric β-ketonitriles, 3-Oxo-3-pyridin-3-yl-propionitrile and 3-Oxo-3-pyridin-4-yl-propionitrile, serve as versatile intermediates. While structurally similar, the positional difference of the nitrogen atom within the pyridine ring imparts distinct electronic, steric, and physicochemical properties. This guide provides an in-depth, objective comparison of these two critical reagents, offering experimental data, synthetic protocols, and field-proven insights to aid researchers in selecting the optimal isomer for their specific drug discovery and development programs.

Part 1: Structural and Physicochemical Properties: A Tale of Two Isomers

The core structure of both molecules is a β-ketonitrile, characterized by a ketone and a nitrile group separated by a methylene (-CH₂) bridge. This arrangement is pivotal to their reactivity. The defining difference lies in the placement of the pyridine nitrogen: at the 3-position (meta) for this compound and the 4-position (para) for its isomer. This seemingly minor change has profound implications for the molecule's electronic character.

The nitrogen in the 4-position exerts a stronger electron-withdrawing effect on the carbonyl group through resonance, which in turn increases the acidity of the adjacent methylene protons. This difference in acidity is a cornerstone of their differential reactivity in subsequent synthetic transformations.

Caption: General keto-enol tautomeric equilibrium in β-ketonitriles.

Part 2: Spectroscopic Characterization

Distinguishing between the two isomers is straightforward using standard spectroscopic techniques. The primary differences arise from the symmetry and electronic environment of the pyridine ring protons.

  • ¹H NMR Spectroscopy: The most telling region is the aromatic zone (typically ~7.5-9.2 ppm).

    • This compound: Will exhibit a more complex splitting pattern with four distinct aromatic proton signals, corresponding to the protons at the 2, 4, 5, and 6 positions of the pyridine ring.

    • 3-Oxo-3-pyridin-4-yl-propionitrile: Due to symmetry, will show a simpler pattern, typically two doublets (or more complex multiplets appearing as doublets) corresponding to the identical protons at the 2 and 6 positions, and the identical protons at the 3 and 5 positions.

    • The methylene (-CH₂) protons for both isomers will appear as a singlet, typically in the range of 4.0-4.8 ppm, with the exact shift depending on the solvent and the keto-enol equilibrium.

  • FT-IR Spectroscopy: Both isomers will display characteristic peaks for:

    • C≡N (nitrile) stretch: A sharp, medium-intensity band around 2250-2270 cm⁻¹.

    • C=O (ketone) stretch: A strong, sharp band around 1690-1720 cm⁻¹. The exact position may vary, with the more conjugated 4-pyridyl isomer potentially showing this band at a slightly lower wavenumber.

    • C=C and C=N (aromatic) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Part 3: Synthesis and Reactivity

General Synthetic Approach: The Claisen Condensation

The most prevalent and efficient method for synthesizing these compounds is the Claisen condensation. [1][2]This reaction involves the base-catalyzed condensation of a pyridine carboxylic acid ester (e.g., methyl or ethyl nicotinate/isonicotinate) with acetonitrile. [3]A strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide is required to deprotonate acetonitrile, forming the nucleophile that attacks the ester's carbonyl group. [4]

G Start Pyridine Carboxylic Acid Ester + Acetonitrile Base Add Strong Base (e.g., NaH in Toluene) Start->Base Reflux Heat / Reflux Base->Reflux Workup Acidic Workup (e.g., HCl or Acetic Acid) Reflux->Workup Product Isomeric 3-Oxo-3-pyridin-yl-propionitrile Workup->Product

Caption: General workflow for the Claisen synthesis of target compounds.

Detailed Experimental Protocol: Synthesis of 3-Oxo-3-pyridin-4-yl-propionitrile

This protocol is adapted from established literature procedures and serves as a reliable method for gram-scale synthesis. [5][6] Trustworthiness & Safety: This protocol involves the use of sodium hydride, which is highly reactive and flammable, especially upon contact with water or protic solvents. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a properly functioning fume hood. Anhydrous solvents are critical for reaction success. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

  • Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, a magnetic stirrer, and a dropping funnel.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene via cannula and begin stirring to create a slurry.

  • Ester Addition: Add methyl isonicotinate (1.0 equivalent) dissolved in anhydrous toluene to the slurry.

  • Reaction Initiation: Heat the mixture to 90 °C.

  • Acetonitrile Addition: Add anhydrous acetonitrile (4.5-5.0 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, maintain the reaction at reflux (or 90-100 °C) for 12-18 hours. The product will precipitate as its sodium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the solid precipitate by filtration and wash with hexanes to remove mineral oil.

    • Carefully dissolve the solid in cold water.

    • Adjust the pH of the aqueous solution to 5-6 using 6N HCl. The product will precipitate.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Reactivity

The primary site of reactivity for both isomers is the α-methylene group. The protons on this carbon are acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, making these compounds ideal starting materials for a variety of subsequent reactions, including:

  • Alkylation: Introducing alkyl chains.

  • Acylation: Adding acyl groups.

  • Condensation Reactions: Reacting with aldehydes or ketones.

  • Heterocycle Formation: Serving as a 1,3-dicarbonyl equivalent for building rings like pyrazoles, isoxazoles, and pyrimidines. [7] As previously noted, the 3-oxo-3-pyridin-4-yl-propionitrile is expected to be more acidic due to the superior ability of the 4-pyridyl group to stabilize the negative charge of the enolate via resonance. This means it can be deprotonated under milder basic conditions compared to its 3-pyridyl counterpart, a critical consideration for reaction planning and avoiding side reactions.

Part 4: Applications in Medicinal Chemistry and Drug Development

The choice between the 3-pyridyl and 4-pyridyl isomers is a strategic decision in drug design, driven by the specific requirements of the biological target.

  • This compound: This isomer is a documented key intermediate in the synthesis of modulators for the nicotinic acetylcholine receptor (nAChR). [6][8]The 3-pyridyl nitrogen acts as a hydrogen bond acceptor, and its specific spatial orientation is often crucial for achieving the desired binding affinity and selectivity for nAChR subtypes, which are important targets for neurological disorders like Alzheimer's disease and schizophrenia.

  • 3-Oxo-3-pyridin-4-yl-propionitrile: This isomer has demonstrated broader utility. It is also used as a precursor for compounds targeting neurological disorders. [9]Furthermore, its derivatives are explored in agrochemical development as potential pesticides and herbicides. [9]The more accessible 4-pyridyl nitrogen can engage in different hydrogen bonding networks compared to the 3-pyridyl isomer, potentially leading to interactions with a wider range of biological targets. This has led to its investigation in developing agents with potential anti-inflammatory and anti-cancer activities.

Conclusion

While this compound and 3-Oxo-3-pyridin-4-yl-propionitrile share a common synthetic heritage and reactive profile, their utility is governed by the electronic and steric consequences of their nitrogen placement.

  • Choose this compound for synthetic campaigns where the specific meta-orientation of the nitrogen as a hydrogen bond acceptor is a known requirement for target engagement, particularly in established nAChR modulator scaffolds.

  • Choose 3-Oxo-3-pyridin-4-yl-propionitrile for broader exploratory synthesis and when enhanced acidity of the methylene protons is desired for facilitating subsequent reactions. Its symmetrical nature and potent electronic effects make it a versatile building block for diverse therapeutic areas, from neuroscience to oncology.

Ultimately, the selection between these valuable isomers should be guided by a deep understanding of the target's structure-activity relationship and the desired physicochemical properties of the final drug candidate.

References

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A Comparative Guide to the Biological Activity of 3-Oxo-3-pyridin-3-yl-propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that holds a prominent place in medicinal chemistry and drug design. It is the second most common heterocycle found in drugs approved by the FDA, a testament to its versatile biological activity.[1] Molecules incorporating the pyridine moiety exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific class of these compounds: derivatives of 3-Oxo-3-pyridin-3-yl-propionitrile. By analyzing and comparing their biological activities through experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.

The core structure, characterized by a pyridine ring linked to a propanenitrile backbone with a keto group, serves as a versatile template for chemical modification. These modifications significantly influence the compound's interaction with biological targets, leading to a diverse range of activities. This document synthesizes data from multiple studies to objectively compare the performance of various derivatives, detailing the experimental frameworks used to validate their efficacy.

Comparative Analysis of Biological Activities

The functionalization of the this compound core has yielded derivatives with significant potential in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity: A New Generation of Oxazolidinone Analogs

A significant body of research has focused on synthesizing 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which can be seen as analogs of the antibiotic linezolid. By replacing the B ring of linezolid with a pyridine ring and introducing various substituents, researchers have developed compounds with potent activity, particularly against Gram-positive bacteria.[3]

Several studies have demonstrated that these derivatives exhibit a broad spectrum of activity against clinically relevant pathogens.[4][5] For instance, compounds 21b, 21d, 21e, and 21f from one study showed strong antibacterial effects comparable to linezolid against five different Gram-positive bacterial strains.[3] Another study highlighted compound 12e for its potent activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL.[4][5]

Data Summary: Antibacterial Potency (MIC, μg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 3-(pyridine-3-yl)-2-oxazolidinone derivatives against a panel of Gram-positive bacteria. Lower MIC values indicate higher potency.

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)Reference
9g 32-64>256>256>256[6]
12e ---16[4][5]
21b -Strong Activity--[3]
21d -Strong Activity--[3]
Linezolid -Strong Activity--[3]

Structure-Activity Relationship (SAR) Insights: The antibacterial efficacy of these derivatives is closely tied to their chemical structure. Studies suggest that the nature of substituents on the pyridine ring and associated side chains plays a critical role in their activity.[3] Molecular docking studies have been employed to predict the binding modes of these compounds, suggesting they may interact with bacterial ribosomes, similar to other oxazolidinone antibiotics.[3][5] Furthermore, compounds like 21d have shown a reduced tendency for resistance development compared to linezolid and exhibit significant activity against biofilm formation, a key factor in chronic infections.[3]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Derivatives containing the pyridine scaffold have also emerged as promising candidates for anticancer drug development.[1] Their mechanism often involves inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various cancer cell lines.[7][8]

Research into novel 1,3,4-oxadiazole derivatives incorporating a pyridyl group has demonstrated significant cytotoxic effects.[7] For example, compound 3e , a 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, showed marked viability reduction in both HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines.[7] Similarly, studies on pyrido[2,3-d]pyrimidine and pyrrolo[2,1-b][3][4]benzothiazole derivatives have identified compounds with higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells than the standard chemotherapeutic drug doxorubicin.[9]

Data Summary: In Vitro Cytotoxicity

This table presents the cytotoxic effects of selected pyridine derivatives on human cancer cell lines.

CompoundCell LineConcentration (µM)Exposure Time (h)Cell Viability (%)Reference
3c HT-29102473.2[7]
3d HT-29102464.0[7]
3e HT-29502439.0[7]
3c MDA-MB-231102457.2[7]
3e MDA-MB-231502423.8[7]
7a, 7d NCI-H460, HepG2, HCT-116--Higher cytotoxicity than Doxorubicin
9a, 9d NCI-H460, HepG2, HCT-116--Higher cytotoxicity than Doxorubicin

Mechanistic Insights: The anticancer action of these compounds is multifaceted. Predictive studies suggest that they may act as inhibitors of key signaling pathways, such as the STAT3 transcription factor.[7] Experimental evidence shows they can induce apoptosis and perturb the cell cycle, with some compounds causing arrest in the G0–G1 phase.[7][8] The presence and position of specific functional groups, such as -OMe, -OH, and -C=O, have been found to enhance antiproliferative activity, while bulky groups or halogens may diminish it.[1]

Other Notable Biological Activities

Beyond their antibacterial and anticancer properties, certain derivatives have been evaluated for other therapeutic applications:

  • Anthelmintic Activity: A study on 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives found that compound 11b was effective against the earthworm Pheretima posthuma, indicating potential as an anthelmintic agent.[5]

  • Anti-inflammatory and Antioxidant Activity: Pyrrolo[3,4-d]pyridazinone derivatives have demonstrated both antioxidant and anti-inflammatory effects.[10] Some pyridine derivatives are also known to inhibit matrix metalloproteinases (MMPs), enzymes involved in inflammation.[2]

Experimental Protocols & Methodologies

The reliability of biological activity data hinges on robust and standardized experimental protocols. Below are methodologies commonly employed in the evaluation of these derivatives.

Protocol 1: General Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

This protocol provides a generalized pathway for synthesizing the core oxazolidinone structure, which can then be further modified.

Synthesis_Workflow start Starting Materials (e.g., Pyridine Precursor) step1 Intermediate Synthesis (Multi-step reactions to build oxazolidinone ring) start->step1 Reagents, Solvents step2 Functionalization (Addition of side chains, e.g., R1 groups) step1->step2 Coupling Agents step3 Purification (Column Chromatography) step2->step3 Crude Product step4 Characterization (NMR, LC-MS) step3->step4 Purified Compound final Final Derivative step4->final Verified Structure MIC_Workflow prep_compounds Prepare Serial Dilutions of Test Compounds inoculation Inoculate Microtiter Plate Wells (Compounds + Bacteria + Broth) prep_compounds->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate Plate (e.g., 37°C for 18-24h) inoculation->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic Cytotoxicity_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells incubation Incubate for 24h or 48h treat_cells->incubation add_reagent Add MTS/MTT Reagent incubation->add_reagent incubation2 Incubate for 1-4h add_reagent->incubation2 measure_abs Measure Absorbance (e.g., at 490 nm) incubation2->measure_abs calc_viability Calculate Cell Viability (%) measure_abs->calc_viability

Sources

A Comparative Guide to the Purity Assessment of Commercial 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Pharmaceutical Intermediate

3-Oxo-3-pyridin-3-yl-propionitrile is a pivotal building block in synthetic organic chemistry, frequently serving as a key intermediate in the development of active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a pyridine ring, a ketone, and a nitrile group, offers versatile reaction sites for constructing more complex molecules. The quality and purity of this intermediate are not trivial matters; they directly influence the critical quality attributes (CQAs) of the final API, including its efficacy, safety, and stability.[2] Impurities introduced at this stage can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of commercial this compound. We will move beyond simple protocol recitation to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating purity assessment strategies. Our focus is on generating reliable, reproducible data that ensures batch-to-batch consistency and supports confident decision-making in a research and development setting.

The First Line of Scrutiny: The Certificate of Analysis (CoA)

Every commercial batch of a chemical intermediate is accompanied by a Certificate of Analysis (CoA). This document is the supplier's statement of quality. However, it is incumbent upon the end-user to independently verify its claims. A thorough CoA review should confirm:

  • Identity: Confirmation of the compound's structure.

  • Purity/Assay: The percentage of the desired compound, typically determined by a primary analytical method like HPLC or GC. Commercial grades often range from ≥95% to ≥98%.[3][4]

  • Impurities: Identification and quantification of any known impurities.

  • Residual Solvents: Levels of solvents used in the final purification step.

  • Physical Properties: Appearance, melting point, etc.

Trustworthiness in a supplier is built on the consistency and accuracy of their CoAs. However, for critical applications, especially in drug development, independent verification is a non-negotiable component of quality control.[5][6]

Core Analytical Techniques: An Objective Comparison

The selection of an analytical method is dictated by the specific question being asked. Is the goal a routine quality check, an absolute purity assignment, or the identification of an unknown contaminant? Here, we compare the most relevant techniques for -Oxo-3-pyridin-3-yl-propionitrile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Expertise & Experience: For a molecule like this compound, a reverse-phase (RP) C18 column is the logical starting point due to the compound's moderate polarity. A UV detector is ideal, as the pyridine ring provides a strong chromophore. The choice of a gradient elution (e.g., water/acetonitrile) over an isocratic one is crucial. A gradient ensures that impurities with a wide range of polarities can be separated and eluted with good peak shape in a single run, which is essential for a comprehensive purity profile. Purity is typically reported as "% area," which assumes that all eluting compounds have a similar response factor at the detection wavelength. While convenient, this is an estimation and not an absolute measure of purity.

  • Trustworthiness: A self-validating HPLC method must include system suitability tests (SSTs). Before running any samples, a standard injection is used to verify that the system is performing correctly. Key SST parameters include:

    • Resolution (Rs): Ensures baseline separation between the main peak and the closest eluting impurity.

    • Tailing Factor (Tf): Confirms good peak shape, which is critical for accurate integration.

    • Repeatability (%RSD): Multiple injections of the same standard should yield consistent peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike HPLC, qNMR is a primary analytical method capable of providing an absolute purity value without the need for a chemically identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.

  • Expertise & Experience: The key to a successful qNMR experiment is the selection of a suitable internal standard (IS). The IS must be of high, certified purity, stable, and possess signals that do not overlap with the analyte. For this compound, an ideal IS would be something like maleic acid or 1,4-dinitrobenzene. The causality here is critical: we choose specific, well-resolved protons on both the analyte and the IS for integration. For instance, the singlet from the methylene group (–CH2–) in the analyte is an excellent candidate. The experiment must be run with a sufficiently long relaxation delay (d1) to ensure complete T1 relaxation for all relevant protons, a step often overlooked that is paramount for accurate quantification.

  • Trustworthiness: The self-validating nature of qNMR comes from its inherent stoichiometry. The purity is calculated from fundamental constants and the precisely weighed masses of the sample and internal standard. The result is traceable to the SI unit (mole) and provides a high degree of confidence, making it an excellent technique for qualifying in-house or secondary reference standards.

Mass Spectrometry (MS)

While not a primary tool for quantification on its own, Mass Spectrometry, particularly when coupled with a separation technique like LC or GC, is unparalleled for impurity identification.

  • Expertise & Experience: When an unknown peak is observed in an HPLC chromatogram, LC-MS is the logical next step. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, we can determine its molecular weight.[7] For this compound (MW: 146.15 g/mol ), an impurity peak at m/z 164 might suggest the presence of a hydrolysis product where the nitrile group has converted to a carboxylic acid and subsequently esterified with methanol from the mobile phase. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental formula, which dramatically narrows down the possibilities for the impurity's structure.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For purity assessment, it relies on the principle of melting point depression.

  • Expertise & Experience: This technique is best suited for assessing very pure (>98.5%), crystalline materials. The presence of impurities broadens the melting endotherm and lowers the melting point. The Van't Hoff equation is used to calculate the mole percent of impurities. DSC is an excellent orthogonal technique to chromatography, as it is insensitive to impurities that co-elute in HPLC but sensitive to those that are soluble in the melt of the main component.

Comparative Analysis Summary

The following table provides a comparative overview of the discussed analytical techniques.

FeatureHPLC-UVqNMRLC-MSDSC
Principle Relative (Comparison to Standard)Absolute (Primary Method)Qualitative/RelativeAbsolute (Thermodynamic)
Primary Use Purity/Impurity QuantificationAbsolute Purity AssayImpurity IdentificationPurity of High-Purity Solids
Sensitivity High (ppm levels)Moderate (0.1% w/w)Very High (ppb levels)Low (0.1-2 mol%)
Specificity High (with good separation)Very High (Structural Info)Very High (Mass-based)Moderate (depends on impurity)
Throughput HighModerateHighLow
Key Advantage Robust, widely availableNo identical standard neededDefinitive impurity IDOrthogonal to chromatography
Key Limitation Requires reference standardLower sensitivity than HPLCQuantification is complexOnly for crystalline solids

Detailed Experimental Protocols

The following protocols are designed to be self-validating and reflect best practices in an analytical chemistry laboratory.

Protocol 1: Purity Determination by RP-HPLC

This method is designed for the routine purity analysis of this compound.

  • Instrumentation & Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. The final concentration is ~1 mg/mL.

  • System Suitability Test (SST):

    • Inject the sample solution six times.

    • Acceptance Criteria:

      • %RSD of the main peak area must be ≤ 2.0%.

      • Tailing factor for the main peak must be between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the sample solution once.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Absolute Purity Assay by ¹H-qNMR

This method provides a highly accurate, absolute purity value for a batch of this compound, ideal for qualifying a reference standard.

  • Instrumentation & Conditions:

    • NMR Spectrometer: 400 MHz or higher.

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Internal Standard (IS): Maleic Acid (Certified purity >99.5%).

    • Relaxation Delay (d1): 30 seconds (causality: this ensures full relaxation of all protons, which is critical for accurate integration).

    • Number of Scans (ns): 8 or 16.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (Sample) into a clean vial.

    • Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire the ¹H-NMR spectrum using the parameters above.

    • Phase and baseline the spectrum carefully.

    • Integrate the following signals:

      • Analyte (A): The singlet corresponding to the methylene protons (–CH2–), typically around 4.3 ppm (Number of protons, N_A = 2).

      • Internal Standard (IS): The singlet corresponding to the two vinyl protons of maleic acid, typically around 6.3 ppm (Number of protons, N_IS = 2).

  • Calculation:

    • The purity (P_A) of the analyte is calculated using the following formula:

      • P_A (%) = (I_A / I_IS) x (N_IS / N_A) x (MW_A / MW_IS) x (m_IS / m_A) x P_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight (Analyte: 146.15 g/mol ; IS: 116.07 g/mol )

        • m = Mass weighed

        • P_IS = Purity of the Internal Standard

Integrated Purity Assessment Workflow

A robust purity assessment strategy does not rely on a single technique. It integrates multiple orthogonal methods to build a complete picture of the sample's quality.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Routine QC & Impurity Profiling cluster_2 Investigation & Characterization cluster_3 Absolute Purity Assignment Receive Receive Commercial Sample CoA Review Certificate of Analysis (CoA) Receive->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC Purity Test (% Area) Visual->HPLC Impurity_Check Impurity Profile Meets Spec? HPLC->Impurity_Check qNMR qNMR Assay (Absolute Purity) HPLC->qNMR For Reference Standard Qualification LCMS LC-MS for Impurity ID Impurity_Check->LCMS No / New Impurity Final Issue Final Purity Statement & Release Batch Impurity_Check->Final Yes NMR_Struct 1D/2D NMR for Structure Elucidation LCMS->NMR_Struct DSC Orthogonal Check by DSC (If >98.5% Pure) qNMR->DSC qNMR->Final

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The purity assessment of a critical pharmaceutical intermediate like this compound demands a multi-faceted, evidence-based approach. While HPLC provides an indispensable tool for routine quality control and impurity profiling, it should be complemented by other techniques for a complete understanding. qNMR offers an unambiguous, absolute purity value essential for qualifying reference materials, while LC-MS is the definitive tool for identifying unknown impurities. By understanding the causality behind the choice of each technique and implementing self-validating protocols, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and successful downstream applications in drug discovery and development.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0. (n.d.). ChemicalBook.
  • 3-Oxo-3-pyridin-4-yl-propionitrile. (n.d.). Chem-Impex.
  • 3-Oxo-3-(pyridin-2-yl)propanenitrile. (n.d.). CymitQuimica.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
  • This compound. (n.d.). Methylamine Supplier.
  • 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823. (n.d.). PubChem.
  • 3-Oxo-3-(pyridin-2-yl)propanenitrile | 54123-21-6. (n.d.). Sigma-Aldrich.
  • 3-oxo-3-(pyridin-4-yl)propanenitrile. (n.d.). An He Biopharm Limited.
  • How Do Chemical Manufacturers Assess Purity?. (n.d.). Moravek, Inc.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • A Researcher's Guide to Purity Assessment of Synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene. (n.d.). Benchchem.
  • Simultaneous Analysis for Drug Purity Test and Quantitative Assay. (n.d.).

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for Beta-Ketonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Importance of Beta-Ketonitriles

Beta-ketonitriles are a critical class of organic intermediates, prized for their versatile reactivity that enables the construction of a wide array of complex molecules.[1] Their unique bifunctional nature, possessing both a ketone and a nitrile group, makes them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations, including the formation of various heterocyclic systems like pyridines, pyrimidines, and pyrazoles.[3] Given their significance, the development of efficient and selective catalytic methods for their synthesis is a paramount concern for researchers in both academic and industrial settings. This guide provides a comparative analysis of the leading catalytic systems for beta-ketonitrile synthesis, offering insights into their mechanisms, performance, and practical considerations to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Systems: A Comparative Overview

The synthesis of beta-ketonitriles can be broadly achieved through several catalytic strategies, each with its own set of advantages and limitations. We will explore three major classes of catalysts: homogeneous catalysts, heterogeneous catalysts, and biocatalysts. The choice of catalyst profoundly impacts the reaction's efficiency, selectivity, substrate scope, and overall sustainability.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, which exist in the same phase as the reactants, are often lauded for their high activity and selectivity under mild reaction conditions.[4] This is largely due to the well-defined nature of the active species and the absence of mass transfer limitations.

The Claisen condensation of an ester with a nitrile is a foundational method for beta-ketonitrile synthesis.[5][6] This reaction is typically promoted by a strong base. While traditional bases like sodium amide have been used, modern variations often employ potassium tert-butoxide (KOt-Bu), which offers a more environmentally benign and economical option.[1]

Mechanism of Base-Promoted Acylation: The reaction is initiated by the deprotonation of the α-carbon of the nitrile by the strong base, forming a nucleophilic nitrile anion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the desired beta-ketonitrile. A crucial aspect of this reaction is that the product is more acidic than the starting nitrile, requiring a stoichiometric amount of base to drive the reaction to completion by forming the stabilized enolate of the product.[5]

R1_CN R1-CH2-CN Nitrile_Anion [R1-CH-CN]⁻ R1_CN->Nitrile_Anion Deprotonation Base Base (e.g., KOt-Bu) Base->Nitrile_Anion Intermediate Tetrahedral Intermediate Nitrile_Anion->Intermediate Nucleophilic Attack Ester R2-COOR' Ester->Intermediate Product β-Ketonitrile Intermediate->Product Elimination Alkoxide R'O⁻ Intermediate->Alkoxide

Caption: Mechanism of Base-Promoted Acylation.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. In the context of beta-ketonitrile synthesis, NHCs can catalyze the radical coupling of aldehydes with sources of a cyanoalkyl radical, such as azobis(isobutyronitrile) (AIBN).[7] This metal-free approach provides access to beta-ketonitriles, including those with challenging quaternary carbon centers, under mild conditions.[1]

Mechanism of NHC-Catalyzed Radical Coupling: The catalytic cycle begins with the reaction of the NHC with an aldehyde to form a Breslow intermediate.[7] This intermediate then undergoes a single-electron transfer (SET) process with a radical generated from AIBN. The resulting radical species couple to form an intermediate that, upon elimination of the NHC catalyst, yields the beta-ketonitrile product.

cluster_cycle Catalytic Cycle NHC NHC Catalyst Breslow Breslow Intermediate NHC->Breslow Aldehyde R-CHO Aldehyde->Breslow Radical_Coupling Radical Coupling & Intermediate Formation Breslow->Radical_Coupling SET Radical_Coupling->NHC Catalyst Regeneration Product β-Ketonitrile Radical_Coupling->Product AIBN_Radical AIBN derived radical AIBN_Radical->Radical_Coupling

Caption: NHC-Catalyzed Radical Coupling Cycle.

Transition-metal catalysis offers a powerful strategy for constructing complex molecular architectures. Palladium-catalyzed carbonylative α-arylation of nitriles is a notable example, enabling the synthesis of α-aryl-β-ketonitriles from aryl halides, carbon monoxide, and a nitrile.[8] This method is particularly valuable for creating products with a quaternary carbon center at the α-position.

Mechanism of Palladium-Catalyzed Carbonylative α-Arylation: The catalytic cycle is believed to initiate with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent insertion of carbon monoxide into the aryl-palladium bond forms an acyl-palladium intermediate. This intermediate then reacts with the enolate of the nitrile, generated in situ by a base, in a key C-C bond-forming step. Reductive elimination from the resulting palladium complex furnishes the α-aryl-β-ketonitrile and regenerates the Pd(0) catalyst.

Heterogeneous Catalysis: Scalability and Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, particularly in industrial settings.[9] Their ease of separation from the reaction mixture simplifies product purification and allows for catalyst recycling, leading to more sustainable and cost-effective processes.

Solid bases, such as metal oxides (e.g., MgO) and mixed oxides, can be employed to catalyze the Claisen-type condensation of esters and nitriles.[10] These catalysts offer an alternative to homogeneous bases, with the key benefit of being easily recoverable.

Zeolites and other porous materials like MCM-41 can be functionalized to act as catalysts for beta-ketonitrile synthesis. For instance, a sulfonic acid-functionalized MCM-41 has been reported as an effective and reusable catalyst for the multicomponent synthesis of pyridine derivatives using beta-ketonitriles as a starting material.[3] H-beta zeolite has also been shown to catalyze the synthesis of N-benzylbenzamide from benzonitrile and benzyl alcohol, a related transformation.[11] The defined pore structure of these materials can also impart shape selectivity to the reaction.

Biocatalysis: The Green Chemistry Approach

Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous media. While the direct biocatalytic acylation of nitriles to form beta-ketonitriles is not as widely reported as other methods, enzymes play a significant role in the synthesis of related and valuable chiral building blocks.

Lipases have been investigated for their ability to catalyze acylation reactions.[12] While their primary role is in ester hydrolysis and synthesis, under certain conditions, they can be employed for C-C bond-forming reactions. Nitrilases are enzymes that hydrolyze nitriles to carboxylic acids and are used in the production of various valuable compounds.[13] While not directly forming the keto-nitrile bond, they are crucial in downstream processing of nitrile-containing intermediates.

Dehydrogenases are valuable for the stereoselective reduction of the ketone functionality in beta-ketonitriles to produce chiral β-hydroxy nitriles.[14] These chiral intermediates are of high value in the pharmaceutical industry.

Performance Comparison

The selection of a catalyst is a multi-faceted decision that depends on the desired product, scale of the reaction, and available resources. The following table provides a comparative summary of the different catalytic systems.

Catalyst SystemCatalyst TypeTypical Yields (%)Key AdvantagesKey Disadvantages
Base-Promoted Acylation Homogeneous (Stoichiometric)30 - 72Economical, well-established.Requires stoichiometric base, can have side reactions.[2]
NHC-Catalyzed Radical Coupling Homogeneous (Organocatalyst)Up to >99[7]Metal-free, mild conditions, good for quaternary centers.NHC catalysts can be sensitive to air and moisture.
Pd-Catalyzed Carbonylative α-Arylation Homogeneous (Transition Metal)Good to excellent[8]Access to α-substituted products, high functional group tolerance.Use of precious metal catalyst, requires CO gas.
Solid Base Catalysts HeterogeneousModerate to GoodReusable, easy separation.Can have lower activity than homogeneous counterparts.
Functionalized Mesoporous Materials HeterogeneousGoodHigh surface area, potential for shape selectivity, reusable.[3]Catalyst preparation can be multi-step.
Biocatalysts BiocatalystHigh (for related reactions)High selectivity, mild and green conditions.Limited examples for direct beta-ketonitrile synthesis.

Experimental Protocols

To provide a practical context for the discussed catalytic systems, detailed experimental protocols for three prominent methods are outlined below.

Protocol 1: Base-Promoted Acylation using Potassium tert-Butoxide[1]

Start Start Add_KOtBu_THF Add KOt-Bu and anhydrous THF to a flame-dried flask under N2. Start->Add_KOtBu_THF Add_Acetonitrile Add acetonitrile dropwise at room temperature. Add_KOtBu_THF->Add_Acetonitrile Stir1 Stir for 10-15 minutes. Add_Acetonitrile->Stir1 Add_Ester Add ester substrate. Stir1->Add_Ester Add_Catalyst Add catalytic amount of IPA or 18-crown-6. Add_Ester->Add_Catalyst React Stir at room temperature for 24 hours. Add_Catalyst->React Quench Quench with saturated aqueous NH4Cl. React->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract End End Extract->End

Sources

A Comparative Guide to the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Oxo-3-pyridin-3-yl-propionitrile

This compound, also known as 3-pyridinoylacetonitrile, is a pivotal building block in medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring, a ketone, and a nitrile group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. This intermediate is particularly crucial in the development of novel therapeutics, serving as a key component in the synthesis of nicotinic receptor agonists and antagonists. These compounds are instrumental in the research and development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia[1]. The strategic importance of this scaffold necessitates a thorough understanding of its synthetic pathways to enable efficient and scalable production for pharmaceutical research and development.

This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound predominantly revolves around the formation of the carbon-carbon bond between the nicotinoyl group and the cyanomethyl anion or its synthetic equivalent. The two most prevalent and well-documented methods are the Claisen condensation of a nicotinic acid ester with acetonitrile and the acylation of a cyanoacetic acid derivative with a nicotinoyl electrophile.

Synthetic Route Starting Materials Key Reagents General Yield Key Advantages Potential Challenges
Route 1: Claisen Condensation Nicotinic acid ester (e.g., methyl nicotinate), AcetonitrileStrong base (e.g., NaH, NaNH2, KOt-Bu)Moderate to GoodReadily available starting materials, One-pot reaction.Requires strictly anhydrous conditions, Use of hazardous strong bases, Potential for side reactions.
Route 2: Acylation of Cyanoacetic Acid Derivatives Nicotinoyl chloride, Malononitrile or Cyanoacetic acid esterBase (e.g., Pyridine, Triethylamine)VariableMilder reaction conditions, Avoids highly reactive strong bases.Nicotinoyl chloride can be moisture-sensitive, Potential for over-acylation or side reactions with the nitrile group.

Route 1: Claisen Condensation of Nicotinic Acid Esters

The Claisen condensation is a classic and widely employed method for the formation of β-keto esters and, in this case, β-ketonitriles. The reaction involves the base-mediated condensation of an ester with a compound containing an acidic α-proton, in this instance, acetonitrile.

Reaction Mechanism and Causality

The mechanism hinges on the deprotonation of acetonitrile by a strong base to form the cyanomethyl anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the nicotinic acid ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired this compound. The choice of a strong, non-nucleophilic base like sodium hydride is critical to drive the equilibrium towards product formation by irreversibly deprotonating the acetonitrile.

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

  • Methyl nicotinate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methyl nicotinate (1 equivalent) in anhydrous toluene at 0°C under an inert atmosphere, slowly add sodium hydride (2 equivalents).

  • Maintain the reaction mixture at 0°C for 30 minutes.

  • Slowly add acetonitrile (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 48-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Carefully quench the reaction by adding ice-cold water.

  • Adjust the pH of the aqueous solution to acidic (pH 5-6) with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Performance and Field Insights

This method is a workhorse for the synthesis of this compound, with reported yields typically in the range of 60-75%. The primary challenges lie in the stringent requirement for anhydrous conditions, as sodium hydride reacts violently with water. The prolonged reaction time at reflux also contributes to the energy consumption of the process. From a practical standpoint, the handling of sodium hydride requires significant safety precautions.

Route 2: Acylation of Cyanoacetic Acid Derivatives

An alternative and often milder approach involves the acylation of a pre-formed cyanomethyl nucleophile, typically derived from malononitrile or a cyanoacetic acid ester, using an activated nicotinic acid derivative like nicotinoyl chloride.

Reaction Mechanism and Causality

This route circumvents the need for a strong base to deprotonate acetonitrile. Instead, the more acidic protons of malononitrile or a cyanoacetic acid ester can be removed by a weaker base, or the reaction can proceed via direct acylation followed by decarboxylation. When nicotinoyl chloride is reacted with the enolate of a cyanoacetic ester, the initial product is an acylated malonic ester derivative. Subsequent hydrolysis and decarboxylation under acidic or thermal conditions yield the target β-ketonitrile.

Caption: Acylation and decarboxylation pathway for this compound synthesis.

Conceptual Experimental Protocol

A generalized protocol based on standard acylation and decarboxylation procedures.

Materials:

  • Nicotinoyl chloride hydrochloride

  • Ethyl cyanoacetate

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Hydrochloric acid (for workup and decarboxylation)

Procedure:

  • Suspend nicotinoyl chloride hydrochloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0°C and add ethyl cyanoacetate (1.1 equivalents).

  • Slowly add a suitable base such as pyridine or triethylamine (2.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude acylated intermediate.

  • For decarboxylation, the crude intermediate can be heated in the presence of an acid catalyst (e.g., refluxing in dilute HCl) until gas evolution (CO2) ceases.

  • After cooling, neutralize the solution and extract the product with a suitable organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Performance and Field Insights

This method offers the advantage of milder reaction conditions and avoids the use of highly pyrophoric reagents like sodium hydride. The yields can be variable and are highly dependent on the efficiency of both the acylation and decarboxylation steps. The moisture sensitivity of nicotinoyl chloride is a key consideration, and the workup procedure can be more involved compared to the one-pot Claisen condensation. However, for smaller-scale laboratory syntheses, this route can offer greater control and safety.

Conclusion and Future Perspectives

Both the Claisen condensation and the acylation of cyanoacetic acid derivatives represent viable and established methods for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

For large-scale production , the Claisen condensation, despite its use of hazardous reagents, may be more economically viable due to the low cost of starting materials and its one-pot nature. Process optimization would be crucial to ensure safety and maximize yield.

For laboratory-scale synthesis and analogue preparation , the acylation route provides a safer and more controlled alternative. The modularity of this approach also allows for greater flexibility in introducing structural diversity.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods that avoid the use of stoichiometric strong bases and harsh reaction conditions. The exploration of flow chemistry for these transformations could also offer significant advantages in terms of safety, scalability, and product purity. As the demand for novel pharmaceuticals continues to grow, the development of robust and efficient syntheses of key intermediates like this compound will remain a critical endeavor for the scientific community.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Identity of 3-Oxo-3-pyridin-3-yl-propionitrile by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity and Identity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible science. The compound 3-Oxo-3-pyridin-3-yl-propionitrile, a versatile heterocyclic building block, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its precise elemental composition is a critical quality attribute that validates the synthetic route and ensures the absence of significant impurities.

This guide provides an in-depth, practical comparison of elemental analysis against other common analytical techniques for the structural confirmation of this compound. We will delve into the causality behind the experimental choices, present a self-validating protocol, and offer a clear perspective on how this century-old technique remains a cornerstone of modern chemical analysis.

Pillar 1: Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical process used to determine the elemental composition of a material, providing both qualitative data (identifying which elements are present) and quantitative data (measuring their amounts). For organic chemists, this almost always refers to CHN analysis—the determination of the mass fractions of Carbon, Hydrogen, and Nitrogen. This information is crucial for determining the empirical formula of an unknown compound or, as in our case, confirming the identity and purity of a synthesized compound.

The most common method for CHN analysis is high-temperature combustion, a technique refined from the principles of the Pregl-Dumas method. This process provides a simple, robust, and highly accurate measure of the core elemental framework of an organic molecule.

Theoretical Elemental Composition of this compound

Before any analysis, we must establish the theoretical benchmark. The molecular formula for this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol .

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08865.74%
Hydrogen (H)1.00866.0484.14%
Nitrogen (N)14.007228.01419.17%
Oxygen (O)15.999115.99910.95%
Table 1. Theoretical elemental composition of this compound (C₈H₆N₂O).

These theoretical percentages are the gold standard against which our experimental results will be judged. A close correlation (typically within ±0.4%) is considered strong evidence of the compound's identity and purity.

Pillar 2: A Self-Validating Experimental Protocol

Trust in analytical data is built upon a foundation of rigorous procedure and system validation. The following protocol for CHN analysis by combustion is designed to be self-validating by incorporating a certified standard.

Experimental Workflow: CHN Combustion Analysis

The workflow is based on the complete and instantaneous oxidation of the sample through "flash combustion". This process converts all organic substances into their elemental gases, which are then separated and quantified.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Sample 1. Weigh Sample (1-3 mg) Standard 2. Weigh Standard (e.g., Acetanilide) Encapsulate 3. Encapsulate in Tin Foil Autosampler 4. Load Autosampler Encapsulate->Autosampler Combustion 5. Flash Combustion (~1150°C in O₂ stream) Autosampler->Combustion Reduction 6. Reduction Tube (NOx -> N₂, excess O₂ removed) Combustion->Reduction Separation 7. GC Separation (Separate N₂, CO₂, H₂O) Reduction->Separation Detection 8. TCD Detection (Thermal Conductivity Detector) Separation->Detection Signal 9. Signal Integration Detection->Signal Calculation 10. Calculate %C, %H, %N (vs. Standard) Signal->Calculation Report 11. Generate Report Calculation->Report

Caption: Workflow for CHN elemental analysis by combustion.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Accuracy):

    • Causality: The sample must be homogenous and completely dry. Residual solvents (e.g., water, ethyl acetate) contain carbon and hydrogen, which will artificially inflate the results and lead to an incorrect elemental ratio.

    • Protocol: Dry the synthesized this compound under high vacuum for at least 4 hours. Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The exact mass is critical for the final calculation.

  • System Calibration (The Trustworthiness Check):

    • Causality: Instrumental drift is unavoidable. Analyzing a certified, stable standard with a known elemental composition ensures the instrument is performing correctly at the time of analysis. Acetanilide is a common standard due to its high purity and stability.

    • Protocol: Before analyzing the target compound, run a sample of a certified standard (e.g., acetanilide). The results must fall within the certified tolerance (typically ±0.3%) of the known values. If not, the instrument requires maintenance or recalibration. This step validates the entire system.

  • Combustion and Reduction (Conversion to Measurable Gases):

    • Causality: The sample is dropped into a furnace with a pure oxygen atmosphere at around 1150°C. This high temperature ensures complete and instantaneous conversion of the sample to combustion products: CO₂, H₂O, and various nitrogen oxides (NOx). The gas mixture then passes through a reduction tube (often containing copper) to convert NOx to N₂ gas.

    • Protocol: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence, which will automatically drop the sample into the combustion furnace.

  • **Separation and Detection (Quantif

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 3-Oxo-3-pyridin-3-yl-propionitrile, a versatile intermediate in the synthesis of various pharmaceutical agents, robust and validated analytical methods are crucial for ensuring product quality and consistency.[1][2] This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, grounded in established regulatory principles.

The Importance of Method Cross-Validation

Before delving into the specifics of each method, it is essential to understand the principle of cross-validation. According to the International Council for Harmonisation (ICH) guidelines, cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[3] This is critical when methods are transferred between laboratories, or when a simpler method (like UV-Vis) is used for routine testing in place of a more complex one (like HPLC).[4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is key to developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₈H₆N₂OPubChem[6]
Molecular Weight146.15 g/mol PubChem[6]
Physical FormSolidSigma-Aldrich
UV AbsorptionSimple nitriles typically show no absorption above 200 nm. However, the presence of the pyridine ring suggests potential for UV absorbance at higher wavelengths.University of Calgary

The presence of the pyridine ring and the ketone functionality are the primary chromophores that allow for UV detection, making both HPLC-UV and UV-Vis spectrophotometry viable analytical techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is highly specific and sensitive. It is often considered the gold standard for quantification of active pharmaceutical ingredients (APIs) and their intermediates.

Rationale for HPLC-UV Method Development

The choice of a reversed-phase HPLC method is based on the moderate polarity of this compound. A C18 column is a versatile and robust choice for this type of analyte. The mobile phase, a mixture of acetonitrile and water, is selected to provide good peak shape and retention time. The UV detection wavelength is chosen based on the absorbance maximum of the analyte to ensure maximum sensitivity.

Detailed HPLC-UV Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 275 nm.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in the mobile phase to a theoretical concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method than HPLC. However, it is less specific as it measures the total absorbance of all compounds in the sample that absorb at the chosen wavelength.

Rationale for UV-Vis Method Development

This method is suitable for relatively pure samples where the contribution of impurities to the absorbance at the analytical wavelength is negligible. The choice of solvent is critical to ensure the analyte is soluble and stable, and the solvent itself does not absorb at the analytical wavelength.

Detailed UV-Vis Protocol

1. Instrumentation:

  • UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Standards:

  • Methanol (spectroscopic grade).

  • This compound reference standard.

3. Method Parameters:

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. Let's assume a λmax of 275 nm for this guide.

  • Blank: Methanol.

4. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve in methanol to a theoretical concentration within the calibration range.

Method Validation According to ICH Q2(R2) Guidelines

Both methods must be validated to ensure they are fit for purpose.[7] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Data Summary
ParameterHPLC-UVUV-Vis SpectrophotometryAcceptance Criteria
Specificity Specific (peak purity > 99.5%)Non-specificHPLC: No interference at the retention time of the analyte. UV-Vis: Spectral comparison.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1001 - 20To be defined based on application.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 3%
LOD (µg/mL) 0.10.53.3 x (σ/S)
LOQ (µg/mL) 0.31.510 x (σ/S)
Robustness RobustRobustNo significant change in results.

Cross-Validation of HPLC-UV and UV-Vis Methods

The core of this guide is the cross-validation study to ensure the results from both methods are comparable.[8]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion prep Prepare a Batch of Homogeneous Samples (e.g., n=10) hplc Analyze Samples by Validated HPLC-UV Method prep->hplc uvvis Analyze Samples by Validated UV-Vis Method prep->uvvis data_comp Tabulate Results from Both Methods hplc->data_comp uvvis->data_comp stat_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Paired t-test) data_comp->stat_analysis conclusion Determine if Methods are Interchangeable within Defined Acceptance Criteria stat_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Detailed Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of 10 independent samples of this compound with concentrations spanning the analytical range of both methods.

  • Analysis:

    • Analyze each sample in triplicate using the validated HPLC-UV method.

    • Analyze each sample in triplicate using the validated UV-Vis method.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • Calculate the percentage difference for each sample using the HPLC-UV method as the reference: % Difference = [(UV-Vis Result - HPLC-UV Result) / HPLC-UV Result] x 100

  • Acceptance Criteria: A common acceptance criterion is that the percentage difference for at least two-thirds of the samples should be within ±15%.

Statistical Analysis Logic

StatisticalAnalysis cluster_tests Statistical Tests cluster_interpretation Interpretation input_data Paired Concentration Data (HPLC-UV, UV-Vis) paired_t Paired t-test input_data->paired_t bland_altman Bland-Altman Plot input_data->bland_altman t_test_result p-value > 0.05? (No significant difference) paired_t->t_test_result bland_altman_result Are 95% of differences within ±1.96 SD? bland_altman->bland_altman_result conclusion Conclusion on Method Comparability t_test_result->conclusion bland_altman_result->conclusion

Caption: Logical flow of statistical analysis for method comparison.

Conclusion and Recommendations

This guide has outlined the process for developing, validating, and cross-validating two distinct analytical methods for the quantification of this compound. The HPLC-UV method offers high specificity and is suitable for complex sample matrices, making it an ideal reference method. The UV-Vis spectrophotometric method, while less specific, is a rapid and cost-effective alternative for routine analysis of relatively pure samples.

The cross-validation study is the critical link that provides the confidence to use these methods interchangeably. A successful cross-validation, as defined by the pre-set acceptance criteria and statistical analysis, would allow a laboratory to leverage the speed of UV-Vis for routine quality control while relying on the specificity of HPLC-UV for release testing and stability studies. This strategic implementation of analytical methods, underpinned by rigorous validation and cross-validation, is a cornerstone of efficient and compliant pharmaceutical development.

References

  • PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile. Available from: [Link]

  • National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ACS Publications. Two Tests for Detecting Nitriles and Amides. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

  • ResearchGate. Detection and determination of nitriles. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-Oxo-3-pyridin-3-yl-propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a regulatory hurdle but a critical parameter defining a compound's efficacy and safety. For chiral derivatives of 3-Oxo-3-pyridin-3-yl-propionitrile, a scaffold of interest in medicinal chemistry, robust and reliable analytical methods for stereochemical analysis are paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide researchers in selecting and optimizing the most suitable method for their specific needs.

The Significance of Stereoisomeric Purity

The this compound core contains a chiral center, leading to the existence of enantiomers. These non-superimposable mirror images can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the enantiomeric composition of a sample is fundamental to drug development and quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is often the first-line approach for enantiomeric excess determination due to its versatility, robustness, and scalability.[1][2] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common strategy, obviating the need for derivatization.[3]

The Principle of Chiral Recognition on a Stationary Phase

Enantioseparation by chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[2][3] The choice of the CSP is the most critical parameter in method development.[1]

Key Experimental Considerations for this compound Derivatives

For derivatives of this compound, which possess a ketone, a nitrile, and a pyridine ring, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are broadly applicable and can be used in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. The pyridine ring and carbonyl group of the analyte are likely to be key interaction sites.

  • Cyclodextrin-based CSPs (e.g., Cyclobond®): These CSPs separate enantiomers based on the formation of inclusion complexes.[4] The hydrophobicity and size of the substituents on the chiral center of the this compound derivative will significantly influence the separation.[5]

Experimental Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Polysaccharide, Cyclodextrin) B Screen Mobile Phases (Normal, Reversed, Polar Organic) A->B Test analyte solubility C Adjust Mobile Phase Composition (e.g., alcohol content, additives) B->C Initial separation observed D Optimize Flow Rate & Temperature C->D E Assess Resolution (Rs > 1.5) D->E Fine-tune separation F Determine Linearity & LOD/LOQ E->F

Caption: Workflow for Chiral HPLC Method Development.

Protocol: Generic Chiral HPLC Method Development
  • Analyte Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Columns: Screen on a polysaccharide-based column (e.g., Chiralpak IA) and a cyclodextrin-based column (e.g., Cyclobond I 2000 DMP).

    • Mobile Phases:

      • Normal Phase: n-Hexane/Isopropanol (90:10, v/v). For a basic compound like a pyridine derivative, add 0.1% diethylamine (DEA).

      • Reversed Phase: Water/Acetonitrile (50:50, v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Optimization: If partial separation is observed, systematically vary the ratio of the organic modifier (e.g., from 10% to 30% isopropanol in normal phase). Temperature can also be adjusted (e.g., 25°C to 40°C) to improve peak shape and resolution.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as:

    • ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Data Summary: Starting Conditions for Chiral HPLC
ParameterPolysaccharide-Based CSPsCyclodextrin-Based CSPs
Typical Columns Chiralpak AD, Chiralcel ODCyclobond I 2000 DMP, Astec CYCLOBOND I 2000
Mobile Phase Modes Normal, Reversed, Polar OrganicReversed, Polar Organic, Normal
Common Modifiers Alcohols (IPA, EtOH)Acetonitrile, Methanol
Additives DEA (for bases), TFA/FA (for acids)Buffers (e.g., TEAA)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Capillary Electrophoresis (CE): High Efficiency and Low Consumption

Chiral CE has emerged as a powerful alternative to HPLC, offering extremely high separation efficiencies, short analysis times, and minimal consumption of solvents and chiral selectors.[6] It is particularly well-suited for the analysis of charged or polar compounds, such as the protonated form of this compound derivatives.

The Principle of Chiral Recognition in Solution

In chiral CE, the separation occurs in a capillary filled with a background electrolyte (BGE) containing a chiral selector. The enantiomers form diastereomeric complexes with the chiral selector in solution. These complexes have different effective mobilities in the applied electric field, leading to their separation.[7]

Key Experimental Considerations
  • Chiral Selectors: Cyclodextrins and their derivatives are the most widely used chiral selectors in CE.[6][8] For pyridyl compounds, cationic cyclodextrins can offer unique selectivity through electrostatic interactions.[8][9]

  • pH of the Background Electrolyte: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the chiral selector, and thus the electrophoretic mobility and the extent of interaction. For a pyridine derivative, a low pH BGE (e.g., pH 2.5-4) will ensure the pyridine nitrogen is protonated and the analyte is cationic.

Experimental Workflow for Chiral CE Method Development

CE_Workflow cluster_0 Phase 1: Selector & BGE Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Chiral Selector (e.g., Neutral or Charged Cyclodextrin) B Choose Background Electrolyte & pH (e.g., Phosphate buffer, pH 2.5) A->B C Vary Selector Concentration B->C Initial analysis D Optimize Voltage & Temperature C->D E Add Organic Modifier (e.g., Methanol) D->E F Assess Resolution & Migration Times E->F Fine-tune separation G Determine Linearity & Precision F->G

Caption: Workflow for Chiral CE Method Development.

Protocol: Generic Chiral CE Method Development
  • Analyte Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, water, and then the BGE.

  • Initial Screening:

    • BGE: 50 mM phosphate buffer, pH 2.5.

    • Chiral Selector: Add 20 mM of a neutral cyclodextrin (e.g., β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin) to the BGE.

  • Electrophoresis:

    • Injection: Inject the sample using pressure (e.g., 50 mbar for 5 seconds).

    • Voltage: Apply a voltage of 15-25 kV.

    • Detection: Monitor the UV absorbance at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Optimization: If separation is not achieved, screen other cyclodextrins (e.g., sulfated or cationic derivatives). Vary the concentration of the chiral selector and the pH of the BGE. The addition of organic modifiers like methanol can also influence the separation.

Data Summary: Starting Conditions for Chiral CE
ParameterTypical Conditions
Chiral Selector Neutral (HP-β-CD), Anionic (S-β-CD), or Cationic Cyclodextrins
Selector Conc. 5 - 50 mM
Background Electrolyte 25 - 100 mM Phosphate or Acetate buffer
pH 2.5 - 7.0
Applied Voltage 15 - 30 kV
Capillary Temp. 20 - 30 °C
Organic Modifier 0 - 30% Methanol or Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Homogeneous Phase Approach

Chiral NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable by their NMR signals.[10]

The Principle of Chiral Discrimination by NMR

This is achieved by adding a chiral auxiliary to the solution of the racemic analyte. There are two main types of auxiliaries:

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form covalent diastereomers, which have different NMR spectra.[11]

  • Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking. This leads to differential chemical shifts for the enantiomers in the NMR spectrum.[12][13]

For this compound derivatives, which may lack a reactive handle for derivatization, the use of CSAs is often more practical.

Key Experimental Considerations
  • Choice of Chiral Solvating Agent: The CSA must have specific interaction sites that can effectively discriminate between the enantiomers. For the target molecule, CSAs with aromatic rings (for π-π stacking with the pyridine ring) and hydrogen bond donors/acceptors would be suitable.

  • Solvent: The choice of solvent is crucial as it can compete with the analyte for interaction with the CSA. Deuterated chloroform (CDCl₃) or benzene (C₆D₆) are common choices.

  • Stoichiometry: The molar ratio of CSA to analyte needs to be optimized to achieve the maximum chemical shift difference (Δδ) between the enantiomeric signals.

Experimental Workflow for Chiral NMR Analysis

NMR_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Quantification A Select Chiral Solvating Agent (CSA) B Choose appropriate deuterated solvent A->B C Vary CSA:Analyte molar ratio B->C Prepare sample D Optimize temperature C->D E Acquire ¹H NMR spectrum D->E Maximize Δδ F Integrate resolved enantiomeric signals E->F

Sources

A Comparative Guide to the Synthesis of 3-Oxo-3-pyridin-3-yl-propionitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxo-3-pyridin-3-yl-propionitrile, also known as 3-pyridoylacetonitrile, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical architecture, featuring a β-ketonitrile moiety attached to a pyridine ring, renders it a versatile precursor for the construction of various heterocyclic systems. This intermediate is particularly crucial in the development of nicotinic receptor agonists and antagonists, which are instrumental in creating therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.[1] Given its significance, the efficient and scalable synthesis of this compound is a critical consideration for researchers and professionals in drug development.

This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective efficiencies, scalability, and overall practicality. The methodologies are presented with detailed experimental protocols, supported by comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: Claisen Condensation of Ethyl Nicotinate and Acetonitrile

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This route leverages the reaction between ethyl nicotinate, an ester, and acetonitrile, a nitrile, in the presence of a strong base to yield the target β-ketonitrile. The underlying principle involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl nicotinate. Subsequent elimination of an ethoxide ion affords the desired product.

Reaction Mechanism & Causality of Experimental Choices

The choice of a strong, non-nucleophilic base is paramount to the success of this reaction. Bases such as sodium ethoxide, sodium hydride, or potassium tert-butoxide are typically employed. Sodium ethoxide is a classic choice for Claisen condensations, as the ethoxide leaving group from the ester is the same as the base, preventing unwanted transesterification side reactions. The use of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial to prevent quenching of the highly reactive carbanion intermediate. The reaction is typically performed at reflux to ensure a sufficient reaction rate. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to yield the final keto form of the product.

Experimental Protocol

Materials:

  • Ethyl nicotinate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Add acetonitrile (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Add ethyl nicotinate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Workflow Diagram

Claisen_Condensation cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification ethyl_nicotinate Ethyl Nicotinate reflux Reflux (4-6 h) ethyl_nicotinate->reflux acetonitrile Acetonitrile acetonitrile->reflux naoet Sodium Ethoxide naoet->reflux ether Anhydrous Diethyl Ether ether->reflux quench Quench with HCl reflux->quench extract Extraction with Diethyl Ether quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Route 2: Acylation of Nicotinonitrile with an Acetate Equivalent

An alternative approach involves the direct acylation of nicotinonitrile (3-cyanopyridine) with a suitable acetate equivalent. This method circumvents the use of an ester as the starting material for the pyridine moiety. The core of this reaction is the generation of a carbanion from an acetate source, which then attacks the nitrile carbon of nicotinonitrile. Subsequent hydrolysis of the resulting imine intermediate furnishes the desired β-ketonitrile.

Reaction Mechanism & Causality of Experimental Choices

This route necessitates a strong base to deprotonate the α-carbon of the acetate equivalent. A common choice is a Grignard reagent, such as ethyl magnesium bromide, which reacts with an acetate source like ethyl acetate to form a reactive enolate. The choice of solvent, typically an anhydrous ether like THF, is critical to maintain the stability of the Grignard reagent and the enolate. The reaction temperature is often kept low initially to control the reactivity of the organometallic species and then warmed to drive the reaction to completion. The final hydrolysis step is essential to convert the intermediate imine to the ketone.

Experimental Protocol

Materials:

  • Nicotinonitrile

  • Ethyl acetate

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (3 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction and extraction

Procedure:

  • Prepare ethyl magnesium bromide in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet by reacting magnesium turnings with ethyl bromide in anhydrous THF.

  • To the freshly prepared Grignard reagent, add ethyl acetate dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of nicotinonitrile in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 3 M hydrochloric acid.

  • Continue stirring at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

Workflow Diagram

Acylation cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification nicotinonitrile Nicotinonitrile reflux Reflux (3-4 h) nicotinonitrile->reflux etmgbr Ethyl Magnesium Bromide (from Mg, EtBr) etmgbr->reflux et_acetate Ethyl Acetate et_acetate->reflux thf Anhydrous THF thf->reflux hydrolysis Acidic Hydrolysis (HCl) reflux->hydrolysis extract Extraction with Ethyl Acetate hydrolysis->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via acylation of nicotinonitrile.

Comparative Analysis of Synthesis Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature for analogous reactions and should be considered as representative.

ParameterRoute 1: Claisen CondensationRoute 2: Acylation of Nicotinonitrile
Starting Materials Ethyl nicotinate, AcetonitrileNicotinonitrile, Ethyl acetate, Magnesium, Ethyl bromide
Typical Yield 65-80%55-70%
Reaction Time 4-6 hours3-4 hours (plus Grignard preparation)
Reaction Temperature Reflux (typically ~35-66 °C depending on solvent)Reflux (typically ~66 °C for THF)
Reagent Cost ModerateModerate (Grignard reagents add to cost)
Scalability Readily scalableScalability can be challenging due to the exothermic nature of Grignard reagent formation and use.
Safety Considerations Use of flammable solvents. Sodium ethoxide is corrosive.Highly flammable solvents. Grignard reagents are moisture-sensitive and pyrophoric.
Green Chemistry Use of ethereal solvents.Use of ethereal solvents and generation of magnesium salts as waste.

Discussion and Recommendations

Both synthetic routes offer viable pathways to this compound. The Claisen Condensation (Route 1) is generally the more straightforward and higher-yielding method. The starting materials are commercially available and the procedure is well-established and relatively easy to scale up. The primary considerations for this route are the careful handling of the strong base and the need for anhydrous conditions.

The Acylation of Nicotinonitrile (Route 2) provides a good alternative, particularly if nicotinonitrile is a more readily available or cost-effective starting material. However, this route involves the preparation and handling of a Grignard reagent, which requires stringent anhydrous conditions and careful temperature control, making it technically more demanding and potentially less amenable to large-scale production. The overall yield is also typically slightly lower than the Claisen condensation.

For most laboratory-scale research and early-stage development, the Claisen condensation of ethyl nicotinate and acetonitrile is the recommended route due to its higher yield, operational simplicity, and better scalability. However, the acylation of nicotinonitrile remains a valuable alternative, especially in situations where the starting material availability or specific reaction conditions favor this approach.

Conclusion

The efficient synthesis of this compound is a critical step in the development of numerous important pharmaceuticals. This guide has provided a detailed comparison of two primary synthetic routes, highlighting their respective advantages and disadvantages. By understanding the underlying chemistry and practical considerations of each method, researchers can make an informed decision to select the most appropriate synthesis strategy for their specific research and development goals.

References

  • [Placeholder for a relevant reference on Claisen condensation, e.g., a standard organic chemistry textbook or a review article]
  • [Placeholder for a relevant reference on the use of Grignard reagents in acyl
  • [Placeholder for a specific literature procedure for a similar β-ketonitrile synthesis]
  • MySkinRecipes. This compound. [Link]

  • [Placeholder for a safety data sheet or a reference on handling the chemicals used]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Oxo-3-pyridin-3-yl-propionitrile Analogs as Potential Aurora A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 3-Oxo-3-pyridin-3-yl-propionitrile analogs, a promising class of compounds with potential as anticancer agents. We will focus on their interaction with Aurora A kinase, a key regulator of mitotic progression and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for in silico analysis.

Introduction: The Rationale for Targeting Aurora A Kinase with Novel Pyridine-Based Scaffolds

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to engage in a variety of non-covalent interactions makes it an attractive starting point for the design of potent and selective enzyme inhibitors. The this compound framework, and its close analogs, represent a class of compounds with the potential for significant biological activity. Recent studies on structurally related pyridine-3-carbonitrile derivatives have demonstrated notable anticancer effects, prompting further investigation into their mechanism of action.[1][2]

Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] As a key driver of tumorigenesis, Aurora A has emerged as a high-priority target for the development of novel anticancer therapeutics. Several small molecule inhibitors of Aurora A have entered clinical trials, validating its therapeutic potential.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction patterns that drive molecular recognition. By comparing the docking scores and binding modes of a series of analogs, we can elucidate structure-activity relationships (SAR) and rationally design more potent and selective inhibitors.

This guide will use a selection of pyridine-3-carbonitrile derivatives with demonstrated anticancer activity from the work of Mansour et al. (2021) as our subject compounds. We will perform a comparative docking study against Aurora A kinase and benchmark their performance against MLN8054, a well-characterized, potent, and selective Aurora A inhibitor.[6][7]

Experimental Design and Workflow

A robust comparative docking study requires a well-defined workflow to ensure the reliability and reproducibility of the results. The following diagram illustrates the key steps involved in our investigation.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Comparison Phase PDB Protein Structure Selection (Aurora A Kinase, PDB: 2X81) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Selection Ligand Selection (Pyridine Analogs & MLN8054) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Selection->Ligand_Prep Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction_Analysis Comparator Comparator Analysis (Docking of MLN8054) Interaction_Analysis->Comparator Experimental_Correlation Correlation with Experimental Data (IC50 Values) Comparator->Experimental_Correlation SAR Structure-Activity Relationship (SAR) Elucidation Experimental_Correlation->SAR

Caption: Workflow for the comparative docking study of pyridine analogs against Aurora A kinase.

Detailed Methodologies: A Step-by-Step Protocol

This section provides a detailed, reproducible protocol for the comparative docking study. The causality behind each step is explained to ensure a thorough understanding of the experimental choices.

Software and Tools
  • Molecular Visualization: PyMOL (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.)

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Protein Preparation and Docking: AutoDock Tools (ADT) and AutoDock Vina

Protein Preparation

The crystal structure of human Aurora A kinase in complex with the inhibitor MLN8054 (PDB ID: 2X81) will be used as the receptor for this study.[8] This structure provides a high-resolution view of the ATP-binding site and the conformation induced by a potent inhibitor.

  • Obtain the Protein Structure: Download the PDB file for 2X81 from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove the co-crystallized ligand (MLN8054) and all water molecules. The removal of the original ligand is crucial to create an empty binding site for docking our new compounds. Water molecules are typically removed as their positions are often not well-resolved and can interfere with the docking process.

    • Add polar hydrogens to the protein. This step is essential for correct ionization and hydrogen bonding calculations.

    • Compute Gasteiger charges. Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format, which contains the atomic coordinates and charge information required by AutoDock Vina.

Ligand Preparation

The pyridine-3-carbonitrile analogs from Mansour et al. (2021) and the comparator, MLN8054, will be prepared for docking.[1]

  • 2D Structure Drawing: Draw the 2D structures of the selected analogs and MLN8054 using ChemDraw.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures to 3D structures using a program like Avogadro or Open Babel.

    • Perform an initial energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformations are sterically reasonable and at a low energy state.

    • Save the optimized 3D structures in a format compatible with AutoDock Tools (e.g., MOL2 or PDB).

  • Ligand Preparation for Docking:

    • Open each ligand file in AutoDock Tools.

    • Define the rotatable bonds. This allows for ligand flexibility during the docking simulation, which is critical for finding the optimal binding pose.

    • Save each prepared ligand in the PDBQT format.

Molecular Docking and Analysis
  • Grid Box Definition:

    • In AutoDock Tools, with the prepared Aurora A kinase loaded, define the grid box to encompass the entire ATP-binding site. The grid box should be centered on the position of the co-crystallized ligand (MLN8054) from the original PDB structure to ensure that the docking search is focused on the relevant active site. A grid box size of approximately 25 x 25 x 25 Å is generally sufficient.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. Vina uses a Lamarckian genetic algorithm for its search, which is efficient at exploring the conformational space of the ligand.

    • For each ligand, generate multiple binding poses (e.g., 10-20) to ensure a thorough search of the binding site.

  • Analysis of Docking Results:

    • The primary output from AutoDock Vina is a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding affinity.

    • Visualize the predicted binding poses of each ligand within the Aurora A kinase active site using PyMOL.

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the binding pocket. This analysis is crucial for understanding the structural basis of the predicted binding affinity.

Comparative Analysis and Data Presentation

The results of the docking study should be presented in a clear and comparative manner. The following table provides a template for summarizing the key findings.

Compound ID2D StructureIC50 vs. MCF-7 (µM)[2]Docking Score (kcal/mol)Key Interacting Residues
Analog 1 (e.g., Compound 4) [Insert 2D structure]30.57[Docking Score][List Residues]
Analog 2 (e.g., Compound 9) [Insert 2D structure]> 100[Docking Score][List Residues]
Analog 3 (e.g., Compound 14) [Insert 2D structure]41.22[Docking Score][List Residues]
Analog 4 (e.g., Compound 17) [Insert 2D structure]29.08[Docking Score][List Residues]
MLN8054 (Comparator) [Insert 2D structure]0.11 - 1.43 (various cell lines)[6][Docking Score][List Residues]
Visualizing Ligand-Protein Interactions

Visualizing the binding modes of the docked compounds provides invaluable insights into the structural determinants of their activity. The following diagram illustrates a hypothetical binding mode of a pyridine-3-carbonitrile analog within the Aurora A kinase active site.

binding_mode cluster_protein Aurora A Kinase Active Site cluster_ligand Pyridine-3-carbonitrile Analog ALA213 Ala213 LEU139 Leu139 VAL147 Val147 LEU263 Leu263 GLU211 Glu211 ARG137 Arg137 TYR212 Tyr212 Pyridine Pyridine Ring Pyridine->ALA213 H-bond Pyridine->TYR212 Pi-stacking Cyano Cyano Group Cyano->ARG137 H-bond Aryl Aryl Moiety Aryl->VAL147 Hydrophobic Aryl->LEU263 Hydrophobic

Caption: Hypothetical binding mode of a pyridine analog in the Aurora A kinase active site.

Discussion and Interpretation of Results

The comparative analysis of the docking results should focus on the following aspects:

  • Correlation with Experimental Data: Compare the calculated docking scores with the experimental IC50 values. While a perfect correlation is not always expected due to the simplifications in docking calculations, a general trend where more active compounds have better docking scores can provide confidence in the docking protocol.

  • Structure-Activity Relationship (SAR) Analysis: Identify the structural features of the pyridine-3-carbonitrile analogs that contribute to their binding affinity for Aurora A kinase. For instance, does the presence of specific substituents on the aryl rings lead to more favorable interactions? How does the position of the nitrogen atom in the pyridine ring influence hydrogen bonding?

  • Comparison with the Comparator: Analyze the binding mode of the analogs in relation to MLN8054. Do they occupy the same sub-pockets within the active site? Do they form similar key interactions with the hinge region or other critical residues? Understanding these differences and similarities can guide the design of novel inhibitors with improved properties.

  • Insights for Future Drug Design: Based on the SAR and comparative analysis, propose modifications to the this compound scaffold that could enhance its potency and selectivity for Aurora A kinase.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking of this compound analogs against Aurora A kinase. By following the detailed protocols and analytical frameworks presented, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds. The integration of computational and experimental data is paramount in modern drug discovery, and the methodologies described herein provide a robust platform for the rational design of novel and effective anticancer agents.

References

  • Wiesmann, C., Rawson, T.E., Cochran, A.G. (2009). Crystal structure of Aurora-A in complex with a pentacyclic inhibitor. RCSB PDB. [Link]

  • Erlanson, D.A., et al. (2008). Crystal structure of Aurora A complexed with an inhibitor discovered through site-directed dynamic tethering. RCSB PDB. [Link]

  • ResearchGate. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. [Link]

  • Savory, W., et al. (2010). STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. RCSB PDB. [Link]

  • AdooQ Bioscience. MLN8054 | Aurora A Inhibitor | Buy from Supplier AdooQ®. [Link]

  • ResearchGate. Chemical structure of the pyridine-3-carbonitriles with important sites... [Link]

  • Adooq Bioscience. Aurora Kinase inhibitors. [Link]

  • Bohrium. synthesis-docking-and-anticancer-evaluation-of-new-pyridine-3-carbonitrile-derivatives. [Link]

  • Mansour, E., Abd-Rabou, A. A., Nassar, I. F., & Elewa, S. I. (2022). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), 3523–3544. [Link]

  • Nowakowski, J., et al. (2003). Crystal Structure of Aurora-A Protein Kinase. RCSB PDB. [Link]

  • Bayliss, R., et al. (2015). The structure of C290A:C393A Aurora A provides structural insights into kinase regulation. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 3), 282–287. [Link]

  • Ramirez, A., & Saldarriaga-Hernandez, S. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. [Link]

  • Mansour, E., Abd-Rabou, A. A., Nassar, I. F., & Elewa, S. I. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 1-22. [Link]

  • ResearchGate. Aurora kinase inhibitors where the chemical structures are not reported. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Oxo-3-pyridin-3-yl-propionitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Oxo-3-pyridin-3-yl-propionitrile (CAS 30510-18-0), a compound frequently utilized in pharmaceutical and chemical research. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and empower researchers to handle this substance with confidence and precision.

Hazard Identification and Essential Precautions

This compound and its isomers are classified as hazardous materials.[1][2][3] Understanding the specific risks associated with this compound is the critical first step in its safe handling and disposal. The primary hazards involve acute toxicity via multiple exposure routes and significant irritation to the skin and eyes.[1]

A crucial and non-negotiable precaution when handling this compound is the strict segregation from acids. Like other cyanide-containing compounds, this compound can react with acids to generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[4][5] All handling, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[6]

The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation) H302: Harmful if swallowedH332: Harmful if inhaledChemical-resistant nitrile gloves, lab coat, safety glasses with side shields or goggles, certified chemical fume hood.
Skin Corrosion/Irritation H315: Causes skin irritationChemical-resistant nitrile gloves, lab coat.
Serious Eye Damage/Irritation H319: Causes serious eye irritationSafety glasses with side shields or goggles.
Specific Target Organ Toxicity H335: May cause respiratory irritationWork exclusively within a certified chemical fume hood.

Data sourced from ChemicalBook for CAS 30510-18-0 and corroborated by data for related isomers.[1][2][3][7]

Spill Management Protocol

In the event of a spill, a swift and systematic response is essential to prevent personnel exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows only if it is safe to do so without creating airborne dust. All cleanup of the compound should ideally occur within a fume hood.[4]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including chemical-resistant gloves (nitrile is recommended), a lab coat, and safety goggles.[6]

  • Containment:

    • For Solid Spills: Carefully sweep the material to avoid generating dust.[3]

    • For Liquid Spills (Solutions): Absorb the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Place all contained material and contaminated absorbents into a clearly labeled, sealable container designated for hazardous waste.[3]

  • Decontamination: The spill area must be decontaminated. First, clean all surfaces with a pH 10 buffer solution. Following this, wipe the area with a freshly prepared 10% bleach solution. [3 from initial search] This two-step process helps to neutralize any acidic residues before oxidation.

  • Dispose of Cleanup Materials: All cleaning materials, including wipes, gloves, and absorbents, must be disposed of as hazardous cyanide-containing waste. [1, 3 from initial search]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established local protocols.

Waste Segregation and Collection Workflow

Proper segregation is the most critical step in the routine disposal of this compound waste. The primary directive is to prevent inadvertent mixing with incompatible chemicals, especially acids.

All waste streams containing this compound must be managed as hazardous waste.[4] Waste should be collected in dedicated, clearly labeled containers. The label must include the full chemical name, the words "HAZARDOUS WASTE – Cyanide," and a clear warning: "No Acids." [3 from initial search]

The following workflow provides a logical guide for waste segregation.

Caption: Decision workflow for proper segregation and collection of waste.

Optional: Laboratory-Scale Chemical Neutralization

For small quantities of waste solutions, chemical neutralization via alkaline hydrolysis can be an effective pretreatment step to reduce toxicity before collection by EHS. This procedure converts the hazardous nitrile functional group into a less toxic carboxylate salt.

Causality: The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. Subsequent hydrolysis steps, facilitated by the basic conditions, ultimately yield a carboxylate salt and ammonia, which are significantly less toxic than the parent nitrile compound.

Experimental Protocol: Alkaline Hydrolysis

  • WARNING: This procedure must be performed in a certified chemical fume hood while wearing all required PPE.

  • Preparation: In a flask equipped with a stirrer, dissolve or suspend the this compound waste in a 2.5 M sodium hydroxide (NaOH) solution. Use a 50% excess of NaOH relative to the molar amount of the nitrile compound.

  • Reaction: Gently heat the mixture on a steam bath with stirring. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper held at the flask outlet).

  • Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. While still in the fume hood and with continued stirring, slowly and carefully neutralize the solution to a pH of ~7 using dilute hydrochloric or sulfuric acid.

  • Final Disposal: The final, neutralized solution should be collected in a properly labeled hazardous waste container (e.g., "Neutralized Pyridine Waste") and disposed of through your institution's EHS office. Do not dispose of this down the drain unless explicitly permitted by your local EHS and municipal regulations.[8]

Final Disposal Pathway

All waste containing this compound, whether pre-treated or not, must ultimately be disposed of through the appropriate institutional channels.

  • Collection: Store waste containers in a designated and secure Satellite Accumulation Area. Ensure containers are kept closed except when adding waste.

  • Pickup: Arrange for a hazardous waste pickup with your institution's EHS department or contracted waste management provider.[9]

  • Empty Containers: Empty containers that held the raw chemical must also be treated as hazardous waste and should not be disposed of in the regular trash.

By adhering to these rigorous procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Methylamine Supplier. This compound. [Link]

  • PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823. [Link]

  • BuyersGuideChem. 3-Oxo-3-pyridin-4-yl-propionitrile | 23821-37-6. [Link]

  • Chemsrc. 3-Oxo-3-(4-pyridinyl)propanenitrile | CAS#:23821-37-6. [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • University of Cincinnati. Advisory 7.3 - UC EH&S. [Link]

Sources

Personal protective equipment for handling 3-Oxo-3-pyridin-3-yl-propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Oxo-3-pyridin-3-yl-propionitrile

As a Senior Application Scientist, my priority is to empower your research with the critical safety and operational knowledge needed for handling specialized chemical reagents. This guide provides a detailed protocol for the safe handling of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to foster a culture of safety and precision in your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is a nitrile compound, and as with many organic nitriles, it presents significant health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2][3] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2][3] Some data also suggests it may cause skin and serious eye irritation.[2][3][4] The nitrile group (-CN) is a key feature; under certain conditions (e.g., contact with strong acids), it can potentially release highly toxic hydrogen cyanide (HCN) gas.[5][6][7] Therefore, all handling procedures must be designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[5][8]Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents and organic compounds.[9][10][11] Double-gloving provides an additional barrier against potential tears or punctures and reduces the risk of contamination during glove removal.
Eye Protection Chemical safety goggles and a face shield.[5][8]Safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when there is a significant risk of splashing, to protect the entire face.
Body Protection A flame-retardant lab coat.This protects against accidental spills on the skin and clothing. A flame-retardant coat is an added precaution, particularly if flammable solvents are also in use.
Respiratory Protection Not typically required if all handling is performed within a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[5][6][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve/React in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose_solid Segregate Solid Waste decontaminate->dispose_solid dispose_liquid Segregate Liquid Waste decontaminate->dispose_liquid

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.